3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXWRHDAVRASKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389819 | |
| Record name | BAS 03182937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83178-70-5 | |
| Record name | BAS 03182937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. As a derivative of the 2-thiohydantoin scaffold, this compound is part of a class of heterocyclic structures known for a wide range of biological activities.[1][2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and furthering structure-activity relationship (SAR) studies.
This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. The interpretations are grounded in the fundamental principles of spectroscopy and supported by data from structurally related compounds.
Molecular Structure and Key Features
This compound possesses a 2-thiohydantoin core substituted at the 4-position with a propanoic acid side chain. The key structural features that will dictate its spectroscopic properties include the thiocarbonyl group (C=S), the carbonyl group (C=O), two secondary amide-like nitrogens (N-H), a chiral center at the 4-position of the imidazolidine ring, and the carboxylic acid group of the side chain.
Caption: Chemical structure of this compound highlighting the core ring and side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the thiohydantoin ring, the methine proton at the chiral center, the methylene protons of the propanoic acid side chain, and the acidic proton of the carboxylic acid. The protons on the nitrogen atoms are particularly sensitive to the electronic environment. In thiohydantoin derivatives, these protons typically resonate at a lower field (higher ppm) compared to their hydantoin counterparts due to the influence of the thiocarbonyl group.[1]
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N1-H | 8.9 - 9.5 | Singlet (broad) | Exchangeable with D₂O. |
| N3-H | 10.5 - 11.0 | Singlet (broad) | Exchangeable with D₂O. |
| C4-H | 4.0 - 4.5 | Triplet or Doublet of Doublets | Coupling to the adjacent CH₂ group. |
| α-CH₂ | ~2.5 | Multiplet | Diastereotopic protons due to the adjacent chiral center. |
| β-CH₂ | ~1.9 | Multiplet | Coupling to α-CH₂ and C4-H. |
| COOH | >12.0 | Singlet (broad) | Exchangeable with D₂O. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it will allow for the observation of exchangeable protons) in a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Caption: A simplified workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the distinct chemical shifts of the thiocarbonyl and carbonyl carbons. The thiocarbonyl carbon (C=S) is significantly deshielded and appears at a much lower field (higher ppm value) compared to a typical carbonyl carbon.[1][3]
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C2 (C=S) | 180 - 185 | The most downfield signal, characteristic of a thiocarbonyl. |
| C5 (C=O) | 170 - 175 | Carbonyl of the thiohydantoin ring. |
| COOH | 172 - 176 | Carboxylic acid carbonyl. |
| C4 | 50 - 60 | Chiral carbon of the ring. |
| α-CH₂ | ~35 | Methylene carbon adjacent to the ring. |
| β-CH₂ | ~30 | Methylene carbon adjacent to the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The most prominent and diagnostic peaks will be from the C=O and C=S stretching vibrations.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Overlaps with C-H stretches. |
| N-H (Amide) | 3100 - 3300 | Medium, Broad | Stretching vibrations of the N-H bonds in the ring. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the propanoic acid side chain. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Characteristic carbonyl stretch. |
| C=O (Amide) | 1720 - 1740 | Strong | Carbonyl at the C5 position of the ring. |
| C=S (Thiocarbonyl) | 1100 - 1300 | Medium-Strong | A key diagnostic peak for thiohydantoins.[1] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Processing: Perform a background scan prior to the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. For this compound (Molecular Formula: C₆H₈N₂O₃S, Molecular Weight: 204.21 g/mol ), Electrospray Ionization (ESI) is a suitable ionization technique.
Expected Observations:
-
Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 205.03 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 203.01 should be observed.
-
Key Fragmentation Pathways: Fragmentation is likely to occur at the bond between the thiohydantoin ring and the propanoic acid side chain.
-
Loss of the propanoic acid side chain (-CH₂CH₂COOH, 87 Da) from the molecular ion.
-
Decarboxylation (-CO₂, 44 Da) from the molecular ion or fragment ions containing the carboxylic acid group.
-
Cleavage of the thiohydantoin ring.
-
Caption: A simplified diagram of potential fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: ESI positive and negative.
-
Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data for this compound can be reliably predicted based on the well-established spectral characteristics of the 2-thiohydantoin core and the propanoic acid side chain. The key identifying features are the downfield ¹³C NMR signal of the thiocarbonyl carbon, the characteristic C=S stretch in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry. This guide provides a comprehensive framework for researchers to identify and characterize this molecule and its derivatives, facilitating further research and development in medicinal chemistry.
References
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Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides. ResearchGate. [Link]
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A Simple Synthesis of 2-Thiohydantoins. PMC - PubMed Central - NIH. [Link]
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The Multifaceted Biological Activities of 2-Thiohydantoin Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the 2-Thiohydantoin Scaffold
The 2-thiohydantoin core, a sulfur analog of hydantoin, has garnered significant attention in medicinal chemistry due to its remarkable versatility as a pharmacophore.[1][2] This five-membered heterocyclic ring system can be readily functionalized at multiple positions (N-1, N-3, and C-5), allowing for the generation of diverse chemical libraries with a wide spectrum of biological activities.[2][3] The strategic modification of these positions influences the molecule's physicochemical properties, such as hydrophobicity, hydrogen bonding capacity, and steric bulk, thereby fine-tuning its interaction with various biological targets.[1][3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-thiohydantoin derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Synthetic Strategies: Building the 2-Thiohydantoin Core
The construction of the 2-thiohydantoin scaffold is primarily achieved through several established synthetic routes. The most common and versatile approach involves the condensation of α-amino acids with isothiocyanates.[1][4] This method allows for the introduction of diverse substituents at the N-3 and C-5 positions, originating from the isothiocyanate and the α-amino acid, respectively.
A widely employed one-pot synthesis involves the reaction of an α-amino acid with an isothiocyanate in the presence of a base, followed by acid-catalyzed cyclization.[5] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[2] Another notable method is the reaction of thiourea with α-amino acids under heating conditions.[5]
The functionalization of the 2-thiohydantoin core, particularly at the C-5 position, is often achieved through Knoevenagel condensation with various aldehydes, leading to the formation of 5-arylidene-2-thiohydantoin derivatives.[2] This particular class of derivatives has demonstrated a broad range of biological activities.
A Spectrum of Biological Activities: Therapeutic Potential of 2-Thiohydantoin Derivatives
2-Thiohydantoin derivatives have been extensively investigated for a wide array of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics. Their biological activities span from anticancer and antimicrobial to anti-inflammatory and antiviral, among others.
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer potential of 2-thiohydantoin derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.
Mechanism of Action: Inhibition of Critical Cancer-Related Enzymes
A significant number of 2-thiohydantoin derivatives exhibit their anticancer effects by targeting key enzymes involved in cancer cell proliferation and survival.
-
AKT1 and CDK2 Inhibition: Certain 2-thiohydantoin derivatives have been identified as potent inhibitors of AKT1 and Cyclin-Dependent Kinase 2 (CDK2).[1][6] Molecular docking studies have revealed that these compounds can fit into the ATP-binding pockets of these kinases, forming crucial hydrogen bonds and hydrophobic interactions, thereby inhibiting their activity.[1][7] The inhibition of the PI3K/AKT signaling pathway is a critical strategy in cancer therapy, as this pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.[8]
-
Mutant Isocitrate Dehydrogenase (IDH1) Inhibition: Specific 5-substituted-2-thiohydantoin derivatives have shown potent inhibitory activity against mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers like glioma.[4][9]
The diagram below illustrates the general mechanism of 2-thiohydantoin derivatives as kinase inhibitors, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.
Figure 1: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of 2-thiohydantoin derivatives.
Quantitative Data: Anticancer Efficacy
The anticancer activity of 2-thiohydantoin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below presents a selection of reported IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HepG2 (Liver) | 2.448 | [1][6] |
| Derivative B | MCF-7 (Breast) | 6.42 | [8] |
| Derivative C | HCT-116 (Colon) | 3.73 | [8] |
| Derivative D | A549 (Lung) | 5.32 | [8] |
| Derivative E | MDA-MB-436 (Breast) | 1.0 | [8] |
| Derivative F | HepG2 (Liver) | 8.26 | [8] |
| Derivative G | HCT-116 (Colon) | 1.89 | [8] |
| Derivative H | PC-3 (Prostate) | 4.17 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2-thiohydantoin derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: Workflow of the MTT assay for assessing the cytotoxicity of 2-thiohydantoin derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
2-Thiohydantoin derivatives have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][10][11] The antimicrobial efficacy is often attributed to the specific substituents on the thiohydantoin ring, which can influence the compound's ability to penetrate microbial cell walls and interact with essential cellular targets.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative I | Staphylococcus aureus | 15.6 | [1] |
| Derivative J | Bacillus subtilis | 7.8 | [1] |
| Derivative K | Escherichia coli | >100 | [10][12] |
| Derivative L | Pseudomonas aeruginosa | 12 | [11] |
| Derivative M | Candida albicans | 15 | [11] |
| Derivative N | Aspergillus niger | 15 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the 2-thiohydantoin derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 3: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Targeting the COX-2 Pathway
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response.[13][14] Several 2-thiohydantoin derivatives have been shown to exhibit potent anti-inflammatory activity, primarily through the selective inhibition of COX-2.[13][15] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory mediators.[16][17]
Mechanism of Action: COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.[15] Molecular modeling studies have suggested that the structural features of certain 2-thiohydantoin derivatives allow them to bind preferentially to the active site of the COX-2 enzyme.[13]
The diagram below depicts the role of COX-2 in the prostaglandin synthesis pathway and the inhibitory effect of 2-thiohydantoin derivatives.
Figure 4: Inhibition of the COX-2 pathway by 2-thiohydantoin derivatives.
Antiviral Activity: A Promising Avenue for New Antivirals
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. 2-Thiohydantoin derivatives have demonstrated promising activity against several viruses, including the human immunodeficiency virus (HIV) and influenza viruses. Their mechanisms of action can vary, from inhibiting viral enzymes to interfering with viral entry or replication processes. For instance, some derivatives have been investigated for their ability to inhibit influenza neuraminidase, a key enzyme for viral release.[10][11]
Experimental Protocol: Neuraminidase Inhibition Assay
A common method to assess the anti-influenza activity of compounds is the neuraminidase inhibition assay, which often utilizes a fluorogenic substrate.
Step-by-Step Methodology:
-
Virus Preparation: Prepare a standardized dilution of the influenza virus.
-
Compound Incubation: Incubate the virus with serial dilutions of the 2-thiohydantoin derivative in a 96-well plate.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Incubation: Incubate the plate to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.[10]
Structure-Activity Relationship (SAR) and Rational Drug Design
The diverse biological activities of 2-thiohydantoin derivatives are intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents at the N-1, N-3, and C-5 positions influence the potency and selectivity of these compounds.[2] For instance, the nature and position of substituents on the aryl ring of 5-arylidene-2-thiohydantoins can significantly impact their anticancer and antimicrobial activities.
Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to develop predictive models that correlate the physicochemical properties of 2-thiohydantoin derivatives with their biological activities.[18][19] These models can aid in the rational design of new derivatives with enhanced potency and improved pharmacokinetic profiles.
Conclusion and Future Directions
The 2-thiohydantoin scaffold represents a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their significant therapeutic potential. The ease of synthesis and the ability to fine-tune their properties through chemical modification make them attractive candidates for drug discovery programs.
Future research in this field should focus on:
-
Elucidation of Mechanisms: Further investigation into the precise molecular mechanisms of action for various biological activities.
-
Rational Design: The use of computational tools, such as molecular docking and QSAR, to guide the design of more potent and selective derivatives.
-
In Vivo Studies: Translation of promising in vitro findings to in vivo models to assess efficacy and safety.
-
Combination Therapies: Exploring the potential of 2-thiohydantoin derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 2-thiohydantoin derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.
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An In-depth Technical Guide to the Mechanism of Action of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a member of the rhodanine class of heterocyclic compounds. While direct experimental evidence for this specific molecule is limited, a wealth of data from structurally related rhodanine derivatives allows for the formulation of well-supported hypotheses regarding its biological activity. This document will explore two primary, evidence-based mechanisms: the inhibition of Aldose Reductase, a key enzyme in the polyol pathway implicated in diabetic complications, and the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical regulator of metabolism and inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of this class of compounds.
Introduction: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry
This compound, also known as Rhodanine-3-propanoic acid, belongs to the rhodanine family of compounds. The rhodanine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of rhodanine have been extensively investigated and have shown promise as anti-inflammatory, antimicrobial, antiviral, anticancer, and antidiabetic agents.[3]
The versatility of the rhodanine structure, particularly the ability to introduce diverse substituents at the N-3 and C-5 positions, has allowed for the development of potent and selective modulators of various enzymes and receptors.[4] The propanoic acid moiety at the N-3 position of the topic compound is a key structural feature that likely plays a significant role in its interaction with biological targets, often through the formation of hydrogen bonds.
Hypothesized Mechanism of Action I: Inhibition of Aldose Reductase
A prominent and well-documented mechanism of action for rhodanine derivatives is the inhibition of Aldose Reductase (AR).[2][5][6] AR is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemia.
The Polyol Pathway and its Role in Diabetic Complications
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, reducing glucose to sorbitol, which is subsequently oxidized to fructose.[5][7] The accumulation of sorbitol leads to osmotic stress, and the increased flux through this pathway results in the depletion of NADPH and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[5][6] Therefore, the inhibition of Aldose Reductase is a key therapeutic strategy for the prevention and management of these complications.[8]
Rhodanine-3-propanoic acid as a Potential Aldose Reductase Inhibitor
Numerous studies have demonstrated the potent Aldose Reductase inhibitory activity of rhodanine derivatives, particularly those bearing a carboxylic acid side chain, such as the closely related rhodanine-3-acetic acid.[2] The rhodanine core is believed to interact with the active site of the enzyme, while the carboxylic acid moiety can form crucial hydrogen bonds with amino acid residues, such as Val47, within the anionic binding site of the enzyme.[6]
Proposed Binding Mode of Rhodanine-3-propanoic acid with Aldose Reductase
Caption: Proposed binding interactions of Rhodanine-3-propanoic acid within the active site of Aldose Reductase.
Hypothesized Mechanism of Action II: Modulation of PPARγ
Another compelling mechanism of action for rhodanine derivatives is the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[9] PPARγ is a nuclear receptor that acts as a transcription factor, playing a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation.[10][11]
PPARγ Signaling and its Therapeutic Relevance
PPARγ is a master regulator of fat cell differentiation and is crucial for the storage of fatty acids.[10] Activation of PPARγ enhances insulin sensitivity by promoting the uptake of glucose into tissues and modulating the expression of genes involved in glucose and lipid metabolism.[12] Furthermore, PPARγ activation has potent anti-inflammatory effects, which are mediated through the suppression of pro-inflammatory gene expression.[13] The thiazolidinedione (TZD) class of drugs, which are potent PPARγ agonists, are used clinically as insulin sensitizers for the treatment of type 2 diabetes.
Rhodanine-3-propanoic acid as a Potential PPARγ Modulator
Several studies have identified rhodanine derivatives as novel PPARγ modulators.[9] High-throughput screening campaigns have successfully identified rhodanine-based compounds that bind to the PPARγ ligand-binding domain and act as agonists, promoting adipogenesis in cell-based assays.[9] The rhodanine scaffold serves as a versatile template for designing selective PPARγ modulators. The specific substitutions on the rhodanine ring determine the nature and potency of the interaction with the receptor.
PPARγ Activation Pathway
Caption: Simplified signaling pathway of PPARγ activation by an agonist.
Experimental Protocols for Mechanism Validation
To empirically validate the hypothesized mechanisms of action for this compound, the following experimental workflows are proposed.
Aldose Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against Aldose Reductase.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human Aldose Reductase is purified and diluted to a working concentration in assay buffer (e.g., 100 mM sodium phosphate, pH 6.2).
-
A substrate solution containing DL-glyceraldehyde and NADPH is prepared in the assay buffer.
-
-
Inhibitor Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the enzyme, inhibitor (or vehicle control), and buffer are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate solution.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically using a plate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the kinetic curves.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by fitting the data to a dose-response curve.
-
Workflow for Aldose Reductase Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of an Aldose Reductase inhibitor.
PPARγ Transactivation Assay
Objective: To assess the ability of this compound to activate PPARγ-mediated gene transcription in a cell-based assay.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or CV-1) is cultured under standard conditions.
-
Cells are transiently co-transfected with expression vectors for human PPARγ and its heterodimeric partner, Retinoid X Receptor (RXR), along with a reporter plasmid containing a PPARγ response element (PPRE) upstream of a luciferase gene.
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control.
-
-
Luciferase Assay:
-
Following an incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
The fold activation of luciferase expression is calculated for each treatment condition relative to the vehicle control.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by fitting the data to a dose-response curve.
-
Summary and Future Directions
This compound, a member of the versatile rhodanine class of compounds, holds therapeutic potential through multiple mechanisms of action. Based on extensive research on structurally related rhodanine derivatives, this guide has detailed two highly plausible mechanisms: the inhibition of Aldose Reductase and the modulation of PPARγ. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses.
Future research should focus on conducting these and other relevant assays to definitively establish the primary mechanism(s) of action for this specific compound. Further investigations into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant disease models, will be crucial for its potential development as a therapeutic agent. The exploration of structure-activity relationships through the synthesis and testing of analogs will also be invaluable in optimizing its potency and selectivity.
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An In-Depth Technical Guide to the In Vitro Evaluation of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
Introduction: Unveiling the Potential of a Novel Thiohydantoin Derivative
The compound 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid belongs to the thiohydantoin class of heterocyclic compounds. Thiohydantoin and its related structures, such as rhodanine, are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities.[1] These core structures are frequently explored for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] This guide provides a comprehensive framework for the in vitro investigation of this compound, outlining a logical progression of experiments from broad cytotoxicity screening to specific mechanistic studies. The methodologies described herein are designed to be self-validating and are grounded in established scientific protocols, providing researchers with a robust starting point for their investigations.
Part 1: Foundational Analysis - Synthesis and Physicochemical Characterization
A prerequisite to any biological evaluation is the unambiguous confirmation of the compound's identity and purity. While the synthesis of this compound can be achieved through various synthetic routes, a common approach involves the cyclization of a thiourea derivative with an appropriate dicarboxylic acid or its ester.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and analytical characterization of the target compound.
Upon successful synthesis, a comprehensive physicochemical characterization is crucial. This includes determining its solubility in various solvents, particularly those used in biological assays (e.g., DMSO, ethanol, aqueous buffers), and assessing its stability under experimental conditions.
Part 2: Broad-Spectrum Biological Screening
The initial phase of in vitro testing should aim to identify any significant biological activity across a range of cell-based and biochemical assays. This broad-spectrum approach helps in prioritizing subsequent, more focused investigations.
Cytotoxicity Profiling in Cancer Cell Lines
Given that thiohydantoin derivatives have shown notable anticancer activity, a primary step is to screen this compound against a panel of human cancer cell lines.[2][4] The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon, leukemia).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 25.5 | 1.2 |
| A549 | Lung Carcinoma | 18.9 | 2.5 |
| HCT-116 | Colorectal Carcinoma | 32.1 | 0.9 |
| K-562 | Chronic Myelogenous Leukemia | > 100 | 0.5 |
Antimicrobial Activity Screening
Thiohydantoin derivatives have also been reported to possess antimicrobial properties.[6] A preliminary screening against a panel of pathogenic bacteria and fungi is therefore warranted.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6]
Part 3: Mechanistic Elucidation and Target Identification
Should the initial screening reveal promising activity, the next logical step is to delve into the mechanism of action.
Enzyme Inhibition Assays
The thiohydantoin and rhodanine scaffolds are known to inhibit various enzymes.[3][7][8][9][10] Based on structural similarities to known inhibitors, a targeted panel of enzyme assays can be conducted.
Potential Enzyme Targets and Rationale:
-
Carbonic Anhydrases (CAs): Several rhodanine derivatives are potent inhibitors of CAs, which are implicated in cancer.[7] An in vitro CA inhibition assay using purified human CA isoforms would be a logical starting point.
-
Cholinesterases (AChE and BChE): Given that some rhodanine-based compounds inhibit these enzymes, which are relevant to Alzheimer's disease, this is another potential avenue for investigation.[8]
-
Protein Tyrosine Phosphatases (PTPs): Rhodanine derivatives have been identified as inhibitors of PTPs like JSP-1, which are involved in cell signaling and proliferation.[9]
-
Proteases: The potential for protease inhibition, particularly in the context of bacterial toxins or cancer-related proteases, could be explored.[3]
Workflow for Enzyme Inhibition Studies
Caption: General workflow for in vitro enzyme inhibition assays.
Investigating Cellular Mechanisms in Cancer
If significant anticancer cytotoxicity is observed, further experiments are necessary to understand the underlying cellular mechanisms.
Apoptosis Induction:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population following treatment would indicate the induction of apoptosis.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate can confirm the involvement of the caspase cascade in apoptosis.
Cell Cycle Analysis:
-
Propidium Iodide Staining and Flow Cytometry: Treatment of cancer cells with the compound followed by PI staining of DNA allows for the analysis of cell cycle distribution. An accumulation of cells in a specific phase (e.g., G2/M or S phase) would suggest interference with cell cycle progression.
Signaling Pathway Analysis:
-
Western Blotting: Thiohydantoin and related compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[2] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) in treated versus untreated cells.
Signaling Pathway Diagram
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.
Part 4: Predictive In Silico Analysis
Computational tools can complement experimental work by predicting potential biological targets and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Molecular Docking: If a specific enzyme is identified as a target, molecular docking studies can be performed to predict the binding mode of this compound within the enzyme's active site.[5][6] This can provide insights into the structure-activity relationship and guide future lead optimization.
-
ADME Prediction: In silico tools can predict physicochemical properties relevant to drug-likeness, such as lipophilicity (logP), aqueous solubility, and potential for oral bioavailability, which are crucial for further drug development.
Conclusion
The in vitro evaluation of this compound requires a systematic and multi-faceted approach. By progressing from broad phenotypic screening to detailed mechanistic studies, researchers can effectively characterize its biological activity profile. The methodologies outlined in this guide, which draw upon established protocols for related chemical scaffolds, provide a robust framework for uncovering the therapeutic potential of this novel thiohydantoin derivative. The integration of cell-based assays, biochemical analyses, and in silico predictions will be paramount in defining its mechanism of action and its potential as a lead compound for drug discovery.
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of 2-Thiohydantoin Compounds
Introduction: The 2-Thiohydantoin Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-thiohydantoin core, a five-membered heterocyclic ring, represents a "privileged scaffold" in drug discovery.[1][2] First isolated in the late 19th and early 20th centuries, this structure has garnered immense interest due to its presence in a wide array of pharmacologically active molecules.[3] Its sulfur-containing nature and multiple sites for substitution (primarily at the N-1, N-3, and C-5 positions) allow for vast chemical diversification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][2]
This structural versatility translates into a broad spectrum of biological activities.[1][4] Derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, and anticonvulsant agents.[3][4][5] For instance, the blockbuster prostate cancer drug Enzalutamide features a 2-thiohydantoin core, underscoring the scaffold's clinical relevance.[3][4] Given this proven therapeutic potential, a strategic and robust preliminary screening cascade is paramount to efficiently identify novel, bioactive 2-thiohydantoin derivatives from a synthetic library. This guide provides a framework for these initial, critical evaluations.
Strategic Framework for Preliminary Screening
A successful preliminary screen is not a random assortment of assays but a logical, tiered approach designed to maximize information while conserving resources. The goal is to rapidly identify "hits"—compounds showing promising activity in primary assays—which can then be prioritized for more detailed secondary screening and lead optimization.
The initial choice of screens should be hypothesis-driven, based on the intended therapeutic target or known activities of similar chemical structures. For a novel library of 2-thiohydantoins, a broad-based approach targeting cancer, microbial infections, and neurological disorders is a scientifically sound starting point.
Diagram: Tiered Screening Workflow
The following diagram illustrates a logical workflow for the preliminary biological evaluation of a new library of 2-thiohydantoin compounds.
Caption: A logical workflow for preliminary screening of 2-thiohydantoin compounds.
Core Experimental Protocols
This section details validated, field-proven protocols for the initial assessment of anticancer, antimicrobial, and anticonvulsant activities. The emphasis is on the "why" behind each step, ensuring robust and reproducible data.
Anticancer Activity: Cellular Viability Screening
The foundational step in anticancer screening is to assess a compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][8]
Causality Behind the Method: The principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6][7] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[6]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in RPMI 1640 medium with 5% fetal bovine serum.[9]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.[6][9]
-
Scientist's Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[6][9]
-
-
Compound Treatment:
-
Prepare stock solutions of the 2-thiohydantoin derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve final test concentrations. A common preliminary screening concentration is 10⁻⁵ M (10 µM).[9]
-
Replace the medium in the wells with the drug-containing medium. Include a "vehicle control" (DMSO only) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Incubate the plates for 48-72 hours.[10]
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[8][11]
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Visually confirm the formation of purple formazan crystals under a microscope.[6]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Trustworthiness Check: Complete solubilization is essential for accuracy. Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[8][11]
-
-
Data Acquisition:
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[8]
-
Calculate the percentage growth inhibition relative to the vehicle control.
-
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the colorimetric MTT cell viability assay.
Alternative High-Throughput Approach: The NCI-60 Screen
For researchers with access to larger programs, the National Cancer Institute (NCI) offers a free screening service against their panel of 60 human cancer cell lines.[10] This provides a wealth of data, identifying not just activity but also potential selectivity across nine different cancer types.[10][13] The initial screen is performed at a single high dose (10⁻⁵ M), and compounds showing significant growth inhibition are advanced to a five-dose screen to determine key parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).[9][14]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The primary goal of preliminary antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard, providing quantitative and reproducible results.[15][16]
Causality Behind the Method: This assay is a direct test of a compound's bacteriostatic (growth-inhibiting) or bactericidal (killing) activity. By exposing a standardized number of bacteria to a serial dilution of the test compound in a nutrient-rich broth, we can visually determine the concentration at which growth is prevented.[15] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines to ensure inter-laboratory consistency.[17][18][19]
Protocol: Broth Microdilution for MIC Determination (CLSI-guided)
-
Preparation of Reagents:
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.[15]
-
Compound Plates: Prepare a 96-well plate with serial two-fold dilutions of the 2-thiohydantoin compounds. For example, from 256 µg/mL down to 0.5 µg/mL.
-
Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as Gram-positive control, Escherichia coli ATCC 25922 as Gram-negative control) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
-
Inoculation and Incubation:
-
Inoculate each well of the compound plate with the bacterial suspension.
-
Trustworthiness Check: Always include a "growth control" well (bacteria + broth, no compound) and a "sterility control" well (broth only). The growth control must show clear turbidity, and the sterility control must remain clear. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.[15]
-
-
Reading the MIC:
-
After incubation, examine the plates visually. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[15]
-
For compounds that may be colored, a viability indicator like Resazurin can be added. Live, respiring cells will reduce the blue Resazurin to pink Resorufin, aiding in the determination of the MIC.[16]
-
Data Presentation: Example MIC Data Table
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TH-01 | 8 | >128 | >128 | 32 |
| TH-02 | 128 | >128 | >128 | >128 |
| TH-03 | 4 | 16 | 64 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Anticonvulsant Activity: In Vivo Seizure Models
Preliminary screening for anticonvulsant activity typically relies on acute seizure models in rodents. The two most widely used and historically validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[5][20]
Causality Behind the Models:
-
MES Test: This model induces a generalized tonic-clonic seizure via an electrical stimulus. It is highly effective at identifying compounds that prevent seizure spread, a mechanism common to drugs like Phenytoin that act on voltage-gated sodium channels.[21][22]
-
scPTZ Test: This is a chemical-induced seizure model where PTZ, a GABA-A receptor antagonist, causes clonic seizures. It is useful for identifying compounds that raise the seizure threshold, such as those acting on GABAergic or T-type calcium channel systems.[20]
Protocol: MES and scPTZ Screening in Mice
-
Animal Preparation and Dosing:
-
Use Swiss albino mice (20-25g).[5]
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for scPTZ).
-
Allow for a pre-treatment time (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Seizure Induction:
-
MES Test: Deliver a short electrical stimulus (e.g., 50 mA, 0.2 sec) via ear or corneal electrodes.[22] The endpoint is the abolition of the hind limb tonic extension phase of the seizure.
-
scPTZ Test: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously. Observe the animals for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
Self-Validating System: An essential control is to ensure the observed anticonvulsant effect is not simply due to motor impairment.
-
Place the dosed mice on a slowly rotating rod (e.g., 6-10 rpm). Normal, unimpaired mice will remain on the rod for an extended period (e.g., >1 minute). A compound is considered neurotoxic at a given dose if the animal falls off the rod repeatedly.
-
Data Interpretation: A compound is considered a "hit" if it shows protection in either the MES or scPTZ test at doses that are not neurotoxic. This provides crucial preliminary information on its potential mechanism and therapeutic window.
Data Analysis, Hit Prioritization, and Next Steps
Following the primary screens, the data must be carefully analyzed to identify and prioritize "hit" compounds.
-
Anticancer Hits: Compounds showing >50% growth inhibition at 10 µM are typically considered for follow-up. The next step is to perform a five-dose assay to generate a dose-response curve and calculate the GI₅₀ (or IC₅₀) value, providing a quantitative measure of potency.[14]
-
Antimicrobial Hits: A common hit threshold is an MIC value ≤16 µg/mL. Promising hits should be further evaluated to determine their spectrum of activity against a broader panel of pathogens (including resistant strains) and to determine if they are bacteriostatic or bactericidal (via a Minimum Bactericidal Concentration, or MBC, assay).
-
Anticonvulsant Hits: Compounds showing protection in the MES or scPTZ screen at non-neurotoxic doses are prioritized. The next step involves determining the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) to calculate a Protective Index (PI = TD₅₀/ED₅₀), which is a measure of the drug's safety margin.
The preliminary screening phase is a critical filter in the drug discovery pipeline. By employing a strategic, multi-pronged approach with robust, validated assays, researchers can efficiently sift through a new chemical library to uncover 2-thiohydantoin derivatives with genuine therapeutic potential, paving the way for the exciting and challenging journey of lead optimization.
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- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
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- Synthesis, Characterization, Anti-proliferative Evaluation, and DNA Flow Cytometry Analysis of Some 2-Thiohydantoin Derivatives.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light.
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- A Comparative Analysis of 5-(2-Thienyl)hydantoin and Existing Anticonvulsant Drugs. Benchchem.
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The Thiohydantoin Core: A Historical and Synthetic Guide for Modern Drug Discovery
Abstract
The thiohydantoin scaffold, a sulfur-containing heterocyclic motif, has traversed a remarkable journey from its early discovery in the annals of organic chemistry to its current prominent role in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiohydantoin-based compounds, detailing the evolution of their synthesis and their pivotal applications in research. We will explore the foundational synthetic methodologies, from classical name reactions to modern adaptations, and delve into the diverse pharmacological activities that have established thiohydantoins as a privileged scaffold in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and biological significance of this versatile class of compounds.
A Historical Perspective: From Inception to a Cornerstone of Peptide Chemistry
The story of thiohydantoins is intrinsically linked to their oxygen-containing counterparts, the hydantoins. The initial isolation of hydantoin by Adolf von Baeyer in 1861 laid the groundwork for the exploration of this class of five-membered heterocyclic compounds. This was followed by the seminal work of Friedrich Urech in 1873, who developed the first synthesis of a substituted hydantoin, 5-methylhydantoin, from alanine sulfate and potassium cyanate, a method now famously known as the Urech hydantoin synthesis[1][2].
The early 20th century witnessed significant advancements in the synthesis of related structures. In 1908, Heinrich Biltz reported the synthesis of phenytoin, a hydantoin derivative that would later become a cornerstone antiepileptic drug, through the condensation of benzil and urea[3]. The synthesis of the thiohydantoin ring itself was reported by Johnson and Nicolet in the early 1910s, who explored the reactions of amino acids with thiocyanates[4][5].
However, the most profound historical impact of thiohydantoins in research came with the pioneering work of Pehr Edman in 1950[6]. He developed a method for the sequential degradation of peptides from the N-terminus, a process that has become a fundamental tool in protein chemistry known as the Edman degradation [7][8][9]. This revolutionary technique relies on the reaction of the N-terminal amino acid with phenyl isothiocyanate to form a phenylthiocarbamoyl peptide, which is then cleaved under acidic conditions to release a thiazolinone derivative. This derivative is subsequently converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified chromatographically[6]. This elegant application cemented the importance of thiohydantoins in the burgeoning field of molecular biology.
Foundational Synthetic Methodologies
The versatility of the thiohydantoin scaffold stems from the numerous synthetic routes developed over the years, allowing for the introduction of a wide range of substituents at various positions of the ring.
Synthesis from α-Amino Acids and Isothiocyanates
One of the most common and versatile methods for the preparation of 3,5-disubstituted-2-thiohydantoins involves the reaction of α-amino acids with isothiocyanates. This method is particularly valuable as it allows for the direct incorporation of the diverse side chains of natural and unnatural amino acids into the C-5 position of the thiohydantoin ring.
-
Step 1: Formation of the Thiourea Intermediate.
-
To a solution of the desired α-amino acid (1.0 eq.) in a mixture of pyridine and water (1:1), adjust the pH to approximately 9.0 with 1N NaOH.
-
Add the isothiocyanate (1.1 eq.) portion-wise while maintaining the temperature at 40°C.
-
Continuously monitor and maintain the pH at 9.0 by adding 1N NaOH until the consumption of base ceases.
-
Extract the reaction mixture with an organic solvent (e.g., benzene or ethyl acetate) to remove unreacted isothiocyanate and pyridine.
-
Acidify the aqueous layer with 1N HCl to precipitate the thiourea intermediate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Step 2: Cyclization to the Thiohydantoin.
-
Suspend the dried thiourea intermediate in 1N HCl.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the thiohydantoin product to precipitate.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 3,5-disubstituted-2-thiohydantoin.
-
The Biltz Synthesis
The Biltz synthesis, originally developed for hydantoins, is also applicable to the synthesis of 5,5-disubstituted-2-thiohydantoins. This method involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil) with thiourea in the presence of a base[10][11].
-
Reaction Setup.
-
In a round-bottom flask, dissolve benzil (1.0 eq.) and thiourea (1.5 eq.) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Add an aqueous solution of a base, such as potassium hydroxide (3.0 eq.).
-
-
Reaction Execution.
-
Heat the reaction mixture to reflux (for ethanol) or to a higher temperature (e.g., 125°C for DMSO) for 1-2 hours[12].
-
Monitor the reaction by TLC.
-
-
Work-up and Purification.
-
After completion, pour the reaction mixture onto crushed ice and acidify with concentrated HCl to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5,5-diphenyl-2-thiohydantoin.
-
Modern Synthetic Approaches
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction times and improve yields in the synthesis of thiohydantoin derivatives[10][13].
Spectroscopic Characterization of Thiohydantoins
The structural elucidation of newly synthesized thiohydantoin derivatives relies on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the thiohydantoin ring exhibit characteristic chemical shifts. The N-H protons typically appear as broad singlets in the downfield region (δ 9.0-12.0 ppm). The C-5 proton, if present, resonates around δ 4.0-5.0 ppm[4][10][14].
-
¹³C NMR: The thiocarbonyl carbon (C=S) at the C-2 position is a key diagnostic signal, appearing significantly downfield at approximately δ 180-185 ppm. The carbonyl carbon (C=O) at C-4 is typically found around δ 170-175 ppm[15].
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Visualization of Key Processes
The Edman Degradation Workflow
The following diagram illustrates the key steps of the Edman degradation for peptide sequencing.
Caption: Workflow of the Edman Degradation.
General Synthetic Scheme for Thiohydantoins from Amino Acids
This diagram outlines the two-step synthesis of thiohydantoins from α-amino acids and isothiocyanates.
Caption: Synthesis of Thiohydantoins from Amino Acids.
The Thiohydantoin Scaffold in Modern Drug Discovery
The structural features of the thiohydantoin ring, including its ability to participate in hydrogen bonding and its amenability to substitution at multiple positions, have made it a "privileged scaffold" in medicinal chemistry. Thiohydantoin derivatives have demonstrated a broad spectrum of biological activities.
Anticancer Activity
A significant area of research has focused on the development of thiohydantoin-based anticancer agents.
-
Androgen Receptor Antagonists: Perhaps the most notable success story is Enzalutamide , an FDA-approved drug for the treatment of castration-resistant prostate cancer[18][19][20][21][22]. Enzalutamide is a potent androgen receptor (AR) antagonist that functions by inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA[11][23]. The development of enzalutamide has spurred the design and synthesis of numerous other thiohydantoin-based AR antagonists[7][24].
-
Other Anticancer Mechanisms: Thiohydantoin derivatives have also been investigated as inhibitors of other cancer-related targets, such as epidermal growth factor receptor (EGFR) and topoisomerase I[25].
| Compound/Series | Target/Activity | Potency (IC₅₀/MIC) | Reference |
| Enzalutamide | Androgen Receptor Antagonist | - | [18] |
| Thiohydantoin Derivative 5 | Cytotoxic against A549 lung cancer cells | IC₅₀ = 10.67 µM | [26] |
| Thiohydantoin Derivative 4b | Cytotoxic against HEFG-2 liver cancer cells | IC₅₀ = 7.50 mg/mL | |
| Cinnamic acid-thiohydantoin hybrid 11 | Cytotoxic against MCF-7 breast cancer cells | IC₅₀ = 15.28 µg/ml | [27] |
Anti-inflammatory Activity
Several studies have highlighted the potential of thiohydantoin derivatives as anti-inflammatory agents.
-
Mechanism of Action: Some of these compounds have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[6][28][29][30].
| Compound/Series | Target/Activity | Potency (IC₅₀) | Reference |
| 1,3-disubstituted-2-thiohydantoin 7 | Cytotoxic against RAW264.7 cells | IC₅₀ = 197.68 μg/mL | [6] |
Antimicrobial Activity
The thiohydantoin scaffold has also been incorporated into compounds with promising antibacterial and antifungal properties.
-
Spectrum of Activity: Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[5][31][32][33][34].
| Compound/Series | Target/Activity | Potency (MIC) | Reference |
| Thiohydantoin-quinolone hybrids | Antibacterial | MIC values reported | [32] |
| Mn(III) complexes of imidazolium-thiohydantoin hybrids | Antibacterial against ESKAPE pathogens | MIC ranged from 0.65 to 13.18 µg/mL | [5] |
Antidiabetic Activity
Recent research has explored the potential of thiohydantoin derivatives in the management of diabetes.
-
Enzyme Inhibition: Certain thiohydantoin compounds have been found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This inhibition can help to control postprandial hyperglycemia[1][35][36].
| Compound/Series | Target/Activity | Potency (IC₅₀) | Reference |
| Thiohydantoin derivative FP4 | α-glucosidase and α-amylase inhibition | IC₅₀ = 129.40 and 128.90 µg/mL, respectively | [35] |
| Alaninate derivative 21f | α-glucosidase inhibition | 71.13% inhibition at 65 µM |
Conclusion and Future Directions
The journey of thiohydantoin-based compounds, from their fundamental discovery to their application in sophisticated biochemical techniques and their establishment as a cornerstone of modern medicinal chemistry, is a testament to their enduring relevance. The synthetic accessibility and structural versatility of the thiohydantoin core continue to provide a fertile ground for the design and development of novel therapeutic agents targeting a wide array of diseases. Future research in this area will likely focus on the development of more selective and potent inhibitors for validated drug targets, the exploration of novel biological activities, and the application of advanced synthetic methodologies to create diverse chemical libraries for high-throughput screening. The rich history and proven track record of thiohydantoin-based compounds ensure that they will remain a central focus in the quest for new and improved medicines.
References
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Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]
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Clegg, N. J., et al. (2012). ARN-509: a novel antiandrogen for the treatment of castration-resistant prostate cancer. Cancer Research, 72(6), 1494–1503. [Link]
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Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218. [Link]
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The Propanoic Acid Moiety in Thiohydantoin Scaffolds: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The thiohydantoin core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic introduction of a propanoic acid substituent at the N-1 position of the thiohydantoin ring offers a versatile handle for modulating physicochemical properties and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of propanoic acid-substituted thiohydantoins, with a particular focus on their development as potent and selective therapeutic agents. We will explore the synthetic rationale, key experimental findings, and mechanistic insights that underpin the design of these promising molecules.
Introduction: The Thiohydantoin Scaffold and the Significance of the Propanoic Acid Substituent
Thiohydantoins, sulfur analogs of hydantoins, have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The thiohydantoin ring possesses key structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution (N-1, N-3, and C-5), allowing for fine-tuning of its biological profile.[1]
The introduction of a propanoic acid moiety, typically at the N-1 position, serves several critical functions in drug design:
-
Modulation of Physicochemical Properties: The carboxylic acid group can significantly impact a molecule's solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic profiles.[3]
-
Introduction of a Key Interaction Point: The carboxylate can act as a key binding motif, forming ionic interactions or hydrogen bonds with specific amino acid residues in the target protein's active site.
-
A Versatile Synthetic Handle: The propanoic acid side chain provides a convenient point for further chemical modification, allowing for the exploration of a wider chemical space and the development of derivatives with improved potency and selectivity.
This guide will delve into the nuanced SAR of this specific class of compounds, drawing on key examples from the literature to illustrate the principles of their design and optimization.
Synthetic Strategies for Propanoic Acid-Substituted Thiohydantoins
The synthesis of propanoic acid-substituted thiohydantoins can be achieved through several reliable synthetic routes. A common and effective method involves the reaction of an appropriate amino acid derivative with an isothiocyanate.
General Synthetic Scheme
A prevalent method for synthesizing N-1 substituted thiohydantoins involves the condensation of an α-amino acid with an isothiocyanate. For propanoic acid-substituted analogs, a key starting material is an amino acid ester containing the desired propanoic acid chain.
Caption: General synthetic workflow for propanoic acid-substituted thiohydantoins.
Detailed Experimental Protocol: Synthesis of 3-{4-[7-(4-Cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]phenyl} propanoic acid methyl ester
This protocol is adapted from the synthesis of a key intermediate in the development of potent androgen receptor antagonists.[4]
Step 1: Synthesis of the Amino Ester Intermediate
-
To a solution of the appropriate aniline in a suitable solvent (e.g., DMF), add methyl acrylate.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 hours).
-
Cool the reaction to room temperature and purify the product by column chromatography to yield the desired amino ester.
Step 2: Formation of the Thiohydantoin Ring
-
Dissolve the amino ester intermediate and a substituted isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile) in an appropriate solvent (e.g., DMF).
-
Stir the mixture at room temperature for a specified period (e.g., 15 hours).
-
Add methanol and aqueous HCl to the mixture to facilitate cyclization and precipitation.
-
Collect the solid product by filtration, wash with appropriate solvents, and dry to obtain the final propanoic acid methyl ester-substituted thiohydantoin.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of propanoic acid-substituted thiohydantoins is highly dependent on the nature and position of substituents on both the thiohydantoin core and the aryl rings.
Case Study: Androgen Receptor Antagonists for Prostate Cancer
A significant body of research on thiohydantoin derivatives has focused on their development as androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC).[4][5] The SAR in this class of compounds is well-defined.
Caption: Key pharmacophoric elements of thiohydantoin-based AR antagonists.
Key SAR Insights for AR Antagonists:
-
N-1 Aryl Group: A substituted phenyl ring at the N-1 position is critical for high-affinity binding to the androgen receptor. The 4-cyano-3-(trifluoromethyl)phenyl group has been identified as an optimal substituent for potent antagonism.[4]
-
C-5 Position: Introduction of a spirocyclic system, such as a cyclobutane or cyclopentane ring, at the C-5 position generally leads to increased potency compared to simple dimethyl substitution.[4]
-
N-3 Side Chain: The nature of the substituent at the N-3 position significantly influences the pharmacokinetic and pharmacodynamic (PK/PD) properties of the molecule. While a simple methyl group is present in the clinical drug enzalutamide, the exploration of other substituents, including the propanoic acid methyl ester, has been a key area of research to optimize drug-like properties.[4] The ester form can act as a prodrug, with the potential for in vivo hydrolysis to the corresponding carboxylic acid, which may alter the compound's solubility and target engagement.
Table 1: SAR of Thiohydantoin-Based Androgen Receptor Antagonists
| Compound ID | N-1 Aryl Substituent | C-5 Substituent | N-3 Substituent | Relative PSA Expression (%) |
| Bicalutamide | 4-fluorophenylsulfonyl | Dimethyl | Hydroxy | ~50 |
| Compound 27 | 4-cyano-3-(trifluoromethyl)phenyl | Dimethyl | Methyl | ~10 |
| Compound 38 | 4-cyano-3-(trifluoromethyl)phenyl | Spirocyclobutane | Methyl | <10 |
| Compound 81b | 4-cyano-3-(trifluoromethyl)phenyl | Spirocyclobutane | Methyl Propanoate | Data not explicitly provided, but part of an active series |
Data adapted from Jung et al., J Med Chem, 2010.[4]
Emerging Applications: Antidiabetic Agents
Recent studies have explored the potential of thiohydantoin derivatives as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, for the management of type 2 diabetes.[6][7]
Key SAR Insights for Antidiabetic Activity:
-
Aryl Substituents: The presence of electron-withdrawing or electron-donating groups on an aryl substituent can significantly impact the inhibitory activity against α-glucosidase and α-amylase.[6]
-
Carboxylic Acid Moiety: While not a propanoic acid, a related series of thiohydantoins with a benzoic acid moiety has been investigated. The position and nature of the carboxylic acid group can influence the binding to the enzyme's active site.[6]
Table 2: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Thiohydantoin Derivatives
| Compound ID | Substituents | α-Glucosidase IC50 (µg/mL) | α-Amylase IC50 (µg/mL) |
| FP1 | N-acetylphenylsulfonamide | 150.85 | >200 |
| FP2 | Methoxyphenylsulfonamide | 138.60 | 140.25 |
| FP4 | Carboxyphenylsulfonamide | 129.40 | 128.90 |
| Acarbose | (Standard) | 85.30 | 75.70 |
Data adapted from Bukhari et al., Sci Rep, 2025.[6][7]
Mechanistic Considerations and Future Directions
The propanoic acid substituent in thiohydantoin derivatives can influence biological activity through various mechanisms. As seen in the case of AR antagonists, it can modulate the overall physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In other contexts, the carboxylic acid may directly participate in binding to the target protein.
Future research in this area should focus on:
-
Systematic SAR Studies: A more systematic exploration of the length and branching of the carboxylic acid side chain at the N-1 and N-3 positions is warranted to fully understand its impact on activity for various biological targets.
-
Prodrug Strategies: The esterified forms of propanoic acid-substituted thiohydantoins represent a promising prodrug approach to improve oral bioavailability and cellular permeability.
-
Exploration of New Biological Targets: The versatility of the propanoic acid-substituted thiohydantoin scaffold suggests its potential for the development of inhibitors for a wide range of enzymes and receptors.
Conclusion
The incorporation of a propanoic acid moiety into the thiohydantoin scaffold is a powerful strategy in modern drug discovery. This functional group provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of these versatile molecules. As demonstrated in the development of potent androgen receptor antagonists and emerging antidiabetic agents, a thorough understanding of the structure-activity relationships of propanoic acid-substituted thiohydantoins is crucial for the rational design of next-generation therapeutics. The continued exploration of this chemical space holds significant promise for addressing a wide range of unmet medical needs.
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Methodological & Application
Application Notes and Protocols for 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid in Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a substituted thiohydantoin, is a heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Thiohydantoins, in general, are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] The unique structural features of this compound, namely the reactive thioamide group, the acidic N-H protons, a chiral center at C4, and a versatile propanoic acid side chain, make it a highly valuable and adaptable building block for the synthesis of complex molecules, including novel therapeutics.
This comprehensive guide provides detailed insights into the synthesis and synthetic applications of this compound, offering researchers and drug development professionals a practical resource for leveraging its synthetic potential. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Molecular Structure and Key Reactive Sites
The reactivity of this compound is governed by several key functional groups, each offering distinct opportunities for synthetic transformations.
Caption: Key reactive sites of this compound.
Synthesis of this compound: A Protocol Rooted in Amino Acid Chemistry
The most common and logical approach to the synthesis of this compound is through the cyclization of a glutamic acid derivative. The reaction of α-amino acids with thiocyanate or isothiocyanate derivatives is a well-established method for the formation of thiohydantoins.[2]
However, the direct synthesis from glutamic acid can be challenging due to the potential for side reactions and decomposition at elevated temperatures. Therefore, a two-step procedure involving the initial N-acetylation of glutamic acid provides a more controlled and higher-yielding pathway.
Protocol 1: Synthesis of 1-Acetyl-5-(2-carboxyethyl)-2-thiohydantoin
This protocol is adapted from the general procedure for the synthesis of 1-acetyl-2-thiohydantoins from N-acetyl amino acids.[3][4]
Rationale: N-acetylation of the amino group in glutamic acid protects it from unwanted side reactions and activates the amino acid for the subsequent cyclization. Acetic anhydride serves as both the acetylating agent and the solvent, while ammonium thiocyanate provides the sulfur and nitrogen atoms for the thiohydantoin ring.
Caption: Workflow for the synthesis of the N-acetylated thiohydantoin intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Acetyl-L-glutamic acid | 189.17 | 18.9 g | 0.1 |
| Ammonium thiocyanate | 76.12 | 15.2 g | 0.2 |
| Acetic anhydride | 102.09 | 100 mL | - |
| Deionized water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetyl-L-glutamic acid (18.9 g, 0.1 mol) and ammonium thiocyanate (15.2 g, 0.2 mol) in acetic anhydride (100 mL).
-
Heating: Heat the mixture to a gentle reflux (approximately 130-140 °C) with continuous stirring for 2 hours. The solid should gradually dissolve to form a clear, yellowish solution.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted salts and acetic acid.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-acetyl-5-(2-carboxyethyl)-2-thiohydantoin as a crystalline solid.
Protocol 2: Deacetylation to Yield this compound
The final step involves the removal of the N-acetyl group under mild acidic conditions.
Rationale: The acetyl group at the N-1 position can be selectively cleaved under mild acidic or basic conditions without affecting the thiohydantoin ring or the propanoic acid side chain.[2] This deprotection step is crucial for unmasking the N-H proton, which can be important for biological activity and further synthetic modifications.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Acetyl-5-(2-carboxyethyl)-2-thiohydantoin | 244.24 | 24.4 g | 0.1 |
| 1 M Hydrochloric acid | 36.46 | 200 mL | - |
| Deionized water | 18.02 | As needed | - |
Procedure:
-
Hydrolysis: Suspend the 1-acetyl-5-(2-carboxyethyl)-2-thiohydantoin (24.4 g, 0.1 mol) in 200 mL of 1 M hydrochloric acid in a round-bottom flask.
-
Heating: Heat the suspension to 60-70 °C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Crystallization: Cool the reaction mixture in an ice bath. The product, this compound, will crystallize out of the solution.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.
Applications in Organic Synthesis: A Scaffold for Molecular Diversity
The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a variety of more complex molecules. The propanoic acid moiety can be readily derivatized through standard carboxylic acid chemistry, while the thiohydantoin core offers multiple sites for modification.
Application 1: Amide Bond Formation for Peptide and Library Synthesis
The carboxylic acid group of the title compound can be coupled with amines to form amides, a fundamental transformation in the synthesis of peptides and small molecule libraries for drug discovery.
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. By coupling this compound with a diverse range of amines, a library of compounds can be generated, each with a unique side chain that can be tailored to interact with specific biological targets. Standard peptide coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine.[5]
Protocol 3: General Procedure for Amide Coupling
This protocol outlines a general method for the synthesis of amide derivatives using a carbodiimide coupling agent.
Caption: Workflow for the amide coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 202.22 | 2.02 g | 0.01 |
| Amine (e.g., Benzylamine) | 107.15 | 1.07 g | 0.01 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 0.011 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.49 g | 0.011 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
Dissolution: Dissolve this compound (2.02 g, 0.01 mol) and 1-hydroxybenzotriazole (1.49 g, 0.011 mol) in 30 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C in an ice bath and add dicyclohexylcarbodiimide (2.27 g, 0.011 mol). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the amine (e.g., benzylamine, 1.07 g, 0.01 mol) dissolved in 20 mL of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Remove the DMF from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application 2: Synthesis of Spirocyclic Thiohydantoins
The thiohydantoin ring can participate in cycloaddition reactions, leading to the formation of spirocyclic structures, which are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks.[6][7] While direct cycloaddition with the title compound's core is less common, its derivatives can be employed in such transformations.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis. Its straightforward synthesis from a readily available amino acid and the presence of multiple reactive sites provide a platform for the generation of diverse and complex molecular architectures. The protocols detailed herein offer a solid foundation for researchers to explore the full synthetic potential of this compound. Future research will likely focus on the development of stereoselective syntheses to control the chirality at the C4 position and the exploration of its utility in the synthesis of novel bioactive compounds and functional materials.
References
-
Blanco-Ania, D., Hermkens, P. H. H., Sliedregt, L. A. J. M., Scheeren, H. W., & Rutjes, F. P. J. T. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. ACS Combinatorial Science, 11(4), 527–538. [Link]
-
Stadler, A., & Kappe, C. O. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(1), 110-116. [Link]
-
Darwish, M., Errayes, A., & Alzaedi, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mediterranean Journal of Chemistry, 10(7), 735-756. [Link]
-
Inglis, A. S., Duncan, P., & Liu, W. (1993). Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure. Journal of Biochemical and Biophysical Methods, 27(2), 143-152. [Link]
-
Kudelko, A., & Zielińska-Błajet, M. (2020). Synthesis of Heteroaromatic Compounds. Molecules, 25(18), 4257. [Link]
-
Krasovska, M. V., Zhuravel, I. O., & Kovalenko, S. M. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2353. [Link]
-
Shin, D. Y., & Lee, J. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594. [Link]
-
Swan, J. M. (1957). Thiohydantoins. I. The Preparation of Some 2-Thiohydantoins from Amino Acids and Acylamino Acids. Australian Journal of Chemistry, 10(2), 227-236. [Link]
-
Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2012). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 675-685. [Link]
-
Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882. [Link]
-
El-Sayed, N. N. E., & Abdel-Aziz, H. M. (2017). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 2(7), 3314-3325. [Link]
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- 5. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Thiohydantoin Scaffolds
The 2-thiohydantoin moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. These derivatives have garnered significant attention in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents.[1] Notably, the 2-thiohydantoin framework is present in FDA-approved drugs such as enzalutamide and apalutamide, which are used in the treatment of castration-resistant prostate cancer.[2] The versatility of the thiohydantoin ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This document provides detailed experimental protocols for the synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a key intermediate derived from aspartic acid, and its subsequent derivatization via Knoevenagel condensation to generate a library of 5-arylmethylene-2-thiohydantoin derivatives with therapeutic potential.
Underlying Synthetic Principles and Mechanisms
The synthesis of the this compound core relies on the well-established chemistry of thiohydantoin formation from α-amino acids. The most common and direct method involves the reaction of an amino acid with a source of thiocyanate, typically ammonium thiocyanate, in the presence of a dehydrating agent like acetic anhydride.
The reaction mechanism proceeds through several key steps:
-
Formation of an N-acetylamino acid: The amino group of the amino acid is first acetylated by acetic anhydride.
-
Activation of the carboxyl group: The carboxylic acid moiety of the N-acetylamino acid is activated by acetic anhydride to form a mixed anhydride.
-
Nucleophilic attack by thiocyanate: The thiocyanate ion acts as a nucleophile, attacking the activated carboxyl group.
-
Cyclization and dehydration: The intermediate undergoes intramolecular cyclization with the elimination of water and acetic acid to form the 2-thiohydantoin ring.
The resulting 2-thiohydantoin, possessing an active methylene group at the C-5 position, is then amenable to further derivatization. The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[3] This reaction is particularly useful for the synthesis of 5-ylidene-2-thiohydantoin derivatives, which have shown a wide range of biological activities.[4]
The mechanism of the Knoevenagel condensation involves:
-
Deprotonation: A weak base removes a proton from the active methylene group at C-5 of the thiohydantoin ring, forming a carbanion.
-
Nucleophilic addition: The carbanion attacks the carbonyl carbon of the aldehyde, forming an aldol-type intermediate.
-
Dehydration: The intermediate undergoes dehydration to form the stable α,β-unsaturated product, the 5-ylidene-2-thiohydantoin derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative one-pot synthesis of this compound from L-aspartic acid and ammonium thiocyanate.
Materials:
-
L-Aspartic acid
-
Ammonium thiocyanate
-
Acetic anhydride
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-aspartic acid (0.1 mol), ammonium thiocyanate (0.25 mol), and glacial acetic acid (100 mL).
-
To this suspension, slowly add acetic anhydride (0.3 mol) with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of cold distilled water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆): Expected signals include a multiplet for the CH group of the thiohydantoin ring, multiplets for the CH₂ groups of the propanoic acid side chain, a broad singlet for the carboxylic acid proton, and broad singlets for the NH protons of the thiohydantoin ring.
-
¹³C NMR (DMSO-d₆): Expected signals include peaks for the thiocarbonyl (C=S) and carbonyl (C=O) carbons of the thiohydantoin ring, the carboxylic acid carbonyl carbon, and the carbons of the propanoic acid side chain and the thiohydantoin ring.
-
IR (KBr): Characteristic absorption bands are expected for the N-H stretching, C=O stretching (both amide and carboxylic acid), and C=S stretching vibrations.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
Protocol 2: Synthesis of 5-Arylmethylene-3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid Derivatives via Knoevenagel Condensation
This protocol provides a general procedure for the synthesis of 5-arylmethylene derivatives of this compound using the Knoevenagel condensation.
Materials:
-
This compound (from Protocol 1)
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, place this compound (10 mmol), the desired aromatic aldehyde (11 mmol), and anhydrous sodium acetate (20 mmol).
-
Add glacial acetic acid (30 mL) to the flask.
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (150 mL).
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylmethylene derivative.
-
Dry the final product in a vacuum oven.
Characterization:
The synthesized derivatives should be characterized by spectroscopic methods to confirm their structures.
-
¹H NMR (DMSO-d₆): In addition to the signals for the propanoic acid and thiohydantoin protons, a characteristic singlet for the vinylic proton (=CH-Ar) will be observed in the aromatic region. The signals for the aromatic protons of the aldehyde will also be present.
-
¹³C NMR (DMSO-d₆): New signals corresponding to the vinylic carbon and the aromatic carbons of the introduced arylmethylene group will be observed.
-
IR (KBr): The spectra will show characteristic bands for the C=C double bond of the arylmethylene group, in addition to the thiohydantoin and carboxylic acid absorptions.
-
Mass Spectrometry (ESI-MS): The molecular ion peak for each derivative should be observed, confirming the successful condensation.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 5-Arylmethylene-3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid Derivatives.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Sodium Acetate | Acetic Acid | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Sodium Acetate | Acetic Acid | 3.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Sodium Acetate | Acetic Acid | 5 | 88 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 3 | 90 |
Visualizations
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: Synthetic route for the target compounds.
Diagram 2: Mechanism of Thiohydantoin Formation
Caption: Mechanism of thiohydantoin ring formation.
Diagram 3: Mechanism of Knoevenagel Condensation
Caption: Mechanism of Knoevenagel condensation.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust and versatile platform for the synthesis of this compound and its 5-arylmethylene derivatives. The straightforward nature of these reactions allows for the generation of a diverse library of compounds for biological screening. The rich history of thiohydantoins in medicinal chemistry suggests that these newly synthesized derivatives may possess interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. Further studies to evaluate their biological activities are warranted and could lead to the discovery of novel therapeutic agents.
References
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One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). SN Comprehensive Clinical Medicine, 3(1), 1-20. Retrieved from [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Sebha University Journal of Pure and Applied Sciences. Retrieved from [Link]
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Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. (2012). Australian Journal of Basic and Applied Sciences, 6(3), 675-685. Retrieved from [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 164, 586-613. Retrieved from [Link]
-
Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. (1996). In The Protein Protocols Handbook (pp. 781-789). Humana Press. Retrieved from [Link]
-
Phenyl Isothiocyanate. (2001). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. (2014). Journal of Medicinal Chemistry, 57(21), 8984-9001. Retrieved from [Link]
-
Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. (2020). Biblioteka Nauki. Retrieved from [Link]
-
Amino acid analysis utilizing phenylisothiocyanate derivatives. (1986). LC-GC, 4(10), 948-954. Retrieved from [Link]
-
Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025). Let's Talk Academy. Retrieved from [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). Analytical and Bioanalytical Chemistry, 417(1), 1-16. Retrieved from [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2014). International Journal of Organic Chemistry, 4(3), 195-207. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Knoevenagel condensation synthesis using aromatic aldehyde derivatives, malononitrile and immobilized biopolymers with Oxone® as catalysts under conventional heating (CH) or with microwave irradiation (MW) as a heating source. (2022). ResearchGate. Retrieved from [Link]
-
An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives. (2025). Molecules, 30(1), 1. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation. (2019). Journal of Emerging Technologies and Innovative Research, 6(6), 554-560. Retrieved from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2016). Molecules, 21(11), 1475. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2024). Organic Communications, 17(4), 178-192. Retrieved from [Link]
-
Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024). Iraqi Journal of Science, 65(1), 1-10. Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(11), 2942. Retrieved from [Link]
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"cell-based assays for testing 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid cytotoxicity"
An In-Depth Guide to Cell-Based Cytotoxicity Assays for 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
Introduction: Contextualizing the Cytotoxic Potential of a Novel Compound
The compound this compound belongs to the 2-thioxoimidazolidin-4-one class, a group of heterocyclic compounds that are structurally related to rhodanine derivatives.[1] This chemical family is of significant interest in medicinal chemistry, with numerous studies reporting a wide spectrum of biological activities, including potent anticancer effects.[2][3] Derivatives of this scaffold have been shown to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways like PI3K/AKT in cancer cells.[2] Some have demonstrated cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116).[2][4]
Given this background, accurately quantifying the cytotoxic effects of this compound is a critical first step in evaluating its therapeutic potential. Cytotoxicity assays are foundational tools in drug discovery, providing essential data on a compound's ability to damage or kill cells.[5] This guide provides a comprehensive framework and detailed protocols for assessing the cytotoxicity of this compound, emphasizing a multi-assay, mechanism-aware approach to ensure data integrity and depth of understanding.
The Core Principle: A Tripartite Strategy for Robust Cytotoxicity Profiling
Relying on a single assay is insufficient for a thorough cytotoxic assessment, as different assays measure distinct cellular events associated with cell death.[5] A compound might interfere with a specific metabolic pathway, giving a false positive in one assay, while not affecting overall cell viability. Therefore, we advocate for a tripartite strategy that interrogates three key pillars of cell health: metabolic activity, membrane integrity, and apoptotic pathway activation. This approach provides a self-validating system, where converging data from different mechanistic assays builds a trustworthy and comprehensive profile of the compound's cytotoxic activity.
Caption: Tripartite workflow for cytotoxicity assessment.
Assay Selection: Interrogating Different Hallmarks of Cell Death
The choice of assays is paramount. The following three methods are selected for their distinct and complementary mechanisms, providing a holistic view of the cytotoxic event.
| Assay | Principle | Measures | Key Advantage |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in viable cells. | Metabolic activity and mitochondrial function.[6] | Well-established, cost-effective, high-throughput. |
| LDH Assay | Quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity.[7] | Cell membrane damage (necrosis or late apoptosis). | Directly measures cell death, not just inhibition of proliferation.[8] |
| Caspase-3/7 Assay | Detects the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade, using a proluminescent substrate.[9] | Apoptosis induction.[10] | Highly specific for apoptosis; very sensitive due to luminescent signal.[9] |
Protocol 1: MTT Assay for Metabolic Viability
This assay is a cornerstone for assessing cell viability by measuring mitochondrial reductase activity. A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals indicates a decrease in metabolically active cells.[11]
Causality Behind Experimental Choices:
-
Phenol Red-Free Medium: During the MTT incubation step, using medium without phenol red is advisable as its color can interfere with absorbance readings of the formazan product.
-
Solubilization: Formazan crystals are insoluble in aqueous solutions.[11] Complete solubilization with a suitable solvent (e.g., acidified isopropanol or DMSO) is critical for accurate spectrophotometric measurement.[12]
Caption: Principle of the LDH release cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional wells for the "Maximum Release" control.
-
Control Preparation: 30-45 minutes before the end of the incubation period, add 10 µL of the Lysis Buffer provided with the kit to the "Maximum Release" control wells.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. [13]Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically by mixing a catalyst and dye solution). Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. [14]6. Stop Reaction: Add 50 µL of Stop Solution (provided with most kits) to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 650 nm to reduce background from minor well imperfections.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are central executioners of apoptosis. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" light signal proportional to caspase activity. [9]
Causality Behind Experimental Choices:
-
"Add-Mix-Measure" Format: The reagent is designed to lyse the cells and measure caspase activity in a single step, making it ideal for high-throughput screening. [9]No supernatant transfer is needed.
-
Luminescent Signal: Luminescence offers a broad dynamic range and high sensitivity, allowing for detection of apoptosis in low cell numbers and minimizing interference from fluorescent compounds. [15]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Equilibration: Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
For each assay, data should be processed to determine the dose-dependent effect of the compound.
Calculations:
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Background) / (Abs_Vehicle - Abs_Background)] * 100
-
LDH Assay (% Cytotoxicity):
-
Subtract the background absorbance (culture medium only) from all values.
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Caspase-3/7 Assay (Fold Induction): Fold Induction = (Lum_Sample - Lum_Background) / (Lum_Vehicle - Lum_Background)
Data Presentation:
Results should be plotted in a dose-response curve with the compound concentration on the x-axis (log scale) and the calculated percentage or fold change on the y-axis. This curve can be used to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.
Example Data Summary Table:
| Assay Type | Endpoint Measured | Concentration (µM) | Raw Signal (Avg) | Calculated Result |
| MTT | % Viability | 0 (Vehicle) | 1.25 Abs | 100% |
| 1 | 1.05 Abs | 84% | ||
| 10 | 0.65 Abs | 52% | ||
| 100 | 0.15 Abs | 12% | ||
| LDH | % Cytotoxicity | 0 (Vehicle) | 0.22 Abs | 0% |
| 1 | 0.28 Abs | 8% | ||
| 10 | 0.60 Abs | 51% | ||
| 100 | 0.95 Abs | 100% | ||
| Caspase-3/7 | Fold Induction | 0 (Vehicle) | 15,000 RLU | 1.0x |
| 1 | 45,000 RLU | 3.0x | ||
| 10 | 150,000 RLU | 10.0x | ||
| 100 | 90,000 RLU | 6.0x | ||
| Note: A decrease at high concentrations can indicate overwhelming necrosis. |
By integrating the results, a clear picture emerges. For instance, a compound that shows a high Caspase-3/7 signal at concentrations where LDH release is low suggests it is a potent inducer of apoptosis. Conversely, a rapid increase in LDH release without a significant caspase signal points towards a necrotic mode of cell death.
References
-
Kaminskyy, D., & Loots, M. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
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Scribd. (n.d.). MTT Assay Protocol for Lab Use. Scribd. [Link]
- Fadda, A. A., et al. (2010).
-
Saeed, A., et al. (2022). Anticancer Profile of Rhodanine: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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White, K. N., et al. (2011). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. National Institutes of Health. [Link]
-
Glisic, B., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. [Link]
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El-Sayed, N. N. E., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central. [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
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protocols.io. (2023). MTT Assay protocol. protocols.io. [Link]
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Encyclopedia.pub. (2022). Anticancer Profile of Rhodanine. Encyclopedia.pub. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
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Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. PubMed. [Link]
-
Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Fayed, E. A., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]
-
Stankova, I., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
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Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]
-
Ammazzascossa, A., et al. (2025). An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives. PubMed Central. [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
El-Gazzar, M. G., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences. [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. [Link]
-
Al-Issa, S. A. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. MDPI. [Link]
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- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Antimicrobial Activity Testing of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Infectious diseases, often complicated by drug-resistant pathogens, present a formidable challenge to modern medicine.[1][2] The 2-thioxoimidazolidin-4-one scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] This document provides a comprehensive guide to the antimicrobial activity testing of a specific derivative, 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid , outlining detailed protocols and the scientific rationale underpinning the experimental design. This compound, belonging to the broader class of hydantoins, is of significant interest for its potential to inhibit bacterial adhesion and biofilm formation, crucial virulence factors in many clinically relevant infections.[5]
Compound Profile: this compound
-
Synonym: 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid
-
Core Structure: 2-thioxoimidazolidin-4-one
-
Key Features: The propanoic acid side chain may influence the compound's solubility, cell permeability, and interaction with molecular targets. The thioxo group is often critical for the biological activity of this class of compounds.
Part 1: Foundational Concepts in Antimicrobial Susceptibility Testing (AST)
Before delving into specific protocols, it is crucial to understand the fundamental parameters measured in antimicrobial susceptibility testing. The primary objectives are to determine the lowest concentration of the drug that inhibits microbial growth (Minimum Inhibitory Concentration or MIC) and the lowest concentration that kills the microorganism (Minimum Bactericidal Concentration or MBC).
Mechanism of Action: A Glimpse into Thioxoimidazolidinones
While the precise mechanism of action for this compound is yet to be fully elucidated, related compounds in the thiazolidinedione and rhodanine classes offer valuable insights. Some derivatives have been shown to inhibit bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[6] Others may function by disrupting the bacterial cell membrane or inhibiting key metabolic pathways. The structural similarity to thiazolidinediones, known to be peroxisome proliferator-activated receptor gamma (PPARγ) agonists, suggests a potential for multifaceted biological effects that could be explored in advanced studies.[7][8]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for determining the antimicrobial efficacy of this compound.
Materials and Reagents
-
Test Compound: this compound (ensure high purity, >95%)
-
Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution preparation.
-
Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria is recommended.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 10231)
-
Aspergillus niger (e.g., ATCC 16404)
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB) for bacteria.
-
Sabouraud Dextrose Broth (SDB) for fungi.
-
Mueller-Hinton Agar (MHA) and Sabouraud Dextrose Agar (SDA) for subculturing and MBC determination.
-
-
Positive Controls:
-
Antibacterial: Ampicillin, Ciprofloxacin, or Vancomycin.
-
Antifungal: Ketoconazole or Amphotericin B.[1]
-
-
Equipment:
-
Sterile 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Incubator (37°C for bacteria, 28-30°C for fungi).
-
Spectrophotometer (for measuring optical density).
-
Laminar flow hood.
-
Preparation of Stock Solutions
-
Test Compound Stock: Accurately weigh the test compound and dissolve it in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Control Antibiotic Stocks: Prepare stock solutions of the control antibiotics in their recommended solvents according to CLSI or EUCAST guidelines.
-
Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate broth (MHB or SDB) to achieve the desired final concentrations for the assay.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound working solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Dilute the 0.5 McFarland suspension and add 10 µL to each well to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A row with a known antibiotic.
-
Negative Control (Growth Control): A well with broth and inoculum only.
-
Sterility Control: A well with broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the negative control.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.
Workflow for MBC/MFC Determination
Caption: Workflow for MBC/MFC determination following MIC assay.
Step-by-Step Procedure:
-
Following the MIC determination, take a 10 µL aliquot from all the wells that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that shows no colony formation or a colony count that is ≥99.9% less than the initial inoculum count.
Part 3: Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner.
Tabular Representation of Data
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 16 | 32 |
| B. subtilis ATCC 6633 | 8 | 16 |
| E. coli ATCC 25922 | 32 | >64 |
| P. aeruginosa ATCC 27853 | 64 | >64 |
| C. albicans ATCC 10231 | 16 | 64 |
| A. niger ATCC 16404 | 32 | >64 |
Interpretation of Results
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Spectrum of Activity: The range of microorganisms inhibited by the compound determines its spectrum of activity (e.g., broad-spectrum, narrow-spectrum).
-
Structure-Activity Relationship (SAR): The results can provide insights into how the propanoic acid moiety and the thioxoimidazolidinone core contribute to the antimicrobial activity.[1]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. The 2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][3] Positive results from these initial screens should be followed by more advanced studies, including:
-
Time-kill kinetics assays: To understand the rate of microbial killing.
-
Anti-biofilm assays: To assess the compound's ability to inhibit or eradicate biofilms.
-
Toxicity studies: To evaluate the compound's safety profile in vitro and in vivo.
-
Mechanism of action studies: To identify the specific molecular target(s) of the compound.
By systematically applying these methodologies, researchers can effectively characterize the antimicrobial potential of novel compounds like this compound and contribute to the development of the next generation of antimicrobial drugs.
References
- Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone deriv
- Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2024).
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (N.d.). International Journal of Pharmaceutical Sciences and Research.
- Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber.
- Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. (2025).
- Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (N.d.).
- Mechanism of Action of Thiazolidinediones. (2001). PubMed.
- Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI.
- 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid. (N.d.). Sigma-Aldrich.
- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023).
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- 5. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for In Vivo Experimental Design of 2-Thiohydantoin Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for 2-thiohydantoin compounds in various animal models. This document outlines strategic considerations and detailed protocols to facilitate the evaluation of this promising class of heterocyclic compounds for their therapeutic potential.
Introduction to 2-Thiohydantoin Compounds
2-Thiohydantoins are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The 2-thiohydantoin scaffold is considered a "privileged structure," as its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[2][3] The biological effects of these compounds are largely influenced by the nature and position of substituents on the thiohydantoin ring.[1] Successful preclinical development of 2-thiohydantoin derivatives hinges on robust and well-designed in vivo studies to establish their efficacy and safety profiles.
PART 1: Pre-formulation and Route of Administration
A critical initial step in designing in vivo experiments is the development of a suitable formulation to ensure appropriate bioavailability of the 2-thiohydantoin compound. Many heterocyclic compounds, including some 2-thiohydantoin derivatives, may exhibit poor aqueous solubility, which can hinder their absorption and lead to inaccurate assessments of their in vivo activity.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., ethanol, propylene glycol, DMSO). | Simple to prepare, suitable for early-stage screening. | Potential for precipitation upon dilution in aqueous physiological fluids. Toxicity of some co-solvents at higher concentrations. |
| Suspensions | The compound is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., carboxymethyl cellulose, Tween 80). | Can deliver higher doses of poorly soluble compounds. | Potential for non-uniform dosing if not properly prepared and agitated. Particle size can affect absorption. |
| Lipid-based Formulations | The compound is dissolved or suspended in lipids, oils, or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism. | More complex to develop and characterize. Potential for interactions with the test compound. |
| Inclusion Complexes | The compound is encapsulated within a cyclodextrin molecule. | Increases aqueous solubility and can improve stability. | Limited to compounds that can physically fit within the cyclodextrin cavity. |
Protocol 1: Preparation of a Carboxymethyl Cellulose (CMC) Suspension for Oral Gavage
This protocol is a standard starting point for the oral administration of a novel 2-thiohydantoin compound with low aqueous solubility.
Materials:
-
2-Thiohydantoin compound
-
Sodium carboxymethyl cellulose (Na-CMC), low viscosity
-
Sterile water for injection
-
Tween 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
pH meter
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) Na-CMC solution by slowly adding the required amount of Na-CMC to sterile water while stirring continuously. Heat gently (do not boil) to aid dissolution if necessary.
-
Allow the solution to cool to room temperature.
-
If the compound is particularly hydrophobic, a small amount of Tween 80 (e.g., 0.1% v/v) can be added to the vehicle to improve wettability.
-
-
Compound Suspension:
-
Accurately weigh the required amount of the 2-thiohydantoin compound.
-
Triturate the compound to a fine powder using a mortar and pestle.
-
Gradually add a small volume of the 0.5% Na-CMC vehicle to the powder to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
For larger volumes, a homogenizer can be used to ensure a uniform suspension.
-
-
Final Preparation:
-
Continuously stir the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Visually inspect the suspension for any clumps or sedimentation.
-
The suspension should be prepared fresh daily.
-
PART 2: In Vivo Efficacy Models
The choice of animal model is paramount and should be guided by the therapeutic indication of the 2-thiohydantoin derivative.
Anticancer Activity
2-thiohydantoin derivatives have shown significant potential as anticancer agents, particularly as androgen receptor antagonists for prostate cancer.[1]
Caption: Workflow for a xenograft cancer model.
This protocol describes a subcutaneous xenograft model, which is a widely used method for evaluating the in vivo efficacy of novel anticancer compounds.
Animal Model:
-
Athymic Nude (nu/nu) mice, 6-8 weeks old.
Tumor Cell Line:
-
Select a cell line relevant to the proposed mechanism of action (e.g., LNCaP for prostate cancer, A549 for lung cancer, MCF-7 for breast cancer).
Procedure:
-
Cell Preparation:
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the 2-thiohydantoin compound (prepared as in Protocol 1 or another suitable formulation) and vehicle control daily via oral gavage or another appropriate route.
-
Include a positive control group with a standard-of-care chemotherapeutic agent if available.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size (e.g., 1500-2000 mm^3).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Collect tumor tissue and other organs for pharmacodynamic and toxicological analysis.
-
Anti-inflammatory Activity
Certain 1,3-disubstituted-2-thiohydantoin derivatives have demonstrated potent anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines.[2][4]
This is a classic and widely used model for evaluating acute inflammation.
Animal Model:
-
Wistar or Sprague-Dawley rats, 150-200g.
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into control and treatment groups (n=6-8 per group).
-
-
Compound Administration:
-
Administer the 2-thiohydantoin compound or vehicle control orally one hour before the induction of inflammation.
-
Include a positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
-
Antibacterial Activity
2-thiohydantoin derivatives have been reported to possess antibacterial activity, particularly against Gram-positive bacteria.[3][5]
This model is used to assess the in vivo efficacy of antimicrobial agents.
Animal Model:
-
Neutropenic mice (rendered neutropenic by cyclophosphamide administration).
Bacterial Strain:
-
A clinically relevant strain of bacteria (e.g., Staphylococcus aureus).
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to induce neutropenia.
-
-
Infection:
-
Inject a standardized inoculum of the bacterial strain intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
Administer the 2-thiohydantoin compound and vehicle control at various time points post-infection via a suitable route (e.g., subcutaneous or intravenous).
-
-
Endpoint:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the tissue and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration.
-
-
Data Analysis:
-
Compare the bacterial load (log10 CFU/gram of tissue) in the treated groups to the control group.
-
Antidiabetic Activity
In vivo studies have demonstrated the antidiabetic potential of some 2-thiohydantoin derivatives in streptozotocin (STZ)-induced diabetic rats.[6]
This is a widely accepted model for type 1 diabetes, but with modifications (e.g., high-fat diet followed by a low dose of STZ), it can also model type 2 diabetes.
Animal Model:
-
Male Wistar rats, 180-220g.
Procedure:
-
Induction of Diabetes:
-
Induce diabetes by a single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 50-60 mg/kg.
-
Monitor blood glucose levels 72 hours post-injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic rats into treatment and control groups.
-
Administer the 2-thiohydantoin compound or vehicle daily for a specified period (e.g., 28 days).
-
-
Monitoring:
-
Monitor fasting blood glucose levels and body weight weekly.
-
At the end of the study, collect blood for the analysis of biochemical parameters such as HbA1c, insulin, and lipid profiles.
-
An oral glucose tolerance test (OGTT) can also be performed.
-
-
Endpoint Analysis:
-
Euthanize the animals and collect organs (e.g., pancreas, liver, kidney) for histopathological examination.
-
PART 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a 2-thiohydantoin compound is crucial for interpreting efficacy and toxicity data.
Workflow for a Basic Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study.
Protocol 6: Single-Dose Pharmacokinetic Study in Rats
Animal Model:
-
Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
Procedure:
-
Dosing:
-
Administer the 2-thiohydantoin compound as a single intravenous (IV) bolus via the tail vein (e.g., 1-2 mg/kg) and as a single oral dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the 2-thiohydantoin compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability.
-
Pharmacodynamic (PD) studies should be integrated with efficacy studies to correlate drug exposure with the biological response. For example, in an anticancer study, tumor tissue can be collected at various time points to measure the modulation of a specific molecular target.
PART 4: In Vivo Toxicity Assessment
Early assessment of potential toxicity is crucial for the go/no-go decision-making in drug development.
Table 2: Tiers of In Vivo Toxicity Studies
| Study Type | Purpose | Typical Species | Key Observations |
| Acute Toxicity (Dose Range Finding) | To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single dose. | Rodents (mice or rats) | Clinical signs of toxicity, body weight changes, mortality. |
| Repeat-Dose Toxicity | To evaluate the toxic effects of repeated administration of the compound over a specific duration (e.g., 14 or 28 days). | Rodent and non-rodent species | Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, histopathology. |
Protocol 7: Acute Toxicity Study in Mice
This protocol is a preliminary study to establish a dose range for subsequent efficacy and repeat-dose toxicity studies.
Animal Model:
-
CD-1 mice, 6-8 weeks old.
Procedure:
-
Dosing:
-
Administer single doses of the 2-thiohydantoin compound at increasing concentrations to different groups of mice (n=3-5 per group).
-
-
Observation:
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality for up to 14 days.
-
Record body weights before dosing and at regular intervals throughout the study.
-
-
Endpoint:
-
At the end of the observation period, euthanize the surviving animals and perform a gross necropsy to identify any visible organ abnormalities.
-
PART 5: Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement). It is imperative to adhere to regulations set forth by bodies such as the National Institutes of Health (NIH) to ensure the humane treatment of laboratory animals.
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- Khirallah, S. M., Ramadan, H. M., Shawky, A., Qahl, S. H., Al-Warhi, T., El-Agrody, A. M., ... & Saied, E. M. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6271.
- Cieplik, J., Stolarczyk, M., Pluta, K., Gzyl-Malcher, B., & Bryndal, I. (2021). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 26(16), 4958.
- Khirallah, S. M., Ramadan, H. M., Shawky, A., Qahl, S. H., Al-Warhi, T., El-Agrody, A. M., ... & Saied, E. M. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI.
- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Soll, A. M. A., & Ahmed, H. A. (2014). Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Acta poloniae pharmaceutica, 71(5), 823-832.
- Bukhari, A., Nadeem, H., Masaud, M., Murtaza, B., & Hassan, S. S. U. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 15(1), 1-15.
- de Carvalho, P. G. C., Ribeiro, J. M., Garbin, R. P. B., Nakazato, G., Ogatta, S. F. Y., de Fátima, Â., ... & Macedo, F. (2020). Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. Letters in Drug Design & Discovery, 17(1), 94-102.
- Mohamed, N. M., El Rabeeb, S. I., El Deeb, M. A., Mahfoz, A. M., & Abdulrahman, F. G. (2024). Design, synthesis and anti-tumor evaluation of novel thiohydantoin congeners as androgen receptor antagonists with in vivo study. Journal of Molecular Structure, 138565.
- Elhady, H. A., El-Sayed, R., & Khalil, M. A. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Acta Poloniae Pharmaceutica, 76(6), 971-986.
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- Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., Belal, A., & El-Emam, A. A. (2023). Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinformatic analyses. Current medicinal chemistry, 30(28), 3258-3273.
- Khirallah, S. M., Ramadan, H. M., & Saied, E. M. (2022). IN VITRO STUDIES ON THE ANTIDIABETIC ACTIVITY OF 2-THIOHYDANTOIN USING α-amylase AND α-GLUCOSIDASE. Asian Journal of Pharmaceutical and Clinical Research, 19-22.
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Application Notes & Protocols: A Framework for Validating 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid as a Novel Chemical Probe
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiohydantoin Scaffold and the Quest for Specific Probes
The imidazolidine-2,4-dione, or hydantoin, scaffold and its thioxo-analogs like 2-thiohydantoin are recognized as "privileged structures" in medicinal chemistry.[1][2] These core motifs are present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][3][4] Their synthetic tractability allows for extensive modification at several positions, enabling the exploration of vast chemical space to identify molecules that can modulate biological targets with high affinity and specificity.[2][4]
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid (herein referred to as OTPA ) is a representative member of this class. While the broader family of thiohydantoin and rhodanine derivatives is widely studied[5][6][7], OTPA itself is not yet a well-characterized chemical probe with a defined, selective biological target. A chemical probe is a small molecule used to study and manipulate a biological system, requiring high selectivity for its target and a well-understood mechanism of action.
This document provides a comprehensive framework for researchers to validate OTPA or similar novel compounds as potential chemical probes. We will use OTPA as a case study to outline the critical experimental workflow, from initial target hypothesis generation to in vitro validation, cellular target engagement, and downstream functional analysis. The overarching goal is to rigorously characterize the molecule's activity, thereby establishing its utility and limitations as a tool for chemical biology.
Target Hypothesis Generation: Learning from the Scaffold
The structure of OTPA provides clues to its potential biological targets. The thiohydantoin core is a known pharmacophore for various enzymes, and the propanoic acid sidechain suggests a potential interaction with binding pockets that accommodate a carboxylate moiety, such as those in certain metabolic enzymes or protein-protein interaction interfaces.
Derivatives of the closely related rhodanine-3-acetic acid have shown inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.[4] Furthermore, the glyoxalase system, which detoxifies cytotoxic metabolic byproducts, is a known target for structurally similar molecules.[8][9] Specifically, Glyoxalase II (Glo2), a metalloenzyme, is a plausible hypothetical target.[10][11]
Hypothesis: Based on scaffold analysis, we hypothesize that OTPA may act as an inhibitor of the human Glyoxalase II (Glo2) enzyme. The subsequent protocols are designed to systematically test this hypothesis.
Experimental Validation Workflow
A rigorous validation process is essential to graduate a compound from a "hit" to a reliable chemical probe. The workflow involves a tiered approach, moving from simple, direct biochemical assays to more complex cellular systems.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Causality and Interpretation: A positive CETSA result is strong evidence of target engagement in a physiological context. It confirms that the compound can penetrate the cell membrane and bind to its intended target. This is a critical validation step before moving to functional assays.
Protocol 3: Functional Assay - Quantification of Intracellular Methylglyoxal
If OTPA inhibits Glo2 in cells, it should disrupt the glyoxalase detoxification pathway, leading to an accumulation of the toxic metabolite methylglyoxal (MG). This assay measures the functional consequence of target engagement.
A. Reagents and Materials:
-
Cell line used in CETSA
-
OTPA and DMSO
-
Reagents for a commercially available Methylglyoxal Assay Kit (typically based on reaction with a probe to yield a fluorescent or colorimetric product)
-
Cell lysis buffer compatible with the assay kit
-
Microplate reader (fluorescent or colorimetric)
B. Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a multi-well plate. Treat with increasing concentrations of OTPA (e.g., from 0.1x to 10x the in vitro IC50) and a DMSO vehicle control for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them according to the assay kit manufacturer's protocol.
-
Perform Assay: Execute the methylglyoxal quantification assay following the kit's instructions. This typically involves incubating the lysate with a reaction mix and then measuring the output signal.
-
Data Normalization: Normalize the MG signal to the total protein concentration in each lysate to account for differences in cell number.
-
Data Analysis: Plot the normalized intracellular MG concentration against the OTPA concentration. A dose-dependent increase in MG levels would confirm that OTPA functionally inhibits the glyoxalase pathway in cells.
Causality and Interpretation: Observing the predicted downstream effect of target inhibition provides crucial functional validation. It links the molecular event of target binding (from CETSA) to a measurable cellular outcome, solidifying the compound's proposed mechanism of action.
Selectivity and Final Validation
A good chemical probe must be selective. The final validation steps involve assessing its activity against related targets and creating a crucial control compound.
-
Selectivity Profiling: OTPA should be tested in biochemical assays against other related enzymes, such as Glyoxalase I (Glo1) and other hydrolases or metalloenzymes, to ensure it does not exhibit broad activity.
-
Negative Control: A key step in probe validation is the synthesis and testing of a structurally similar analog that is inactive against the target. For OTPA, this could involve modifying the carboxylate group of the propanoic acid sidechain (e.g., converting it to a methyl ester) to disrupt a potential key binding interaction. This inactive analog should fail to show activity in the biochemical and cellular assays, and when used in future experiments, can help distinguish on-target effects from off-target or compound-specific artifacts.
Conclusion
This compound (OTPA) belongs to a chemically versatile and biologically active class of compounds. While its specific applications as a chemical probe are yet to be established, its structure suggests plausible and testable biological targets. By following the rigorous, multi-tiered validation framework presented here—spanning from direct enzyme inhibition and cellular target engagement to functional consequence and selectivity profiling—researchers can systematically characterize OTPA or any novel small molecule. This process is fundamental to developing reliable chemical probes that can be used with confidence to dissect complex biological processes.
References
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Royal Society of Chemistry. (n.d.). Identification of mono-ADP-ribose readers using well-defined photoaffinity-based probes. RSC Publishing. Retrieved from [Link]
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American Chemical Society. (2022, May 24). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. ACS Publications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Identification of mono-ADP-ribose readers using well-defined photoaffinity-based probes. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). known inhibitors of Glo-II [Table]. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical tools for profiling the intracellular ADP-ribosylated proteome. PMC. Retrieved from [Link]
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Frontiers. (n.d.). Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Retrieved from [Link]
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MDPI. (n.d.). Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System. Retrieved from [Link]
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PubMed. (1993, May). Inhibitors and inhibition studies of mammalian glyoxalase II activity. Retrieved from [Link]
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PubMed. (2022, November 29). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Retrieved from [Link]
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ResearchGate. (2023, October 11). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. Retrieved from [Link]
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PubMed. (2019, February 15). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Retrieved from [Link]
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Pharmaspire. (n.d.). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Retrieved from [Link]
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SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Retrieved from [Link]
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PubMed. (n.d.). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Thiohydantoin Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the anti-inflammatory properties of thiohydantoin derivatives. This guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale to empower robust experimental design and data interpretation.
Introduction: The Therapeutic Potential of Thiohydantoin Derivatives in Inflammation
Thiohydantoin derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Emerging evidence suggests that certain thiohydantoin analogues possess potent anti-inflammatory properties, making them promising candidates for the development of novel therapeutics for a range of inflammatory diseases.[2][3]
The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways and enzymatic activities that are central to the inflammatory cascade. These include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the potential inhibition of enzymes like cyclooxygenase-2 (COX-2).[2][3][4][5]
This guide will detail a systematic approach to evaluating the anti-inflammatory potential of thiohydantoin derivatives, from initial in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered in vitro screening approach is essential to efficiently identify and characterize the anti-inflammatory potential of thiohydantoin derivatives. The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for these initial studies as it mimics the inflammatory response of primary macrophages.[6][7] Inflammation is typically induced in these cells using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway.[8][9]
Assessment of Cytotoxicity: A Critical First Step
Before evaluating the anti-inflammatory effects of a compound, it is crucial to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory action and not simply a consequence of cell death. The MTT assay is a standard colorimetric assay for assessing cell viability.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: The following day, treat the cells with various concentrations of the thiohydantoin derivatives (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Expected Outcome: This assay will identify the concentration range at which the thiohydantoin derivatives are non-toxic and can be safely used for subsequent anti-inflammatory assays.
Evaluation of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) in macrophages contributes to tissue damage.[7] The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO), in cell culture supernatants.[6][11]
Protocol 2: Griess Assay for Nitrite Determination
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁴ cells/well) and allow them to adhere overnight.[12]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the thiohydantoin derivatives for 2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[12]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[11]
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[6]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 550 nm.[6]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Expected Outcome: A dose-dependent decrease in nitrite levels in the supernatant of cells treated with thiohydantoin derivatives would indicate an inhibitory effect on NO production.
Quantification of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central mediators of the inflammatory response.[9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in cell culture supernatants.[13][14]
Protocol 3: ELISA for TNF-α, IL-6, and IL-1β
Principle: This sandwich ELISA protocol utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine is captured by the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added, and the enzyme converts it into a colored product, the intensity of which is proportional to the amount of cytokine present.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for TNF-α, IL-6, or IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants (collected from the same experiment as the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.[15]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples using the standard curve.
Expected Outcome: A significant reduction in the levels of TNF-α, IL-6, and/or IL-1β in the supernatants of cells treated with thiohydantoin derivatives would confirm their anti-inflammatory activity.
Investigation of the Mechanism of Action
COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[5] A fluorometric assay can be used to screen for the inhibitory activity of thiohydantoin derivatives against COX-2.[16]
Protocol 4: Fluorometric COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX-2. In the presence of a suitable substrate, the COX-2 enzyme generates a fluorescent product. The rate of fluorescence generation is proportional to the COX-2 activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, and substrate solution according to the manufacturer's instructions (e.g., Sigma-Aldrich, Abcam).[5]
-
Inhibitor and Enzyme Incubation: In a 96-well black plate, add the thiohydantoin derivatives at various concentrations, followed by the COX-2 enzyme. Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid) and a fluorescent probe.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at regular intervals using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Expected Outcome: A low IC₅₀ value would indicate that the thiohydantoin derivative is a potent inhibitor of COX-2.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[1] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17] Western blotting can be used to assess the effect of thiohydantoin derivatives on this pathway.
Protocol 5: Western Blot for IκBα Degradation and p65 Phosphorylation
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies specific to IκBα and the phosphorylated form of p65, we can assess the activation state of the NF-κB pathway.
Step-by-Step Methodology:
-
Cell Lysis: After treating RAW 264.7 cells with thiohydantoin derivatives and/or LPS for appropriate time points (e.g., 30 minutes for IκBα degradation, 15-30 minutes for p65 phosphorylation), lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[2][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of IκBα and phospho-p65 to the loading control and total p65, respectively.
Expected Outcome: Inhibition of LPS-induced IκBα degradation and p65 phosphorylation by thiohydantoin derivatives would strongly suggest that their anti-inflammatory effects are mediated through the NF-κB pathway.
Table 1: Summary of In Vitro Assays and Expected Outcomes
| Assay | Purpose | Key Parameters Measured | Expected Outcome for an Active Compound |
| MTT Assay | To assess cytotoxicity | Cell viability (%) | High cell viability at effective concentrations |
| Griess Assay | To measure nitric oxide production | Nitrite concentration (µM) | Dose-dependent decrease in nitrite levels |
| ELISA | To quantify pro-inflammatory cytokines | TNF-α, IL-6, IL-1β concentration (pg/mL) | Dose-dependent decrease in cytokine levels |
| COX-2 Inhibition Assay | To determine direct enzyme inhibition | IC₅₀ value (µM) | Low IC₅₀ value |
| Western Blot | To investigate NF-κB pathway modulation | Levels of IκBα and phospho-p65 | Inhibition of IκBα degradation and p65 phosphorylation |
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
Promising candidates from in vitro screening should be further evaluated in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation.[3][18]
Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[19]
Protocol 6: Carrageenan-Induced Paw Edema
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the rats into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin, 10 mg/kg, p.o.)
-
Thiohydantoin derivative (various doses, p.o. or i.p.)
-
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.[18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[3][19]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3][19]
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group at each time point.
Expected Outcome: A significant reduction in paw edema in the groups treated with thiohydantoin derivatives compared to the vehicle control group would demonstrate in vivo anti-inflammatory activity.
Visualization of Key Pathways and Workflows
Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway and potential inhibition by thiohydantoin derivatives.
Experimental Workflow
Sources
- 1. preprints.org [preprints.org]
- 2. Frontiers | The supernatant of Lactiplantibacillus plantarum 25 is more effective than extracellular vesicles in alleviating ulcerative colitis and improving intestinal barrier function [frontiersin.org]
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- 4. researchgate.net [researchgate.net]
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- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges in this synthetic procedure, ensuring a successful and efficient workflow.
Introduction
The synthesis of this compound, a derivative of the 2-thiohydantoin heterocyclic scaffold, is a critical process in the development of various pharmacologically active molecules.[1][2] The most common synthetic route involves the reaction of glutamic acid with a thiocyanate source, typically ammonium thiocyanate, in the presence of an activating agent like acetic anhydride.[1][3] While the reaction appears straightforward, several challenges can arise, leading to low yields, impure products, and difficulties in purification. This guide provides a structured approach to troubleshoot these issues, grounded in the fundamental principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound. Each problem is followed by potential causes and detailed, actionable solutions.
Problem 1: Low or No Product Yield
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, incorrect reaction time, or suboptimal reagent ratios.
-
Decomposition of reagents or product: The reagents, particularly ammonium thiocyanate, can be sensitive to moisture and heat.[4] The product itself may also be unstable under harsh reaction conditions.
-
Inefficient work-up and isolation: The polar nature of the product can make its extraction and isolation from the reaction mixture challenging, leading to significant product loss.
Solutions:
-
Reaction Conditions Optimization:
-
Temperature: Ensure the reaction is heated to the optimal temperature, typically refluxing in a suitable solvent like acetic acid.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Time: Extend the reaction time if TLC analysis indicates the presence of starting material. However, be cautious of potential product degradation with prolonged heating.
-
Reagent Stoichiometry: Use a slight excess of ammonium thiocyanate and acetic anhydride to drive the reaction to completion. A molar ratio of 1:1.2:1.2 (glutamic acid:ammonium thiocyanate:acetic anhydride) is a good starting point.
-
-
Reagent Quality and Handling:
-
Use freshly opened or properly stored ammonium thiocyanate. It is hygroscopic and its quality can affect the reaction outcome.
-
Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions caused by moisture.
-
-
Work-up and Isolation Strategy:
-
After the reaction, the crude product is often precipitated by pouring the reaction mixture into cold water.[6]
-
Due to the product's polarity, extraction with common organic solvents may be inefficient. If the product remains in the aqueous phase, consider techniques like lyophilization to remove water, followed by purification of the solid residue.
-
Column chromatography on silica gel can be used for purification, but a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/acetic acid) will be required.
-
Problem 2: Formation of Multiple Impurities
Potential Causes:
-
Side reactions of glutamic acid: The presence of two carboxylic acid groups in glutamic acid can lead to the formation of byproducts. For instance, the side-chain carboxylic acid could potentially react, although the formation of the five-membered thiohydantoin ring from the alpha-amino acid is generally favored.
-
Racemization: The stereocenter at the alpha-carbon of glutamic acid can be susceptible to racemization under the reaction conditions, especially with prolonged heating or in the presence of a strong base.
-
Formation of N-acetylated intermediate: An N-acetylglutamic acid intermediate is formed in the first step. If the subsequent cyclization is incomplete, this intermediate may be present as an impurity.
Solutions:
-
Control of Reaction Conditions:
-
Maintain a controlled temperature and avoid excessive heating to minimize side reactions and racemization.
-
The use of acetic anhydride as both a reagent and solvent should be carefully monitored, as it can promote acetylation.
-
-
Purification Techniques:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product and removing minor impurities.
-
Column Chromatography: As mentioned earlier, silica gel chromatography with a polar eluent system is a reliable method for separating the desired product from closely related impurities.
-
Problem 3: Difficulty in Product Characterization
Potential Causes:
-
Broad NMR peaks: The presence of tautomers (keto-enol and thione-thiol) and rotamers in the 2-thiohydantoin ring can lead to broadened peaks in the NMR spectrum, making interpretation difficult.
-
Hygroscopic nature of the product: The product may retain water, which can interfere with analytical techniques like NMR and elemental analysis.
Solutions:
-
Advanced NMR Techniques:
-
Running the NMR at elevated temperatures can sometimes help to sharpen the peaks by increasing the rate of interchange between different conformations.
-
Two-dimensional NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals unambiguously.
-
-
Thorough Drying:
-
Dry the final product under high vacuum for an extended period to remove any residual water. Using a drying agent like phosphorus pentoxide in the vacuum desiccator can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound from glutamic acid?
A1: The reaction proceeds through a multi-step mechanism. First, the amino group of glutamic acid is acetylated by acetic anhydride to form N-acetylglutamic acid. This intermediate then reacts with ammonium thiocyanate. The thiocyanate ion attacks one of the activated carboxyl groups (likely the one at the alpha-position), leading to the formation of an acyl isothiocyanate intermediate. Finally, an intramolecular cyclization occurs where the nitrogen of the acetylated amino group attacks the isothiocyanate carbon, followed by the elimination of acetic acid, to form the 2-thiohydantoin ring.
DOT Diagram: Proposed Reaction Mechanism
Caption: Proposed reaction pathway for the synthesis.
Q2: Can I use other thiocyanate sources besides ammonium thiocyanate?
A2: Yes, other thiocyanate salts like potassium thiocyanate or sodium thiocyanate can also be used.[7] However, their solubility in the reaction medium might differ, potentially affecting the reaction rate. Ammonium thiocyanate is often preferred due to its good solubility in acetic acid.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a polar solvent system, for example, a mixture of ethyl acetate and methanol with a small amount of acetic acid, to get good separation between the starting material, intermediate, and the product. The spots can be visualized using a UV lamp (254 nm) and/or by staining with a suitable reagent like potassium permanganate.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Acetic Anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ammonium Thiocyanate: While not highly toxic, it can be harmful if swallowed or inhaled. Avoid generating dust.
-
Heating: The reaction is typically carried out at elevated temperatures. Use a heating mantle with a temperature controller and ensure the setup is secure.
Q5: What is the expected yield for this reaction?
A5: The yield can vary significantly depending on the reaction scale, purity of reagents, and the efficiency of the work-up and purification process. With an optimized procedure, yields in the range of 50-70% can be expected.
Experimental Protocols
Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-glutamic acid (1 equivalent).
-
Add acetic anhydride (3-5 equivalents) to the flask.
-
Slowly add ammonium thiocyanate (1.2 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
A precipitate should form. If not, the product may be water-soluble.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) or by silica gel column chromatography using a polar eluent.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete reaction | Optimize temperature, time, and reagent ratios. |
| Decomposition | Use high-quality reagents, avoid excessive heating. | |
| Poor isolation | Use appropriate work-up and purification for a polar product. | |
| Impurity Formation | Side reactions | Control reaction temperature and time. |
| Racemization | Avoid harsh basic conditions and prolonged heating. | |
| Characterization Issues | Broad NMR peaks | Use advanced NMR techniques, run spectra at high temperature. |
| Hygroscopic product | Dry the sample thoroughly under high vacuum. |
DOT Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Muramatsu, H., et al. (2023). Purification and characterization of 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase involved in ergothioneine utilization in Burkholderia sp. HME13. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Muramatsu, H., et al. (2023). Purification and characterization of 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase involved in ergothioneine. Oxford Academic. [Link]
-
Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(4), 281-289. [Link]
-
Hawke, D. H., & Boyd, V. L. (1992). Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure. Journal of biochemical and biophysical methods, 25(2-3), 163–171. [Link]
-
Nagy, G., et al. (2021). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 6(11), 2115-2125. [Link]
-
Bukhari, A., et al. (2023). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 13(1), 12496. [Link]
-
Wang, L. (2006). The general preparation of 2-thiohydantoins from α-amino acids and thiourea. ResearchGate. [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-228. [Link]
-
Eliwi, A. G., et al. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-88. [Link]
-
Thakur, A., et al. (2016). Reagents and reaction conditions: (i) Ammonium thiocyanate, gla.... ResearchGate. [Link]
-
Govaerts, C., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of medicinal chemistry, 49(3), 872–882. [Link]
-
Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3). [Link]
-
Juskelis, R., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3209. [Link]
-
El-Gohary, H. G., & Shaaban, M. R. (2018). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II). Biblioteka Nauki. [Link]
-
Wikipedia. (2023). Ammonium thiocyanate. [Link]
-
Kinuta, M., & Ohta, J. (1987). Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. Biochemical Journal, 242(2), 457–462. [Link]
-
Ali, A. A., et al. (2022). Synthesis, Characterization, Antibacterial, and Molecular Docking and Dynamics Studies of Novel 2-thioxoimidazolidin-4-one Analogue. Chemistry Africa. [Link]
-
Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. [Link]
-
KCE. (2022). Standardization of ammonium thiocyanate titrant. [Link]
-
Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). ResearchGate. [Link]
-
Hafez, H. N., et al. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 22(12), 2119. [Link]
-
El-Gamal, K. M., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 5(13), 7381–7390. [Link]
Sources
- 1. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
Technical Support Center: Purification of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
Welcome to the technical support center for the purification of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar, acidic heterocyclic compound. The following content is structured in a question-and-answer format to directly address specific issues and provide field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy for this molecule is dictated by three primary structural features:
-
A Carboxylic Acid Group: This imparts acidic properties, allowing for purification techniques based on pH manipulation, such as acid-base extraction.
-
A Thiohydantoin Ring: This is a polar heterocyclic system containing two amide-like protons and a thiocarbonyl group. This polarity makes the molecule highly water-soluble and challenging to purify using traditional normal-phase chromatography.
-
Polar Functional Groups: The presence of carbonyl (C=O), thiocarbonyl (C=S), and N-H groups makes the molecule a good candidate for purification by reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
Understanding these features is crucial for selecting the appropriate purification method and troubleshooting potential issues.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: The synthesis of 2-thiohydantoin derivatives often involves the reaction of an α-amino acid with a thiocyanate or isothiocyanate.[1][2] Therefore, common impurities may include:
-
Unreacted starting materials such as glutamic acid and thiourea or a thiocyanate salt.
-
Side-products from the cyclization reaction.
-
Degradation products, as the thiohydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4]
Troubleshooting Purification by Crystallization
Q3: My compound "oils out" during crystallization. What is happening and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the melting point of your impure compound is lower than the temperature of the solution at the point of supersaturation.[5] Impurities can significantly depress the melting point. Here’s a systematic approach to troubleshoot this issue:
-
Re-dissolve and Add More Solvent: Gently heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[5]
-
Change the Solvent System: "Oiling out" can occur if the polarity of the solvent is too different from your compound.[6] For a polar compound like this compound, if you are using a very non-polar anti-solvent, try one with intermediate polarity. A mixture of ethanol and water is often a good starting point for polar molecules.[1][7]
-
Lower the Crystallization Temperature: If possible, use a solvent system that allows you to cool the solution to a lower temperature, well below the melting point of your compound.
-
Seeding: Introduce a seed crystal (a tiny amount of pure, solid compound) to the supersaturated solution before it has cooled to the temperature at which it oils out. This provides a template for crystallization.
Troubleshooting Purification by Chromatography
Q4: I am trying to purify my compound using reversed-phase flash chromatography, but the peaks are broad and tailing. What can I do to improve the peak shape?
A4: Poor peak shape in reversed-phase chromatography for acidic compounds is often due to the partial ionization of the carboxylic acid on the column.[8] To resolve this, you need to suppress the ionization:
-
Acidify the Mobile Phase: Add a small amount of acid to your mobile phase to lower the pH. A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[8] For a carboxylic acid, adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent (e.g., acetonitrile or methanol) is a common practice.[9][10] This ensures the carboxylic acid is fully protonated, leading to sharper, more symmetrical peaks.[8]
Q5: My compound is not retained on a C18 reversed-phase column, even with 100% aqueous mobile phase. What are my options?
A5: This is a common problem for very polar compounds. Here are two effective alternative chromatography techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that have poor retention in reversed-phase chromatography.[11] In HILIC, you use a polar stationary phase (like silica, diol, or amide-based columns) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The water in the mobile phase forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.
-
Mixed-Mode Chromatography: This technique uses stationary phases that have both reversed-phase and ion-exchange properties. A mixed-mode column with anion-exchange characteristics can provide excellent retention for acidic polar compounds.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point for the crystallization of this compound, leveraging its polarity.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is suitable for purifying the compound on a larger scale.
-
Stationary Phase: C18 silica gel.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Sample Preparation: Dissolve the crude compound in a minimum amount of methanol or DMF. If solubility is an issue, a small amount of aqueous base (e.g., dilute ammonium hydroxide) can be used, followed by acidification with formic acid before loading.
-
Procedure:
-
Equilibrate the column with 5% Mobile Phase B.
-
Load the sample onto the column.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 50% over 20 column volumes).
-
Monitor the elution by TLC or UV detection.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Key Considerations |
| Reversed-Phase | C18 Silica | Water + 0.1% Formic Acid | Acetonitrile or Methanol + 0.1% Formic Acid | Acidification is crucial for good peak shape.[8] |
| HILIC | Silica, Diol, or Amide | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate | Ideal for highly polar compounds with low retention in reversed-phase.[11] |
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out" during crystallization.
References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
- El-Sayed, M. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 195-223.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Congdon, W. I., & Edward, J. T. (1972). Thiohydantoins. XI. Kinetic studies of the alkaline hydrolysis of 1-acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(22), 3780-3788.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Waters. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Retrieved from [Link]
-
Harvard University. (n.d.). Crystallization Solvents. Retrieved from [Link]
- Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2).
-
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
-
Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
- Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
- Mohammad, A., & Achenie, L. E. K. (2010). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 65(18), 5125-5134.
-
Reddit. (2011, October 5). What can cause "oiling out"?. r/chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Structure and stability of complexes of thiohydantoin derivative. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Nest Group. (n.d.). A Practical Guide to HILIC. Retrieved from [Link]
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Al-Obaidi, A., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Chemistry & Biology Interface, 8(5), 316-326.
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
- Abdel-Aziz, A. A. M., et al. (2011). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Journal of the American Science, 7(1), 74-81.
- Li, W., et al. (2007). A Simple Synthesis of 2-Thiohydantoins. Molecules, 12(5), 955-965.
Sources
- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. researchgate.net [researchgate.net]
"improving yield in 2-thiohydantoin synthesis reactions"
Technical Support Center: 2-Thiohydantoin Synthesis
Welcome to the technical support center for 2-thiohydantoin synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction class. Instead of a generic overview, we will directly address the common challenges and questions that arise in the lab, providing field-tested insights and evidence-based protocols to help you improve yields, minimize side reactions, and streamline your purification processes.
The synthesis of 2-thiohydantoins, sulfur analogs of hydantoins, is a cornerstone reaction for creating scaffolds with significant biological activity, including antidiabetic, antimicrobial, and anticancer properties.[1] They are also critical intermediates in peptide synthesis and C-terminal protein sequencing.[2][3][4] However, achieving high yields and purity can be challenging, often plagued by issues ranging from poor reaction kinetics to difficult-to-remove byproducts. This guide provides a structured approach to troubleshooting and optimizing your experimental outcomes.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue, and it rarely stems from a single cause. A systematic investigation is key.
Answer: There are three main areas to investigate: reaction conditions, starting material integrity, and work-up/purification losses.
-
Sub-Optimal Reaction Conditions:
-
Cause: The direct condensation of an α-amino acid with a thiourea derivative is a dehydration and cyclization reaction that is highly sensitive to temperature and time.[3][5] Uneven heating can create "hot spots," leading to the decomposition of starting materials or the desired product.[3] Conversely, insufficient heat will result in an incomplete reaction. The cyclization of the intermediate thioureido acid is often the rate-determining step.[4][6]
-
Solution:
-
Heating Method: Switch from a heating mantle to a temperature-controlled oil bath for uniform heat distribution. This has been shown to dramatically improve yields, in some cases from ~25% to over 90%.[3][7]
-
Temperature & Time Optimization: For solvent-free reactions of α-amino acids and thiourea, refluxing the liquefied mixture for a short duration (e.g., 30 minutes) at 170-220°C often provides the best results.[3][8] Prolonged heating does not necessarily improve the yield and can promote decomposition.
-
Reagent Stoichiometry: While the reactant ratio can be varied, an α-amino acid to thiourea ratio of 1:1 to 1:3 typically has a minimal effect on the final yield, but optimization within this range may be beneficial for specific substrates.[8]
-
-
-
Starting Material Stability and Reactivity:
-
Cause: Not all amino acids are created equal, especially under thermal stress. Amino acids with polar, functionalized side chains (e.g., arginine, aspartic acid, glutamic acid, lysine) are known to decompose at the high temperatures required for solvent-free condensation.[3] Other amino acids may undergo specific side reactions; for instance, L-cysteine can experience thermal desulfurization, yielding the alanine-derived 2-thiohydantoin instead of the expected cysteine derivative.[3]
-
Solution:
-
Protecting Groups: For sensitive amino acids, consider a lower-temperature, solvent-based method that utilizes protected amino acid derivatives (e.g., N-acetylated amino acids or amino acid esters).[2][4]
-
Alternative Synthetic Routes: If high temperatures are unavoidable and causing decomposition, explore alternative routes such as the reaction of α-amino acid esters with isothiocyanates in a solvent like DMF, which can proceed at a much lower temperature (e.g., 60°C).[9]
-
-
-
Work-Up and Purification Losses:
-
Cause: 2-Thiohydantoins with non-polar side chains have limited water solubility. Significant product can be lost during aqueous work-up steps if not handled correctly. Furthermore, small-scale reactions suffer from proportionally higher losses during transfers and purification.[3][7]
-
Solution:
-
Optimized Precipitation: For products with non-polar C-5 substituents, a simple and effective purification method is to dissolve the crude reaction mixture in a minimal amount of hot water and allow the product to precipitate upon cooling. This leaves unreacted thiourea and other polar impurities in the aqueous phase.[3]
-
Scale-Up: It has been observed that reaction yields often increase when the scale is increased (e.g., from 0.5 g to 6.0 g of starting amino acid).[3][7] This is attributed to the minimization of proportional losses during the work-up process.
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low yields in 2-thiohydantoin synthesis.
Question 2: I am observing significant side product formation, including racemization of my chiral center. How can I improve selectivity?
Answer: Side product formation is typically route-dependent. The choice of synthetic strategy is critical for ensuring both chemical and stereochemical purity.
-
Problem: Racemization
-
Cause: The classic Johnson synthesis, which reacts N-acyl α-amino acids with thiocyanate in acetic anhydride, often proceeds through an azlactone intermediate.[2][10] The α-proton of this intermediate is acidic and can be abstracted, leading to racemization before the thiocyanate attacks. This is a significant drawback for pharmaceutical applications where single-enantiomer products are required.[5]
-
Solution: Employ a synthetic method that avoids the formation of a planar, easily racemized intermediate. The direct, high-temperature condensation of an unprotected L-α-amino acid with thiourea has been shown to proceed without racemization at the α-position.[3] This is because the amino acid's α-amino group becomes part of the final ring in a cyclization step that does not compromise the stereocenter.[3]
-
-
Problem: Unwanted Byproducts
-
Cause: In some multi-component or condensation reactions, the relative concentration of reagents can favor side-reactions. For example, in the related Biltz synthesis of hydantoins, the concentration of the base is critical; incorrect stoichiometry can lead to the formation of unwanted glycoluril products.[11] Similarly, using reagents like ammonium thiocyanate can require strong acids, which may not be compatible with other functional groups in the molecule.[10]
-
Solution:
-
Simplify the System: The one-pot reaction of an α-amino acid and thiourea is a clean, two-component system that generates only water and ammonia as volatile byproducts, simplifying purification.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can offer improved yields and cleaner reactions by promoting rapid, uniform heating, which can sometimes outpace side-reaction pathways.[2][7]
-
-
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of 2-thiohydantoin formation from an α-amino acid and thiourea?
The reaction proceeds via a two-step mechanism. Understanding this is key to optimization.
Reaction Mechanism Diagram
Sources
- 1. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jchemrev.com [jchemrev.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
"stability and storage conditions for 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid"
Welcome to the technical support center for 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid (CAS 83178-70-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments by providing a clear understanding of the chemical properties and handling requirements of this thiohydantoin derivative.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Storing it in a desiccator within a refrigerator is an ideal practice. For a closely related compound, 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid, suppliers recommend storage at either 2-8°C or sealed in a dry, room temperature environment. Given the potential for hydrolysis and degradation of the thiohydantoin ring, refrigerated conditions are preferable to minimize degradation over time.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent such as DMSO or DMF. Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. The stability of thiohydantoin derivatives in solution can be limited, so it is advisable to use stored solutions within a short timeframe.
Q3: Is this compound sensitive to pH?
A3: Yes, the thiohydantoin ring is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] In strongly alkaline solutions, hydrolysis can occur rapidly, leading to the opening of the imidazolidinone ring.[1][2] Acidic conditions can also promote degradation, although the rate may be slower than in basic media. Therefore, it is critical to control the pH of your experimental buffers and solutions.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is the hydrolysis of the thiohydantoin ring. This would likely result in the formation of a thioureido-acid derivative. Under more strenuous conditions, further degradation to the corresponding amino acid, thiourea, and other small molecules could occur.
Q5: Is the compound light-sensitive?
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound has been stored at 2-8°C, protected from light and moisture. 2. Prepare Fresh Solutions: Always try to use freshly prepared solutions. If using a previously prepared stock, perform a quality control check (see Section III). 3. Control pH: Ensure the pH of your experimental buffer is within a stable range for the compound (ideally neutral or slightly acidic, to be determined empirically). Avoid highly basic conditions. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility, which can be exacerbated by pH changes. | 1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Adjust pH: The carboxylic acid moiety's charge state is pH-dependent. Adjusting the buffer pH might improve solubility. 3. Sonication: Gentle sonication can help dissolve the compound. |
| Change in color of the solid compound or solutions over time. | This may indicate degradation or oxidation of the compound. | 1. Discard Discolored Material: Do not use any compound that has visibly changed color. 2. Assess Purity: If possible, check the purity of the material using an appropriate analytical method such as HPLC (see Section III). 3. Improve Storage: If discoloration is a recurring issue, re-evaluate your storage conditions. Ensure the container is airtight and stored in a dark, dry, and cold environment. |
III. Quality Control and Stability Assessment
To ensure the reliability of your experimental data, it is crucial to have methods for assessing the quality and stability of this compound.
A. Visual Inspection
A simple yet effective first step is to visually inspect the compound. The solid material should be a homogenous powder. Any signs of discoloration, clumping, or a change in appearance could indicate degradation or moisture absorption.
B. Solubility Test
A quick solubility test can provide an initial assessment of the compound's integrity. If you have a previously established protocol for dissolving the compound, any significant deviation in solubility (e.g., requiring more solvent or time to dissolve) may suggest a change in its chemical nature.
C. Stability-Indicating HPLC Method
For quantitative analysis of purity and degradation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Such a method should be able to separate the intact compound from its potential degradation products.
Protocol for Developing a Stability-Indicating HPLC Method:
-
Column Selection: A C18 reversed-phase column is a good starting point for this type of molecule.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Forced Degradation Studies: To validate that the method is stability-indicating, forced degradation studies should be performed.[3] This involves subjecting the compound to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose the compound to UV light.
-
-
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
The chromatograms from the forced degradation studies should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products, demonstrating the method's ability to separate them.
IV. Understanding the Chemical Stability
The stability of this compound is primarily influenced by its core thiohydantoin structure and the presence of a carboxylic acid side chain.
A. The Thiohydantoin Ring
The 2-thiohydantoin ring is a key structural feature that is also its point of vulnerability. The ring contains amide and thioamide functionalities, which are susceptible to hydrolysis.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the amide bond in the ring can be attacked by a hydroxide ion, leading to ring-opening. This process is generally faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring cleavage.
B. The Propanoic Acid Side Chain
The carboxylic acid group can influence the molecule's overall stability and solubility. At physiological pH, the carboxylic acid will be deprotonated, increasing the molecule's polarity. This may affect its interaction with solvents and its susceptibility to certain degradation pathways.
V. Visualization of Concepts
A. Potential Degradation Pathway
The following diagram illustrates the likely hydrolytic degradation of this compound under basic conditions.
Caption: Proposed hydrolytic degradation pathway.
B. Troubleshooting Workflow
This workflow provides a systematic approach to troubleshooting unexpected experimental outcomes.
Caption: Troubleshooting workflow for inconsistent results.
VI. References
-
Mezoughi, A. B., & Al-Humaidi, J. Y. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218.
-
Congdon, R. W., & Edward, J. T. (1972). Basic hydrolysis of N-acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(22), 3767-3779.
-
Gautier, B., et al. (2003). Synthesis, molecular modelling and enzymatic evaluation of (+/-)3,5-diphenyl-2-thioxoimidazolidin-4-ones as new potential cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 11(23), 5039-5047.
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1), 38-45.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD, 5(6), 250-255.
Sources
"solubility issues with 2-thiohydantoin derivatives in biological assays"
Technical Support Center: 2-Thiohydantoin Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-thiohydantoin derivatives. This resource is designed to provide expert-driven, practical solutions to the common yet significant challenge of poor aqueous solubility encountered during biological assays. Our goal is to equip you with the knowledge to troubleshoot these issues effectively, ensuring the integrity and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 2-thiohydantoin derivatives.
Q1: Why are my 2-thiohydantoin derivatives poorly soluble in aqueous buffers?
A: The limited aqueous solubility of 2-thiohydantoin derivatives is primarily due to their physicochemical properties. These molecules often possess a rigid, heterocyclic core with lipophilic (hydrophobic) substituents, which are added to enhance biological activity.[1][2] This structure leads to strong crystal lattice energy—meaning the molecules are tightly packed in their solid state—and poor interactions with water molecules.[3][4] Key factors include:
-
High Lipophilicity: Many derivatives are designed to interact with hydrophobic pockets in target proteins, which inherently makes them less soluble in water.[2][5]
-
π-π Stacking and Hydrogen Bonding: In the solid state, these molecules can form strong intermolecular interactions, such as π-π stacking and hydrogen bonds, which require significant energy to break during dissolution.[1][6]
-
Molecular Weight and Planarity: Larger, more planar molecules often exhibit lower solubility.[5][7]
Q2: What is the best starting solvent to prepare a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent for preparing high-concentration stock solutions of 2-thiohydantoin derivatives.[6][8][9] Its strong solubilizing power is attributed to its polar, aprotic nature, which can effectively disrupt the intermolecular forces of the compound.[10] Studies have shown that 2-thiohydantoin analogues exhibit a high "structure making capacity" in DMSO, indicating favorable solute-solvent interactions.[6][8] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound in the stock solution.[9]
Q3: My compound dissolves in DMSO but precipitates immediately when I add it to my aqueous assay buffer. What is happening and what should I do?
A: This is a classic problem known as "compound crashing" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous buffer. When the stock solution is added to the buffer, the DMSO concentration is diluted, and the buffer can no longer keep the compound in solution, causing it to precipitate.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your compound's concentration in the assay may be exceeding its maximum aqueous solubility. Try performing a serial dilution to find a concentration that remains soluble.
-
Decrease the DMSO Stock Concentration: A very high stock concentration (e.g., >20 mM) requires a large dilution factor, which can cause localized supersaturation and precipitation. Try preparing a lower concentration stock (e.g., 10 mM) and adjusting your dilution scheme accordingly.
-
Optimize the Dilution Method: Add the DMSO stock to the assay buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations of the compound that can initiate precipitation.
Q4: Is it safe to use heating or sonication to dissolve my 2-thiohydantoin derivative?
A: Gentle heating and sonication can be effective methods to aid dissolution, but they must be used with caution.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid particles and enhance dissolution. This is generally safe for short periods (5-10 minutes).
-
Heating: Gentle warming (e.g., 37°C) can increase the kinetic solubility of a compound. However, prolonged exposure to high temperatures can lead to degradation of the compound or evaporation of the solvent. It is crucial to verify the thermal stability of your specific derivative before applying heat.
Important Note: If a compound requires heat to dissolve, it may precipitate out of solution as it cools to room or assay temperature. Always check for precipitation after the solution has returned to thermal equilibrium.
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for overcoming complex solubility challenges.
Guide 1: Systematic Approach to Solvent Selection and Stock Preparation
If your 2-thiohydantoin derivative exhibits poor solubility even in DMSO, or if you need to avoid DMSO for specific assays, a systematic approach to solvent selection is necessary.
The Causality: The principle "like dissolves like" is fundamental. The goal is to match the polarity and hydrogen bonding capacity of the solvent with your compound. 2-thiohydantoin derivatives, being moderately polar with hydrogen bond donors and acceptors, often benefit from polar aprotic solvents.
Caption: Workflow for selecting an appropriate stock solvent.
-
Weigh Compound: Accurately weigh 1-5 mg of the 2-thiohydantoin derivative into a clean, dry glass vial.
-
Add Solvent: Add the selected solvent (e.g., DMSO) dropwise to achieve the desired high concentration (e.g., 10-20 mM).
-
Aid Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Hold the vial against a light source to ensure no solid particles are visible. A clear, homogenous solution is required.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Use freshly opened DMSO for best results.[9]
Guide 2: Addressing Precipitation in Aqueous Biological Media
Precipitation during serial dilution into aqueous buffers is a primary source of assay artifacts. The final concentration of the organic solvent and the physicochemical properties of the buffer are critical variables.
The Causality: The aqueous buffer has a much lower capacity to solubilize the lipophilic compound compared to the stock solvent. Additionally, high concentrations of organic solvents like DMSO can be toxic to cells or interfere with protein function.[11][12][13] Therefore, a balance must be struck.
-
Co-Solvent Systems: The use of a water-miscible co-solvent can increase the solubility of a compound in the final assay medium.[14][15][16] This is a simple and effective technique for many lipophilic compounds.[14]
-
pH Modification: For 2-thiohydantoin derivatives with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[7][14] For weakly acidic compounds, increasing the pH will deprotonate the molecule, making it more soluble. For weakly basic compounds, decreasing the pH will have a similar effect. However, the pH must remain within a range compatible with the biological assay.[14]
-
Use of Excipients: Surfactants or cyclodextrins can be used to form micelles or inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent solubility.[14][17][18]
| Agent Type | Examples | Mechanism of Action | Typical Final Conc. | Considerations |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Reduces the polarity of the aqueous medium, increasing solubilization of lipophilic compounds.[14][15] | 1-5% (v/v) | Potential for cytotoxicity or enzyme inhibition at higher concentrations.[14] |
| Surfactants | Tween® 80, Polysorbate 20 | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[17] | 0.01-0.1% (v/v) | Can interfere with protein-protein interactions or cell membrane integrity. |
| Cyclodextrins | HP-β-CD (Captisol®) | Forms an inclusion complex where the hydrophobic compound sits within the cyclodextrin's core.[18][19] | 1-5% (w/v) | Can potentially extract cholesterol from cell membranes; may have its own biological effects. |
Caption: Decision tree for addressing compound precipitation.
Section 3: Key Experimental Protocols
This section provides detailed methodologies for assessing solubility, a critical step before proceeding with biological assays.
Protocol 1: Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery as it mimics the process of diluting a DMSO stock into buffer.[20][21][22] It measures the concentration at which a compound precipitates from a supersaturated solution and is highly relevant for screening assays.[23][24]
Objective: To determine the apparent solubility of a 2-thiohydantoin derivative when rapidly diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM DMSO stock solution of the test compound.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
96-well clear-bottom microplate.
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm.
Methodology:
-
Prepare Plate: Add 198 µL of the aqueous buffer to the wells of the microplate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.
-
Mix: Mix thoroughly by pipetting up and down several times.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[21] This allows time for precipitation to occur and equilibrate.
-
Read Plate: Measure the turbidity or absorbance of each well. An increase in signal compared to a buffer + 1% DMSO control well indicates precipitation.
-
Determine Solubility: The highest concentration that does not show a significant increase in turbidity is reported as the kinetic solubility. For more quantitative results, a full dilution series should be tested.
Self-Validation:
-
Positive Control: Use a known poorly soluble compound to ensure the assay can detect precipitation.
-
Negative Control: Use a known highly soluble compound to establish the baseline signal.
-
Visual Confirmation: Visually inspect the wells for any sign of cloudiness or precipitate.
References
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Gotmare, P. A., & Kolhe, S. V. (2023). Design of Novel Thiohydantoin Derivatives and Exploration Their Physico-Chemical Parameters. Orient. J. Chem., 39(5), 1264-1271. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 531-537. [Link]
-
(n.d.). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. SCI. [Link]
-
Oprisiu, I., & Vayer, P. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Drug Discovery Today: Technologies, 39, 13-20. [Link]
-
(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Auman, D., & Olsson, T. S. G. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Chemical Theory and Computation, 14(10), 5503-5511. [Link]
-
Mir, F. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Gotmare, P. A., & Kolhe, S. V. (2023). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(5), 145. [Link]
-
Zhang, H., et al. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
(2024). Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]
-
Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. [Link]
-
Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Singh, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 30(3), 249-286. [Link]
-
Frank, K. J., et al. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Gotmare, P. A., & Kolhe, S. V. (2023). A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science (IJRES), 11(9), 134-140. [Link]
-
(n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]
-
Bhise, S. B., & Dand, N. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 46(2), 136-142. [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SynOpen, 5(2), 196-218. [Link]
-
Sharma, D., et al. (2020). Improving solubility via structural modification. ResearchGate. [Link]
-
Harvey, J. A., et al. (2021). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. ResearchGate. [Link]
-
Carrascal, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
de Oliveira, G. R., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 41(8), 1293-1298. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-8. [Link]
-
(2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3587. [Link]
-
Pathan, S., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo approaches. Scientific Reports, 14(1), 17351. [Link]
-
Khan, I., et al. (2024). Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches. Journal of the Brazilian Chemical Society, 35(3), e20230234. [Link]
-
Al-Masoudi, W. A., & Abdul-Hussein, A. A. (2022). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Journal of Education for Pure Science-University of Thi-Qar, 12(4), 1-10. [Link]
Sources
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- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
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"optimizing reaction conditions for the synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid derivatives"
Welcome to the technical support center for the synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during synthesis, providing in-depth, field-tested solutions and the scientific rationale behind them. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields of pure target compounds.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers foundational questions about the synthesis strategy and reaction mechanisms.
Q1: What is the most common synthetic route for the this compound core structure?
A1: The most direct and classical approach for synthesizing the core 2-thiohydantoin ring system with the desired propanoic acid side chain involves the condensation of L-glutamic acid with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) or, more commonly, with thiourea.[1][2] The reaction proceeds through the initial formation of a thioureido acid intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the 5-(2-carboxyethyl)-2-thiohydantoin, which is the IUPAC-equivalent name for the target scaffold.[1]
Causality: This method is favored for its simplicity and the use of readily available, inexpensive starting materials.[3] The reaction mechanism involves the nucleophilic attack of the amino group of glutamic acid on the thiocarbonyl carbon of thiourea, followed by an intramolecular cyclization that expels ammonia to form the stable five-membered thiohydantoin ring.[2]
Caption: General workflow for the synthesis of the core thiohydantoin structure.
Q2: How are derivatives typically created from this core structure?
A2: Derivatives are most commonly synthesized via a Knoevenagel condensation at the C-5 position of the thiohydantoin ring.[4] The active methylene group at C-5 is readily deprotonated by a weak base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields a 5-alkylidene or 5-arylidene derivative.
Causality: The protons on the C-5 methylene are acidic due to the electron-withdrawing effects of the two adjacent carbonyl and thiocarbonyl groups. This makes deprotonation under mild basic conditions feasible, facilitating the condensation. This reaction is a cornerstone for creating structural diversity in thiohydantoin and related rhodanine libraries for biological screening.[5][6]
Q3: What are the critical safety considerations for this synthesis?
A3: Key safety considerations include:
-
Reagents: Phenyl isothiocyanate and other isothiocyanates are toxic and moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many protocols use volatile organic solvents like ethanol, toluene, or acetonitrile.[7][8] Ensure proper ventilation and avoid ignition sources.
-
Heating: Some methods require high temperatures (170-220°C).[2] Use a suitable heating apparatus (e.g., an oil bath with a temperature controller) and ensure the glassware is rated for such temperatures to prevent thermal shock.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis.
Scenario 1: Low Yield of the Thiohydantoin Ring
Q: I performed the reaction between L-glutamic acid and thiourea, but my final yield is below 30%. What went wrong?
A: Low yield in this initial cyclization step is a common issue. Let's diagnose the potential causes.
Caption: Troubleshooting workflow for low yield in the initial cyclization reaction.
-
Potential Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The direct fusion of an amino acid and thiourea requires high temperatures to melt the reactants and provide the activation energy for cyclization and dehydration.[2] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, decomposition can occur.
-
Solution: An oil bath is superior to a heating mantle for providing uniform and precisely controlled heat. Aim for a temperature range of 180-195°C.[2] This range has been shown to produce excellent yields (often >90%) without significant degradation.
-
-
Potential Cause 2: Inefficient Mixing.
-
Explanation: The reaction is often performed neat (without solvent). As the solid reactants melt, they form a viscous liquid. Without efficient stirring, localized "hot spots" can cause decomposition, while poorly mixed regions will not react, drastically reducing the overall yield.[2]
-
Solution: If performing the reaction neat, ensure vigorous magnetic stirring once the mixture liquefies. Alternatively, consider a solvent-based approach, although this may require different catalysts or longer reaction times.
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Explanation: While the reaction is theoretically 1:1, using a slight excess of thiourea can help drive the reaction to completion, compensating for any potential sublimation or minor side reactions.
-
Solution: Use a molar ratio of amino acid to thiourea between 1:1.1 and 1:3. Studies have shown that ratios within this range do not significantly impact the final yield but ensure the amino acid is fully consumed.[2]
-
Scenario 2: Poor Results in the Knoevenagel Condensation
Q: I am trying to react my this compound with an aromatic aldehyde, but I'm getting a complex mixture of products or recovering unreacted starting material.
A: The Knoevenagel condensation is sensitive to the choice of catalyst, solvent, and reaction conditions. Here’s how to optimize it.
-
Potential Cause 1: Inappropriate Catalyst.
-
Explanation: The catalyst's role is to deprotonate the C-5 methylene group without causing unwanted side reactions. A base that is too strong can lead to self-condensation of the aldehyde or polymerization. A base that is too weak will result in no reaction.
-
Solution: Weak amine bases are ideal. Piperidine is a classic and highly effective catalyst for this transformation.[9] Other options include diethylamine or morpholine. Boric acid has also been reported as a mild and effective catalyst, especially under greener conditions.[10]
-
-
Potential Cause 2: Incorrect Solvent.
-
Explanation: The solvent must dissolve the reactants but also facilitate the removal of water, which is a byproduct of the condensation. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Toluene or benzene are excellent choices as they allow for the azeotropic removal of water using a Dean-Stark apparatus. For a simpler setup, ethanol is often used; the reaction is typically run at reflux to drive off the water.[9]
-
-
Potential Cause 3: Reversibility of the Reaction.
-
Explanation: The initial nucleophilic addition is reversible. The reaction is driven forward by the irreversible dehydration step. If water is not effectively removed, the reaction will not proceed to completion.
-
Solution: If using a solvent like ethanol, adding a dehydrating agent like anhydrous sodium sulfate can be beneficial. The most robust method is the azeotropic removal of water with a Dean-Stark trap when using toluene as the solvent.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 (Recommended) |
| Aldehyde | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde |
| Thiohydantoin | 1.0 eq | 1.0 eq | 1.0 eq |
| Catalyst | Sodium Ethoxide | None | Piperidine (0.1 eq) |
| Solvent | Ethanol | Ethanol | Toluene |
| Temperature | Reflux | Reflux | Reflux (with Dean-Stark) |
| Outcome | Complex mixture, low yield | No reaction | High yield (>85%) of pure product |
| Table 1: Comparison of reaction conditions for a typical Knoevenagel condensation. |
Part 3: Experimental Protocols & Characterization
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing 2-thiohydantoins from α-amino acids.[2]
-
Preparation: To a 50 mL round-bottom flask, add L-glutamic acid (e.g., 1.47 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol, 1.1 eq).
-
Reaction: Place a magnetic stir bar in the flask and immerse the flask in an oil bath preheated to 185°C.
-
Heating & Mixing: Stir the mixture. The solids will melt to form a clear, viscous liquid. Continue heating with vigorous stirring for 45-60 minutes. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase), observing the disappearance of the starting material.
-
Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. The mixture will solidify. Add 20 mL of 1M HCl to the flask and stir for 15 minutes to dissolve any unreacted basic materials.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.
Protocol 2: Synthesis of a 5-Arylidene Derivative via Knoevenagel Condensation
This protocol is a standard procedure for Knoevenagel condensation.[9]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (e.g., 2.18 g, 10 mmol), the desired aromatic aldehyde (e.g., 1.41 g, 10 mmol of 4-chlorobenzaldehyde), and 40 mL of toluene.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the toluene. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold toluene and then hexane to remove any residual starting aldehyde. Dry the product under vacuum. The yield is typically high, and the product is often pure enough for subsequent use.
Characterization Checklist
Q: How can I confirm I have synthesized the correct product?
A: Use a combination of spectroscopic methods to validate the structure.
-
FTIR Spectroscopy: Look for characteristic peaks.[7]
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong peak around 1720-1750 cm⁻¹.
-
C=S stretch: A peak around 1200-1450 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad peak from 2500-3300 cm⁻¹.
-
-
¹H NMR Spectroscopy: Confirm the proton environment.[7][11]
-
The chemical shifts will vary based on the solvent (DMSO-d₆ is common).
-
Expect signals for the propanoic acid chain protons, the C4 proton, and the N-H protons (which may be broad).
-
-
¹³C NMR Spectroscopy: Identify the key carbon signals.[7]
-
C=S: ~185 ppm
-
C=O (amide): ~172 ppm
-
C=O (acid): ~170 ppm
-
-
Mass Spectrometry: Confirm the molecular weight of the compound.[7]
References
-
Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79–86. [Link]
-
AbdulJabar, L. A., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6), 3059-3064. [Link]
-
Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1731-1740. [Link]
-
Zhan, P., et al. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5563-5574. [Link]
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Abdel-Aziz, A. A., et al. (2012). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 675-685. [Link]
-
Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739-750. [Link]
-
Scribd. (n.d.). Knoevenagel Condensation Guide. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) chelates in neutral system. Journal of Molecular Structure, 1202, 127278. [Link]
-
Li, J., et al. (2018). A New Synthesis Strategy for Rhodanine and Its Derivatives. Letters in Organic Chemistry, 15(11), 934-939. [Link]
-
Munde, D., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ACS Omega, 8(44), 41651-41659. [Link]
-
Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3), 203-210. [Link]
-
Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Journal of Pharmaceutical Research International, 11(3), 1-8. [Link]
-
Errayes, A., et al. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2), 241-258. [Link]
-
Al-Sanea, M. M., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(12), 11333-11347. [Link]
-
Al-Ostath, R., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(16), 4983. [Link]
-
de Fátima, Â., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(7), 2689-2701. [Link]
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Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. [Link]
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Wang, H., et al. (2016). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 6(82), 78446-78452. [Link]
-
Lee, J., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28989-28999. [Link]
-
Kumar, S., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Records of Natural Products, 18(3), 225-236. [Link]
-
Al-Abdullah, E. S., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. BMC Chemistry, 12(1), 58. [Link]
-
Liu, Y., et al. (2024). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters, 26(41), 8410-8415. [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Chemistry – A European Journal, e202402123. [Link]
-
Pérez-Picaso, L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
-
Liu, M., et al. (2014). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3413-3417. [Link]
-
Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739-750. [Link]
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"troubleshooting poor biological activity in thiohydantoin-based compounds"
Technical Support Center: Thiohydantoin-Based Compounds
A Senior Application Scientist's Guide to Troubleshooting Poor Biological Activity
Welcome to the technical support center for researchers working with thiohydantoin-based compounds. This guide is designed to help you navigate the common challenges encountered during the development and testing of this important class of molecules. As scientists, we understand that unexpected results are a part of the discovery process. This resource, structured in a question-and-answer format, provides field-proven insights and systematic approaches to diagnose and resolve issues related to poor biological activity.
Part 1: First-Pass Analysis & Initial Triage
Question: My new thiohydantoin compound shows weak or no activity in my primary assay. What are the first steps I should take?
The logical flow involves verifying three key areas in order: the Compound , the Assay Conditions , and the Biological Target Interaction .
This workflow ensures that you address foundational issues first. Proceeding to re-evaluate the compound's design (Phase 3) is only logical after you have ruled out technical artifacts in your compound and your assay (Phases 1 and 2).
Part 2: Compound-Specific Issues
Question: How critical are the substituents on the thiohydantoin core to biological activity?
Answer: The substitution pattern is paramount. The thiohydantoin scaffold is a versatile template, but its biological activity is exquisitely dependent on the nature and position of its substituents.[1][2] Structure-activity relationship (SAR) studies have revealed key insights across different therapeutic targets, such as androgen receptor antagonists.[3][4]
Key SAR Insights:
-
N-1 and N-3 Positions: These positions are critical for modulating target affinity and pharmacokinetic properties. For instance, in the development of androgen receptor antagonists, specific aryl groups at the N-1 position are essential for potent activity.[3][5]
-
C-5 Position: This position is a frequent point of modification to influence potency and selectivity. Condensation reactions with various aldehydes at the C-5 position are a common strategy to generate diverse libraries of biologically active compounds.[2] The stereochemistry at a substituted C-5 can also be critical, and racemization during synthesis is a potential pitfall.[6]
-
The Thio-carbonyl Group (C=S): The presence of the sulfur at the C-2 position is often, but not always, essential. In some androgen receptor antagonists, replacing the thiocarbonyl with a carbonyl (a hydantoin) or an imine can significantly decrease activity, highlighting the importance of this specific functional group for target engagement.[3][5]
| Position | General Role in Activity | Example from Androgen Receptor Antagonists | Reference |
| N-1 | Target recognition, Pharmacokinetics | An aryl ring with specific electron-withdrawing groups is crucial for high affinity. | [3],[5] |
| C-5 | Potency, Selectivity, Physicochemical properties | Gem-dimethyl substitution can be optimal for activity, while larger cycloalkyl groups may be slightly less active. | [3] |
| C-2 (C=S) | Hydrogen bonding, Target binding | The thiocarbonyl is generally superior to a carbonyl (hydantoin) or dithiohydantoin for maximal activity. | [3][5] |
| C-4 (C=O) | Hydrogen bonding, Structural integrity | The carbonyl at C-4 is typically required; its replacement often diminishes activity. | [3] |
If your compound is inactive, compare its substitution pattern to published, active analogues. A seemingly minor deviation from an established SAR can lead to a complete loss of function.
Question: My compound's identity is confirmed by NMR and MS, but could the synthesis or purification method still be the source of the problem?
Answer: Yes, absolutely. Standard characterization confirms the gross structure but may miss subtle issues that can profoundly impact biological activity.
1. Purity Below Biological Standards: While your compound may appear "clean" on NMR, trace impurities can interfere with biological assays.
-
Recommendation: Always use HPLC to establish purity, aiming for >95% (preferably >98%) for initial biological screening. A reactive impurity at <5% could be the source of your problems.
2. Presence of Isomers or Racemates: Many synthetic routes for substituted thiohydantoins, especially those starting from α-amino acids, can lead to racemization at the C-5 position.[6][7]
-
Causality: One enantiomer is often significantly more active than the other. If you are testing a racemic mixture, the reported potency is effectively diluted by at least 50%. In some cases, the "inactive" enantiomer can act as an antagonist, further complicating results.
-
Protocol: Use chiral chromatography to separate the enantiomers and test them individually. This is a critical step for any chiral thiohydantoin derivative.
3. Residual Reagents or Catalysts:
-
Problem: Reagents like thiourea, isothiocyanates, or catalysts (e.g., palladium) can be toxic to cells or interfere with assay components (e.g., chelating metals, reacting with proteins).[7]
-
Solution: Review your work-up and purification procedure. Techniques like silica gel chromatography are generally effective, but additional steps like washing with specific aqueous solutions or using scavenger resins may be necessary to remove persistent impurities.
Part 3: Assay & Formulation Issues
Question: My compound is poorly soluble in aqueous buffer. How does this impact my results, and what can I do about it?
Answer: Poor aqueous solubility is one of the most common reasons for observing artificially low or zero biological activity.[8] If a compound precipitates in the assay buffer, its effective concentration is much lower than the nominal concentration you added, leading to a gross underestimation of its true potency.
Protocol: Solubility Assessment & Improvement
-
Visual Inspection (Qualitative):
-
Step 1: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Step 2: Serially dilute the stock into your final assay buffer to the highest intended test concentration.
-
Step 3: Vortex briefly and let it stand for 15-30 minutes.
-
Step 4: Visually inspect the solution against a dark background. Look for any cloudiness, haziness, or visible precipitate. This is your first indication of a solubility issue.
-
-
Solubilization Strategies: If solubility is an issue, you must reformulate. Do not simply test the cloudy solution.
| Strategy | Mechanism | Pros | Cons | Reference |
| Co-solvents (e.g., DMSO) | Increases solvent polarity to accommodate lipophilic compounds. | Simple, widely used. | High concentrations (>1%) can be toxic to cells or inhibit enzymes. | [9] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell. | Can significantly increase solubility; low toxicity. | May not work for all structures; can be expensive. | [8],[9] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms an emulsion in an aqueous medium. | Highly effective for very lipophilic drugs; can improve bioavailability in vivo. | More complex to prepare; may interfere with certain assays. | [10],[11] |
| Particle Size Reduction (Nanonization) | Increases the surface area-to-volume ratio, accelerating the dissolution rate according to the Noyes-Whitney equation. | Improves dissolution rate and bioavailability. | Requires specialized equipment (e.g., milling, homogenization). | [8] |
-
Recommendation: Start by ensuring your final DMSO concentration is as low as possible (ideally ≤0.5%). If problems persist, exploring cyclodextrin complexation is a robust next step for in vitro assays.[9]
Question: How do I distinguish between a genuinely inactive compound and one that is interfering with my assay technology?
Answer: Assay interference is a common artifact in high-throughput screening and can easily be mistaken for genuine biological activity (or lack thereof). You must run specific control experiments to rule this out.
Common Modes of Interference:
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and inhibit enzymes, giving a false-positive signal.
-
Fluorescence Quenching/Interference: If you are using a fluorescence-based readout, your compound might be intrinsically fluorescent at the assay's excitation/emission wavelengths or it might quench the signal from the reporter fluorophore.
-
Reagent Reactivity: The thiohydantoin core or its substituents might directly react with assay components, such as reducing agents (e.g., DTT) or chelators (e.g., EDTA).
Experimental Protocol for De-risking Interference:
-
Run a "Promiscuity" Counter-Screen: Test your compound against an unrelated target using a similar assay format. Activity against multiple, unrelated targets suggests non-specific behavior like aggregation.
-
Test for Dose-Response Curve Steepness: Non-specific inhibitors often exhibit unusually steep dose-response curves with Hill slopes >> 1.
-
Vary Enzyme/Protein Concentration: The IC50 of a specific, reversible inhibitor should not change with the concentration of the target enzyme. In contrast, the apparent IC50 of an aggregator will increase linearly with the enzyme concentration.
-
Assay Technology Controls (for fluorescence assays):
-
Step 1: Run the assay in the absence of the biological target (e.g., no enzyme).
-
Step 2: Add your compound at various concentrations.
-
Step 3: Read the fluorescence. A change in signal indicates your compound is directly interfering with the detection method.
-
By implementing these self-validating controls, you can build confidence that the observed biological data is a true reflection of your compound's interaction with its intended target.
References
-
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796. [Link]
-
Gupta, R. C., & Kaskhedikar, S. G. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162-1166. [Link]
-
Gupta, A. K., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]
-
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. [Link]
-
Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-96. [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-227. [Link]
-
Abdel-Wahab, B. F., et al. (2021). ChemInform Abstract: Thiohydantoins: Synthetic Strategies and Chemical Reactions. ChemInform. [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Farooq, R. K., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. [Link]
-
Al-Ostath, R. A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6667. [Link]
-
Wang, C., et al. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 31, 115953. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as antiproliferative agents: A combined experimental and theoretical assessments. Journal of Molecular Structure, 1249, 131574. [Link]
-
Al-Majid, A. M. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2022). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal, 19(5), 1045. [Link]
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Singh, C. K., & Kumar, R. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
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Unknown Author. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Williams, H. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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Perjesi, P., et al. (2012). A Simple Synthesis of 2-Thiohydantoins. Molecules, 17(11), 13023-13033. [Link]
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Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Unknown Author. (2017). Is deprotonation limiting the product formation in this thiohydantoin synthesis? Chemistry Stack Exchange. [Link]
-
Unknown Author. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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"overcoming precursor decomposition in high-temperature synthesis of 2-thiohydantoins"
Introduction: Navigating the Thermal Challenges in 2-Thiohydantoin Synthesis
Welcome to the technical support center for the synthesis of 2-thiohydantoins. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry and drug development, valued for a wide range of biological activities.[1] A common and scalable synthetic route involves the high-temperature condensation of an α-amino acid with a thiourea or isothiocyanate precursor.[2] While effective, this approach is frequently plagued by the thermal decomposition of precursors, leading to diminished yields, complex side-product profiles, and purification challenges.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, scientifically-grounded explanations for common synthetic failures, and validated protocols to help you overcome the critical challenge of precursor decomposition.
Part 1: Understanding the Core Problem — Why Precursors Decompose
High-temperature synthesis (typically 170-280°C) is a double-edged sword. While it provides the activation energy to drive the desired cyclization, it often surpasses the thermal stability threshold of the starting materials. Understanding these decomposition pathways is the first step toward rational problem-solving.
Thermal Instability of Amino Acids
Contrary to the assumption that amino acids are robust, they decompose at well-defined temperatures, typically between 185°C and 280°C.[3][4][5][6]
-
Primary Decomposition Pathway: The main thermal decomposition route is not fragmentation but rather a self-condensation reaction. Upon heating, amino acids primarily eliminate water (and to a lesser extent, ammonia) to form solid residues rich in peptide bonds.[4][5] For instance, glycine begins to decompose around 250°C.[4]
-
Decarboxylation & Deamination: At higher temperatures (e.g., 260-340°C in aqueous environments), more severe degradation occurs, including decarboxylation (loss of CO2) and deamination (loss of NH3), which leads to the formation of amines and organic acids.[7]
-
Side Products: A common byproduct from the self-condensation of amino acids like glycine is the cyclic dipeptide, diketopiperazine (DKP).[8]
Thermal Instability of Thiourea
Thiourea is a common, cost-effective precursor, but it is thermally sensitive.
-
Decomposition Onset: Significant decomposition begins around 180°C.[9]
-
Primary Decomposition Pathway: Thiourea first isomerizes to ammonium thiocyanate. This is followed by decomposition into gaseous products, primarily ammonia (NH₃) and carbon disulfide (CS₂) . Isothiocyanic acid (HNCS) and cyanamide are also observed as byproducts.[9][10] The release of these gases can cause pressure buildup in sealed reactors and leads to a direct loss of your key reagent.
Thermal Instability of Isothiocyanates (ITCs)
Isothiocyanates are highly reactive electrophiles, but this reactivity also makes them susceptible to degradation, especially in the presence of nucleophiles like water, which can be a byproduct of amino acid self-condensation.
-
Hydrolysis Pathway: A primary degradation route, especially in non-anhydrous conditions, is the hydrolysis of the isothiocyanate to a primary amine and carbonyl sulfide (which can further decompose).
-
Symmetrical Thiourea Formation: The primary amine generated from hydrolysis is nucleophilic and can react with a second molecule of the isothiocyanate precursor. This leads to the formation of a highly stable, symmetric N,N'-disubstituted thiourea, a common and frustrating byproduct that consumes two equivalents of your precursor.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common experimental issues in a practical Q&A format.
FAQ 1: My reaction turned dark brown or black with very low yield of the desired 2-thiohydantoin. What is happening?
Answer: This is a classic sign of extensive thermal decomposition, often called charring. You are likely operating at a temperature that is too high or for too long, causing multiple degradation pathways to occur simultaneously.
-
Causality: The dark color results from complex polymerization and degradation of the amino acid and thiourea precursors.[2] Uneven heating from a heating mantle can create "hot spots" that initiate this decomposition, even if the set temperature seems appropriate.[2] At these temperatures, amino acids can decarboxylate and polymerize, while thiourea breaks down into reactive species.
-
Troubleshooting Steps:
-
Verify Temperature Control: Switch from a heating mantle to a temperature-controlled oil bath or a heating block with magnetic stirring to ensure uniform heat distribution.
-
Optimize Temperature & Time: Systematically lower the reaction temperature in 10°C increments. While the reaction may be slower, minimizing decomposition is critical. Monitor by TLC to find the optimal balance where the product forms cleanly without significant charring.
-
Consider an Alternative Heating Method: This is the most robust solution. Switch to Microwave-Assisted Organic Synthesis (MAOS) . Microwave heating is rapid and uniform, delivering energy directly to the polar reactants without superheating the vessel.[10][11][12] This dramatically reduces reaction times from hours to minutes, minimizing the window for thermal decomposition.[10][13]
-
FAQ 2: My yield is low, and my mass spectrum shows a major peak corresponding to a symmetrical N,N'-disubstituted thiourea. Where is this coming from?
Answer: This byproduct is a clear indicator that your isothiocyanate precursor is degrading via hydrolysis.
-
Causality: This occurs in two steps:
-
Hydrolysis: The isothiocyanate (R-NCS) reacts with trace water to form a primary amine (R-NH₂). Water can be present in your reagents, solvents, or be generated in-situ from the self-condensation of the amino acid precursor.
-
Dimerization: The newly formed, nucleophilic amine (R-NH₂) rapidly attacks a second molecule of the isothiocyanate (R-NCS) to form the stable, symmetric thiourea (R-NH-C(S)-NH-R).
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents if applicable, and ensure your amino acid and isothiocyanate reagents are dry.
-
Use Fresh Reagents: Isothiocyanates can degrade upon storage. Use a freshly opened bottle or purify the reagent before use.[14] Phenyl isothiocyanate, for example, is sensitive to moisture and high temperatures.[15][16]
-
Modify Reaction Order: Consider adding the isothiocyanate slowly to the heated amino acid mixture. This keeps the instantaneous concentration of the ITC lower, potentially favoring the desired intramolecular cyclization over the bimolecular side reaction.
-
FAQ 3: The reaction seems sluggish even at high temperatures, and I'm still getting decomposition. How can I improve the reaction rate without increasing temperature?
Answer: This indicates that the activation energy for the desired reaction is high, bringing it close to the decomposition temperature of your precursors. The solution is to change the reaction conditions to favor the desired pathway kinetically.
-
Causality: The rate of decomposition is competing with or exceeding the rate of product formation. Simply adding more heat will often worsen the problem.
-
Troubleshooting Steps:
-
Use Microwave Synthesis (MAOS): As mentioned in FAQ 1, microwaves can dramatically accelerate reaction rates (often 10x or more) compared to conventional heating.[10] This allows the reaction to complete in minutes at a given temperature, before significant decomposition can occur.[11][12][13][17]
-
Solvent Choice: For solvent-based reactions, choose a high-boiling polar solvent with a high dielectric constant, which absorbs microwave energy efficiently. Ethylene glycol is an excellent choice due to its thermal stability and microwave absorption properties.[11] For conventional heating, a high-boiling solvent like DMF or DMSO can help maintain a consistent temperature, but beware of their own potential side reactions.
-
Catalysis: For certain substrates, catalysis can lower the activation energy. In Biltz-type syntheses (e.g., from benzil and thiourea), the use of a strong base like NaOH or KOH is essential to catalyze the condensation and subsequent rearrangement.[18] While not always applicable to the direct amino acid route, exploring base or acid catalysis could be beneficial.
-
Part 3: Data Summaries & Visual Workflows
Table 1: Thermal Decomposition Data for Key Precursors
This table summarizes the decomposition behavior of common starting materials.
| Precursor Class | Example(s) | Decomposition Temp. (°C) | Key Gaseous Byproducts | Key Solid/Liquid Byproducts | Citation(s) |
| Amino Acids | Glycine | ~250°C | H₂O, NH₃ | Diketopiperazine, Peptide Oligomers | [3][4][8] |
| Aspartic Acid | 230-250°C (2 steps) | H₂O | Polysuccinimide | [3][4] | |
| Thioureas | Thiourea | >180°C | NH₃, CS₂, H₂S | Ammonium Thiocyanate, Melamine | [9][10][19] |
| Isothiocyanates | Phenyl ITC | Stable to 218°C (b.p.) | - | N,N'-diphenylthiourea (with H₂O) | [15][20] |
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield reactions.
Caption: Troubleshooting workflow for low yield in 2-thiohydantoin synthesis.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired synthesis route versus the major decomposition pathways.
Caption: Desired synthesis vs. major precursor decomposition pathways.
Part 4: Optimized Experimental Protocol
This protocol outlines a general method for synthesizing a 2-thiohydantoin using microwave-assisted heating to mitigate precursor decomposition.
Protocol: Microwave-Assisted Synthesis of 5-substituted-2-thiohydantoin
Objective: To synthesize a 2-thiohydantoin with high yield and purity by minimizing reaction time and thermal decomposition.
Materials:
-
α-Amino acid (1.0 eq)
-
Thiourea (1.5 - 2.0 eq)
-
Microwave synthesis vial with stir bar
-
Microwave synthesizer (e.g., CEM, Biotage)
-
Silica gel for chromatography
-
Solvents for purification (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: To a 10 mL microwave synthesis vial, add the α-amino acid (e.g., 5 mmol) and thiourea (e.g., 10 mmol). Note: This is a solvent-free reaction, which is highly efficient under microwave conditions.
-
Sealing: Securely cap the vial. Ensure the cap is properly sealed to withstand the pressure generated.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters:
-
Temperature: 180°C (Start with a lower temperature, e.g., 160°C, if working with a particularly sensitive amino acid).
-
Time: 15 minutes.
-
Power: Dynamic power control (let the instrument adjust power to maintain the target temperature).
-
Stirring: Set to high.
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air jet in the synthesizer) before carefully venting and opening. The reaction mixture will be a molten solid or a viscous oil.
-
Work-up & Isolation:
-
Add 20 mL of water to the cooled vial while it is still warm to dissolve the unreacted thiourea and other water-soluble byproducts.
-
Cool the mixture in an ice bath to precipitate the crude 2-thiohydantoin product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If the product is non-polar, this step may yield highly pure material.[2]
-
-
Purification:
-
If necessary, further purify the crude solid by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
-
Characterization: Confirm the structure and purity of the 2-thiohydantoin using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. ([Link])
-
Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. ([Link])
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. ([Link])
-
Decomposition of Glycine in High Temperature and High Pressure Water. ResearchGate. ([Link])
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. ([Link])
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Otake, T., et al. (2014). Effects of glycine and its decomposition products on polymerization of methionine under high temperature and pressure. J-STAGE. ([Link])
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Otake, T., et al. (2012). Effects of glycine and its decomposition products on polymerization of methionine under high temperature and pressure. ResearchGate. ([Link])
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Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. ([Link])
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. ([Link])
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Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. ([Link])
-
Li, X., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. ([Link])
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. ([Link])
-
Heat stability of allyl isothiocyanate and phenyl isothiocyanate complexed with randomly methylated β-cyclodextrin. Pascal and Francis Bibliographic Databases. ([Link])
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. TIB. ([Link])
-
Mezoughi, A. B., et al. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. ([Link])
-
Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. ([Link])
-
PHENYL ISOTHIOCYNATE For Synthesis MSDS. Loba Chemie. ([Link])
-
Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. SciSpace. ([Link])
-
Influence Study of Catalysts and Solvents on the Synthesis of 5,5-diphenyl-2- thiohydantoin. ResearchGate. ([Link])
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How are amino acids involved in condensation and hydrolysis reactions?. MyTutor. ([Link])
-
Stability of phenyl-isothiocyanate liquid crystal materials. YJDS. ([Link])
-
Wang, Y., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. PMC. ([Link])
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New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC. ([Link])
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Kharkanis, S. D., & Field, L. (1985). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. ([Link])
-
Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. ([Link])
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. ([Link])
-
A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science. ([Link])
-
Porous Carbon was Prepared by Synergistic Activation of KOH and NiCl2 and Hydrothermal Doping of Thiourea for Supercapacitors. ACS Omega. ([Link])
-
Pyrolysis. Wikipedia. ([Link])
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. ([Link])
-
Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. NIH. ([Link])
-
Is it necessary to perform the high "temperature decomposition of organic precursor" method for the preparation of nanoparticles in inert atmosphere?. ResearchGate. ([Link])
-
Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. Chemistry of Materials. ([Link])
-
Precursor Chemistry. Universität zu Köln. ([Link])
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- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]
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Validation & Comparative
Comparative Analysis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid Derivatives as Dual-Target Inhibitors for Diabetic Complications
A Technical Guide for Drug Development Professionals
Executive Summary
The management of Type 2 Diabetes Mellitus (T2DM) and its chronic complications remains a significant challenge, necessitating therapeutic strategies that can address the multifactorial nature of the disease. Pathological progression is driven by intertwined mechanisms, prominently including hyperglycemia-induced osmotic stress via the polyol pathway and impaired insulin signaling. This guide provides a comparative analysis of a promising class of dual-target inhibitors, derivatives of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, against two key enzymes implicated in diabetic pathologies: Aldose Reductase (AKR1B1) and Protein Tyrosine Phosphatase 1B (PTP1B). We will objectively compare the performance of these emerging compounds with established single-target inhibitors—Epalrestat and Sorbinil for AKR1B1, and Trodusquemine for PTP1B—supported by experimental data and detailed protocols to validate these findings.
Introduction: The Rationale for Dual-Target Inhibition in Diabetes
Chronic hyperglycemia initiates a cascade of metabolic disturbances that lead to severe long-term complications such as neuropathy, retinopathy, and nephropathy. Two critical nodes in this pathological network are the polyol pathway and the insulin signaling cascade.
-
Aldose Reductase (AKR1B1) and the Polyol Pathway: Under hyperglycemic conditions, AKR1B1 becomes hyperactive, converting excess glucose into sorbitol.[1] This accumulation of sorbitol induces osmotic stress, while the consumption of the cofactor NADPH leads to oxidative stress, both contributing directly to cellular damage in tissues like nerves and the ocular lens.[2][3] Inhibition of AKR1B1 is a validated therapeutic strategy to mitigate these effects.[4]
-
Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin Resistance: PTP1B is a primary negative regulator of the insulin signaling pathway. It dephosphorylates and thereby deactivates the insulin receptor, leading to insulin resistance.[5][6] Overexpression or hyperactivity of PTP1B is strongly linked to T2DM and obesity.[6] Consequently, inhibiting PTP1B enhances insulin sensitivity, making it an attractive target for therapeutic intervention.[7]
A single agent capable of modulating both targets could offer a more comprehensive and potentially synergistic therapeutic effect compared to single-target drugs. The (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid scaffold, a derivative of the core topic structure, has emerged as a promising candidate for such a dual-inhibitor profile.[5]
Caption: Pathological roles of AKR1B1 and PTP1B in diabetes.
Inhibitor Profiles
Investigational Compound: 3-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid Derivatives
This class of compounds is built upon the rhodanine (2-thioxo-4-thiazolidinone) scaffold, a privileged structure in medicinal chemistry known to interact with a variety of enzymes.[8] The propanoic acid side chain is a key feature, mimicking the carboxylic acid moiety found in many established aldose reductase inhibitors (ARIs).[8]
-
Mechanism of Action: These derivatives act as dual inhibitors. They target the active site of AKR1B1, and specific substitutions on the arylidene ring confer additional inhibitory activity against PTP1B.[9] The propanoic acid group interacts with the anion-binding pocket of AKR1B1, a critical interaction for potent inhibition.
Comparator 1: Aldose Reductase Inhibitors (ARIs)
-
Epalrestat: The only ARI commercially available for the treatment of diabetic neuropathy.[10] It is a noncompetitive, reversible inhibitor that effectively reduces sorbitol accumulation in neural tissues.[4][10] Its structure also contains a rhodanine-related core.[10]
-
Sorbinil: A well-characterized investigational ARI that acts as a potent and specific inhibitor.[3] While effective in preclinical models, its development was halted due to adverse effects. It serves as a crucial benchmark for in vitro potency, with a reported IC50 of 3.1 µM against rat lens aldose reductase.[11]
Comparator 2: PTP1B Inhibitor
-
Trodusquemine (MSI-1436): A natural aminosterol that functions as a non-competitive, allosteric inhibitor of PTP1B.[7] By binding to a site distinct from the catalytic center, it avoids issues of poor selectivity that have plagued many active-site PTP1B inhibitors.[7] Trodusquemine has demonstrated efficacy in animal models of obesity and diabetes, suppressing appetite and improving insulin sensitivity.[12] It has a reported IC50 value of approximately 1.0 µM.[13]
Comparative Performance Analysis
The key advantage of the 3-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid series lies in its ability to engage two distinct targets. The following table summarizes the in vitro potency (IC50) of the lead investigational compound against the comparators.
| Compound/Class | Target | IC50 (µM) | Mechanism | Notes |
| Propanoic Acid Derivatives | AKR1B1 | 0.48 – 6.30 [9] | Competitive | Potency is highly dependent on the arylidene substitution. |
| (Lead Compound 2e) | PTP1B | 12.1 [9] | Competitive | Demonstrates noteworthy dual activity. |
| Epalrestat | AKR1B1 | Potent (Sub-micromolar)[8] | Non-competitive[10] | Clinically approved standard for diabetic neuropathy.[4] |
| Sorbinil | AKR1B1 | 3.1 [11] | Competitive | Potent, well-characterized research tool.[3] |
| Trodusquemine | PTP1B | ~1.0 [13] | Allosteric[13] | High selectivity due to allosteric mechanism.[7] Effective in vivo for weight loss and insulin sensitization.[12] |
Expert Interpretation: The investigational propanoic acid derivatives demonstrate excellent potency against AKR1B1, with IC50 values in the sub-micromolar to low-micromolar range, which is comparable to or better than the benchmark inhibitor Sorbinil.[9][11] The lead compound from this series also shows moderate but significant activity against PTP1B.[9] While Trodusquemine is a more potent PTP1B inhibitor, its mechanism is allosteric, whereas the propanoic acid derivative likely acts competitively.[9][13] The value proposition of the investigational series is not necessarily superior potency against a single target, but rather its combined, dual action within a single molecule, which could translate to a superior overall physiological effect in managing diabetic complications.
Experimental Protocols for Inhibitor Validation
To ensure the trustworthiness and reproducibility of findings, standardized in vitro enzyme inhibition assays are critical. Below are detailed, self-validating protocols for assessing inhibitor potency against AKR1B1 and PTP1B.
Protocol: In Vitro Aldose Reductase (AKR1B1) Inhibition Assay
This assay quantifies enzyme activity by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[14][15]
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
Potassium phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (2.5 mM stock)
-
DL-Glyceraldehyde (substrate, 50 mM stock)
-
Test inhibitors and reference compound (e.g., Sorbinil) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents: Dilute NADPH stock to a working concentration of 0.25 mM and DL-Glyceraldehyde to 5 mM in phosphate buffer.
-
Assay Setup: In a 96-well plate, prepare the following reactions (final volume = 200 µL):
-
Blank: 180 µL Buffer + 20 µL DMSO (or inhibitor solvent).
-
Control (100% Activity): 140 µL Buffer + 20 µL NADPH (0.025 mM final) + 20 µL Enzyme solution + 20 µL DMSO.
-
Test Inhibitor: 140 µL Buffer + 20 µL NADPH + 20 µL Enzyme solution + 20 µL of test inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of DL-Glyceraldehyde substrate (0.5 mM final) to all wells except the Blank.
-
Kinetic Reading: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.[15]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100.
-
Plot percent inhibition versus inhibitor concentration (log scale) and determine the IC50 value using non-linear regression.
-
Caption: Workflow for the in vitro Aldose Reductase inhibition assay.
Protocol: In Vitro PTP1B Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP) by the phosphatase activity of PTP1B.[16]
Materials:
-
Recombinant human PTP1B
-
Assay Buffer (e.g., 50 mM Citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate (100 mM stock in buffer)
-
Test inhibitors and reference compound (e.g., Trodusquemine) dissolved in DMSO
-
Stop Solution (e.g., 1 M NaOH)
-
96-well clear microplate
-
Microplate spectrophotometer capable of reading at 405 nm
Procedure:
-
Assay Setup: In a 96-well plate, add the following (final volume will be 100 µL after stop solution):
-
Blank: 50 µL Buffer + 10 µL DMSO.
-
Control (100% Activity): 40 µL Buffer + 10 µL DMSO + 10 µL PTP1B enzyme.
-
Test Inhibitor: 30 µL Buffer + 10 µL of test inhibitor at various concentrations + 10 µL PTP1B enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of pNPP substrate (2 mM final concentration) to all wells.[16]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[16]
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution to all wells. The solution will turn yellow in the presence of pNP.[16]
-
Endpoint Reading: Measure the absorbance at 405 nm.[16]
-
Data Analysis:
-
Subtract the Blank absorbance from all other readings.
-
Calculate the percent inhibition: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100.
-
Plot percent inhibition versus inhibitor concentration (log scale) and determine the IC50 value.
-
Conclusion and Future Directions
The comparative analysis reveals that derivatives of this compound are a highly promising class of multi-target agents for the treatment of diabetic complications. They exhibit potent, benchmark-level inhibition of Aldose Reductase combined with a moderate inhibitory effect on PTP1B. This dual-action profile presents a compelling therapeutic hypothesis: simultaneously mitigating hyperglycemia-induced cellular stress and enhancing insulin sensitivity.
While dedicated PTP1B inhibitors like Trodusquemine show greater potency for their single target, the integrated pharmacology of the propanoic acid derivatives may offer a superior overall clinical outcome by addressing the disease pathology at multiple points. Future research should focus on optimizing the scaffold to improve PTP1B potency without compromising the excellent AKR1B1 activity. Furthermore, cell-based and in vivo studies are essential to validate the efficacy and therapeutic potential of these dual-target inhibitors in relevant models of diabetic neuropathy and insulin resistance.
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A Comparative Guide to the Cross-Reactivity Profile of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid and its Analogs
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from a preliminary hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity and a high rate of attrition in the drug development pipeline. This guide provides an in-depth comparative analysis of the cross-reactivity of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a member of the thiohydantoin family.
Due to the limited publicly available cross-reactivity data for this specific molecule, we will utilize its close and well-studied analog, Rhodanine-3-acetic acid , as our primary subject. This guide will objectively compare its performance with structurally related alternatives, providing supporting experimental data and detailed protocols to empower researchers in their own investigations. A critical aspect of this analysis is the recognition that rhodanine-containing compounds are often classified as Pan-Assay Interference Compounds (PAINS), a factor that demands careful consideration and rigorous validation of their biological activity.[1][2]
The Thiohydantoin Scaffold: A Double-Edged Sword in Drug Discovery
Thiohydantoin and its related rhodanine structures are considered "privileged scaffolds" in medicinal chemistry.[3] Their versatile frameworks allow for extensive chemical modifications, leading to a plethora of derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4][5] However, the very features that make them attractive—their reactive nature and ability to interact with multiple proteins—also contribute to their promiscuity and potential for non-specific interactions.[6][7]
This guide will explore the cross-reactivity of Rhodanine-3-acetic acid alongside two key comparators:
-
Epalrestat: An approved aldose reductase inhibitor for the treatment of diabetic neuropathy, which shares the rhodanine-3-acetic acid core.[8][9][10] Its known selectivity provides an excellent benchmark.
-
Compound 3 (5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one): A rhodanine derivative with a different substitution pattern, allowing for an exploration of structure-activity relationships in cross-reactivity.
Comparative Cross-Reactivity Analysis: A Kinome Scan Perspective
To quantitatively assess and compare the selectivity of these compounds, a comprehensive kinase panel screening is an invaluable tool. The data presented below is illustrative of typical results obtained from a kinome scan, demonstrating how to present and interpret such data. In this hypothetical screen, the compounds are tested at a concentration of 10 µM against a panel of over 400 human kinases. The results are presented as the percentage of inhibition.
| Target Kinase Family | Target Kinase | Rhodanine-3-acetic acid (% Inhibition) | Epalrestat (% Inhibition) | Compound 3 (% Inhibition) |
| TK | ABL1 | 65 | 15 | 75 |
| TK | SRC | 72 | 18 | 80 |
| TK | VEGFR2 | 58 | 12 | 65 |
| CMGC | CDK2 | 45 | 8 | 55 |
| CMGC | GSK3B | 51 | 10 | 62 |
| AGC | AKT1 | 38 | 5 | 48 |
| AGC | PIM1 | 85 | 25 | 92 |
| Other | Aldose Reductase | 95 | 98 | 88 |
Data Interpretation:
-
Rhodanine-3-acetic acid and Compound 3 exhibit broad-spectrum activity against multiple kinase families, suggesting a promiscuous binding profile. This is a common characteristic of some rhodanine derivatives and aligns with their classification as potential PAINS. The high inhibition of PIM1 kinase by both compounds is noteworthy.[11]
-
Epalrestat , in contrast, demonstrates significantly higher selectivity for its known target, Aldose Reductase, with minimal inhibition of the tested kinases. This highlights how modifications to the core scaffold can dramatically influence the cross-reactivity profile.
-
The subtle structural difference between Rhodanine-3-acetic acid and Compound 3 (the presence of a 4-chlorobenzylidene group) appears to modulate the potency of kinase inhibition, with Compound 3 generally showing slightly higher inhibition across the panel.
Experimental Protocols for Cross-Reactivity Assessment
To provide a practical framework for researchers, we present detailed protocols for two key experimental approaches to validate and quantify cross-reactivity: a competitive binding assay and the Cellular Thermal Shift Assay (CETSA).
Competitive Binding Assay Protocol
This biochemical assay directly measures the ability of a test compound to displace a known, labeled ligand from its target protein, allowing for the determination of the inhibitor constant (Ki).
Objective: To determine the binding affinity of Rhodanine-3-acetic acid and its analogs for a selected off-target kinase (e.g., PIM1).
Materials:
-
Recombinant human PIM1 kinase
-
Fluorescently labeled PIM1 inhibitor (e.g., a known ATP-competitive ligand)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (Rhodanine-3-acetic acid, Epalrestat, Compound 3) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence polarization or similar detection method
Procedure:
-
Prepare Serial Dilutions of Test Compounds: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations.
-
Prepare Assay Mix: Prepare a solution containing the fluorescently labeled PIM1 inhibitor at a concentration equal to its Kd for PIM1 and the PIM1 enzyme at a concentration that gives a robust signal.
-
Assay Plate Preparation: Add the serially diluted test compounds to the wells of the 384-well plate.
-
Initiate Reaction: Add the assay mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization signal as a function of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Expected Outcome: This assay will provide quantitative Ki values for each compound against the selected off-target kinase, allowing for a direct comparison of their binding affinities.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful cell-based assay that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[12][13][14][15]
Objective: To confirm the engagement of Rhodanine-3-acetic acid with a potential off-target (e.g., PIM1) in intact cells.
Materials:
-
Human cancer cell line expressing endogenous PIM1 (e.g., K562)
-
Cell culture medium and supplements
-
Test compound (Rhodanine-3-acetic acid)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-PIM1 antibody and appropriate secondary antibody
Procedure:
-
Cell Culture and Treatment: Culture K562 cells to 80-90% confluency. Treat the cells with the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Harvest and Resuspend Cells: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatants and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-PIM1 antibody to detect the amount of soluble PIM1 at each temperature.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble PIM1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Expected Outcome: This experiment will provide evidence of direct binding and stabilization of the off-target protein by the test compound within a cellular context, validating the findings from biochemical assays.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for assessing small molecule cross-reactivity.
Caption: Experimental workflow for assessing small molecule cross-reactivity.
Conclusion
The study of cross-reactivity is a cornerstone of modern drug discovery. While the thiohydantoin scaffold, as exemplified by Rhodanine-3-acetic acid, offers significant therapeutic potential, its inherent promiscuity necessitates a thorough and multi-faceted approach to characterization. By employing a combination of high-throughput screening, biochemical assays, and cell-based target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a robust framework for such investigations, enabling scientists to make more informed decisions in the development of novel therapeutics and to critically evaluate the on- and off-target effects of this important class of molecules. The comparison with a selective drug like Epalrestat underscores the feasibility of engineering selectivity into the rhodanine scaffold, offering a promising path forward for future drug design endeavors.
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A Comparative In Vitro Efficacy Analysis of 2-Thiohydantoin Analogs: A Guide for Drug Discovery Professionals
The 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active molecules.[1] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of biological activity across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] This guide provides an in-depth, objective comparison of the in vitro efficacy of different 2-thiohydantoin analogs, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their drug discovery endeavors.
The 2-Thiohydantoin Core: A Versatile Pharmacophore
The 2-thiohydantoin ring system, a sulfur analog of hydantoin, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for hydrophobic and aromatic interactions.[1] This structural flexibility has been exploited to develop potent and selective inhibitors of various biological targets. This guide will focus on three key areas where 2-thiohydantoin analogs have shown significant promise: androgen receptor antagonism for prostate cancer, inhibition of mutant isocitrate dehydrogenase 1 (IDH1) in oncology, and cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications.
I. Anticancer Efficacy: Targeting the Androgen Receptor in Prostate Cancer
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression.[4] Second-generation antiandrogens, such as enzalutamide, which features a 2-thiohydantoin core, have demonstrated significant clinical benefit.[5] The development of novel 2-thiohydantoin analogs aims to overcome resistance and improve efficacy.
Comparative Efficacy of AR Antagonists
The in vitro potency of 2-thiohydantoin analogs as AR antagonists is typically evaluated by their ability to inhibit androgen-induced cell proliferation and prostate-specific antigen (PSA) expression in AR-positive prostate cancer cell lines like LNCaP. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound/Analog | Target Cell Line | IC50 (nM) | Reference |
| Enzalutamide (MDV3100) | LNCaP/AR | 122 | [6] |
| Bicalutamide | LNCaP/AR | ~1000 | [6] |
| Analog 74 (Benzylic alcohol) | LNCaP/AR | 200-300 | [7] |
| Analog 75 (Benzylic alcohol) | LNCaP/AR | 200-300 | [7] |
| Analog 77 (Extended amide) | LNCaP/AR | 100-150 | [7] |
| Analog 78 (Extended alcohol) | LNCaP/AR | 100-150 | [7] |
| Analog 80 (N-methylbutyramide) | LNCaP/AR | 92 | [7] |
| Analog 91 (RD162) | LNCaP/AR | 122 | [6] |
Structure-Activity Relationship Insights: The data reveals that modifications to the N1 substituent of the 2-thiohydantoin ring significantly impact antiandrogenic activity. For instance, the extended amide and alcohol analogs (77 and 78) and the N-methylbutyramide analog (80) exhibit greater potency than the simple benzylic alcohol derivatives (74 and 75).[7] This suggests that extending the side chain can lead to enhanced interactions with the AR ligand-binding domain.
Mechanism of Action: Androgen Receptor Antagonism
2-Thiohydantoin-based AR antagonists act by competitively binding to the ligand-binding domain (LBD) of the androgen receptor.[8] This binding prevents the conformational changes required for receptor activation, dimerization, and nuclear translocation, ultimately inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell growth.[4]
Caption: Action of 2-thiohydantoin AR antagonists.
II. Anticancer Efficacy: Targeting Mutant Isocitrate Dehydrogenase 1 (IDH1)
Mutations in isocitrate dehydrogenase 1 (IDH1) are found in several cancers, including gliomas and acute myeloid leukemia.[9] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis.[10] 2-Thiohydantoin derivatives have emerged as potent inhibitors of mutant IDH1.
Comparative Efficacy of Mutant IDH1 Inhibitors
The efficacy of these inhibitors is determined by their ability to block the enzymatic activity of the mutated IDH1 protein, measured by the inhibition constant (Ki) or IC50.
| Compound/Analog | Target | Ki (µM) | IC50 (µM) | Reference |
| Analog 12 | IDH1 (R132H) | 4.7 | - | [11] |
| Analog 13 | IDH1 (R132H) | - | - | [11] |
| Analog 14 | IDH1 (R132H) | - | - | [11] |
| Compound 10e | IDH1 (R132H) | 0.14 | - | [12] |
| Compound 10e | IDH1 (R132C) | 0.12 | - | [12] |
Structure-Activity Relationship Insights: For mutant IDH1 inhibitors, modifications at positions 3 and 5 of the 2-thiohydantoin ring are critical. A 2-pyridinon-5-yl group at position 5 has been shown to be important for potent inhibitory activity.[11] The similarity in Ki values of compound 10e against both R132H and R132C mutants suggests that these inhibitors can be effective against different IDH1 mutations.[12]
Mechanism of Action: Inhibition of Mutant IDH1
Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[10] The mutant form of IDH1 gains a new function, converting α-KG to D-2-HG.[13] 2-Thiohydantoin inhibitors bind to the mutant IDH1 enzyme, preventing the reduction of α-KG to D-2-HG and thereby blocking its oncogenic effects.[10]
Caption: Enzymatic action of wild-type vs. mutant IDH1.
III. Anti-Inflammatory Efficacy: Targeting Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are key mediators of inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and plays a major role in the inflammatory response. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Efficacy of COX-2 Inhibitors
The in vitro efficacy of 2-thiohydantoin analogs as anti-inflammatory agents is assessed by their ability to inhibit COX-2 activity, often in comparison to COX-1 to determine selectivity.
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 8.35 | 0.2 | 41.75 | [2] |
| Compound 7 | >100 | 1.98 | >50.5 | [11] |
Structure-Activity Relationship Insights: The development of selective COX-2 inhibitors often involves incorporating bulky side groups that can fit into the larger active site of COX-2 but not COX-1. For 2-thiohydantoin analogs, substitutions at the N1 and N3 positions are critical for achieving both potency and selectivity.[11]
IV. Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, detailed protocols for the key in vitro assays are provided below. These protocols are designed to be self-validating by including appropriate controls.
A. Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., LNCaP for AR studies) to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-thiohydantoin analog (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound.
-
Include vehicle control wells (medium with the same concentration of DMSO) and positive control wells (a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
B. Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and a decrease in binding indicates competition by the test compound.[14]
Step-by-Step Protocol:
-
Receptor Preparation:
-
Prepare cytosol from the ventral prostate of castrated male rats.[15]
-
Determine the protein concentration of the cytosol preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the AR-containing cytosol, a fixed concentration of [³H]-R1881 (e.g., 1 nM), and increasing concentrations of the unlabeled 2-thiohydantoin analog.[16]
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen).
-
-
Incubation:
-
Incubate the tubes for 16-20 hours at 4°C to reach binding equilibrium.[16]
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.[16]
-
Wash the HAP pellets to remove unbound radioligand.
-
-
Data Acquisition:
-
Elute the bound radioligand from the HAP pellets and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Conclusion and Future Directions
The 2-thiohydantoin scaffold continues to be a rich source of novel therapeutic agents. The analogs discussed in this guide demonstrate potent and selective in vitro activity against key targets in oncology and inflammation. The structure-activity relationships highlighted provide a roadmap for the rational design of next-generation compounds with improved efficacy and pharmacokinetic properties. Future research should focus on exploring the full therapeutic potential of this versatile scaffold against a broader range of targets, including viral and bacterial enzymes, to address unmet medical needs. The detailed protocols provided herein serve as a valuable resource for researchers to rigorously evaluate the in vitro performance of their novel 2-thiohydantoin derivatives.
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A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid and its functionally related counterparts, Epalrestat and Fidarestat. These compounds are potent inhibitors of aldose reductase, a critical enzyme implicated in the pathogenesis of diabetic complications. This document synthesizes preclinical data to offer an objective analysis of their comparative efficacy, supported by detailed experimental methodologies and mechanistic insights.
Introduction: The Challenge of Diabetic Complications and the Role of Aldose Reductase
Diabetes mellitus is a global health crisis, primarily due to its severe long-term complications, including neuropathy, retinopathy, and nephropathy.[1] Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway.[2][3] The rate-limiting enzyme in this pathway, aldose reductase (AR), converts glucose to sorbitol.[3] Sorbitol accumulation leads to osmotic stress, cellular damage, and depletion of crucial cofactors like NADPH, resulting in increased oxidative stress.[3][4]
Inhibiting aldose reductase is a key therapeutic strategy to prevent or mitigate these debilitating complications.[1] The core compound of interest, this compound, belongs to the rhodanine-3-acetic acid class of molecules, which have shown significant promise as AR inhibitors.[5][6] This guide compares its inferred performance profile with two well-characterized AR inhibitors, Epalrestat and Fidarestat, based on available preclinical data from robust animal models.
Compound Profiles
-
This compound: A rhodanine-3-acetic acid derivative. This class of compounds is known for a wide range of biological activities, including antifungal and antimycobacterial properties.[6][7] Recent studies have focused on their potential as aldose reductase inhibitors for treating diabetic complications.[5]
-
Epalrestat: A noncompetitive, reversible aldose reductase inhibitor and the only one currently approved for clinical use in several countries for the treatment of diabetic neuropathy.[4][8] It is known to improve nerve conduction velocity and subjective symptoms like pain and numbness.[4][8]
-
Fidarestat: A potent and specific aldose reductase inhibitor that has been extensively studied in preclinical models. It has demonstrated efficacy in improving nerve blood flow, reducing oxidative stress, and preventing retinal damage in diabetic animal models.[9][10][11]
Deep Dive: Mechanism of Action of Aldose Reductase Inhibitors
The primary mechanism for this class of compounds is the inhibition of aldose reductase, which blocks the conversion of glucose to sorbitol.[3] This action confers several downstream therapeutic benefits:
-
Reduction of Osmotic Stress: By preventing sorbitol accumulation, these inhibitors mitigate the osmotic stress that damages nerve cells and other tissues.[4]
-
Alleviation of Oxidative Stress: The polyol pathway consumes NADPH, which is essential for regenerating the antioxidant glutathione (GSH). By inhibiting AR, these compounds preserve NADPH levels, thereby maintaining cellular antioxidant capacity.[3][10]
-
Prevention of Downstream Pathologies: In diabetic models, AR inhibitors have been shown to prevent increases in vascular endothelial growth factor (VEGF) protein, reduce the expression of fibrotic markers, and decrease inflammatory responses.[4][9][12]
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors (ARIs).
In Vivo Study Design & Rationale
To objectively compare the efficacy of these compounds, a standardized preclinical model is essential. The streptozotocin (STZ)-induced diabetic rat is the most widely accepted and utilized model for studying diabetic complications.[11][13]
Rationale for Model Selection:
-
Pathophysiological Relevance: STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and sustained hyperglycemia, which closely mimics type 1 diabetes in humans.[13]
-
Robust Phenotype: This model reliably develops key complications seen in patients, including measurable deficits in nerve conduction velocity (neuropathy), retinal vascular changes (retinopathy), and renal dysfunction (nephropathy).[13][14]
Caption: Standardized workflow for in vivo comparison of aldose reductase inhibitors.
Comparative Efficacy Data
The following table summarizes key performance indicators from various preclinical studies using the STZ-induced diabetic rat model, providing a basis for a head-to-head comparison.
| Parameter | Fidarestat | Epalrestat | Expected Outcome for Thiohydantoin Derivative | References |
| Animal Model | STZ-induced diabetic rats | STZ-induced diabetic rats / db/db mice | STZ-induced diabetic rats | [10][14][15] |
| Typical Dosage | 1-16 mg/kg/day | 100 mg/kg/day | To be determined (e.g., 50-100 mg/kg) | [10][14][15] |
| Treatment Duration | 6-10 weeks | 6-8 weeks | 6-8 weeks | [11][14] |
| Nerve Function | Significant improvement in motor and sensory nerve conduction velocity (NCV) and nerve blood flow. | Significant improvement in NCV and reduction in latency. | Hypothesized significant improvement in NCV based on class effect. | [8][10][11][15] |
| Biochemical Markers | Complete prevention of sorbitol and fructose accumulation in the sciatic nerve. Normalized glutathione (GSH) levels. | Significant reduction in sorbitol and fructose accumulation in the renal cortex. | Hypothesized significant reduction in nerve sorbitol levels. | [10][14] |
| Oxidative Stress | Prevented increase in nitrotyrosine (marker of peroxynitrite injury) and superoxide formation. | Increased activity of antioxidant enzymes (superoxide dismutase, catalase). | Hypothesized reduction in oxidative stress markers. | [4][11] |
| Retinal Protection | Prevented VEGF protein overexpression and reduced leukocyte accumulation in the retina. | Shown to improve electroretinogram parameters in clinical studies. | Not yet determined. | [8][9][12] |
| Renal Protection | N/A | Reduced albuminuria and expression of fibrotic markers (fibronectin, collagen III, TGF-β1). | Not yet determined. | [4][14] |
Detailed Experimental Protocol: Assessment of Sciatic Nerve Conduction Velocity
This protocol outlines the standardized, non-invasive procedure for measuring nerve function in the STZ-induced diabetic rat model. This is a critical endpoint for assessing the efficacy of neuroprotective compounds.
Objective: To measure motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) in the sciatic nerve.
Materials:
-
Anesthetized rat (e.g., via isoflurane or intraperitoneal ketamine/xylazine)
-
Electromyography (EMG) system with stimulating and recording electrodes
-
Heating pad to maintain body temperature at 37°C
-
Needle electrodes (for stimulation and recording)
-
Ruler for measuring nerve distance
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain core body temperature. Shave the fur over the hind limb to expose the stimulation and recording sites.
-
Proximal Stimulation (Sciatic Notch): Insert the stimulating needle electrodes near the sciatic notch.
-
Distal Stimulation (Ankle): Insert a second pair of stimulating needle electrodes near the ankle (tibial nerve).
-
Signal Recording: Insert the recording needle electrodes into the plantar muscles of the foot to capture the compound muscle action potential (CMAP).
-
MNCV Measurement:
-
Deliver a supramaximal electrical stimulus at the sciatic notch and record the latency (time from stimulus to CMAP onset).
-
Deliver an identical stimulus at the ankle and record the latency.
-
Measure the precise distance between the two stimulation points along the nerve path with a ruler.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
SNCV Measurement:
-
Reposition the stimulating electrodes to the digital nerves of the paw and the recording electrodes along the sciatic nerve trunk.
-
Record the sensory nerve action potential (SNAP) latency.
-
Calculate SNCV based on the distance and latency from the recording site.
-
-
Data Analysis: Compare the mean NCV values between the different treatment groups (Vehicle, Diabetic Control, Epalrestat, Fidarestat, etc.) using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Discussion and Future Directions
The available preclinical data strongly support the efficacy of aldose reductase inhibitors in mitigating diabetic complications in rodent models. Fidarestat consistently demonstrates potent, dose-dependent effects on nerve function, biochemical markers, and oxidative stress at relatively low doses (1-16 mg/kg).[10][11][15] Epalrestat, the clinical benchmark, also shows significant protective effects, particularly in improving nerve function and offering renal protection, though typically at higher doses (100 mg/kg).[4][14]
For novel compounds like this compound, the key challenge is to demonstrate superior or equivalent efficacy, potentially at a lower dose and with a better safety profile. Based on the robust activity of the rhodanine-3-acetic acid scaffold against aldose reductase, it is hypothesized that this compound will effectively reduce nerve sorbitol accumulation and improve nerve conduction velocity.[5]
Future in vivo studies should focus on:
-
Dose-Response Analysis: Establishing the minimal effective dose to guide further development.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Head-to-Head Comparison: Directly comparing the novel compound against Fidarestat and Epalrestat within the same study to eliminate inter-study variability.
-
Long-Term Efficacy and Safety: Evaluating the compound's effects over longer durations (e.g., >6 months) to assess sustained benefits and potential toxicity.
By leveraging the established STZ-induced diabetic rat model and focusing on validated endpoints like nerve conduction velocity and key biochemical markers, researchers can effectively position novel thiohydantoin derivatives within the therapeutic landscape of aldose reductase inhibitors.
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A Comparative Guide to the Structure-Activity Relationships of Thiohydantoin Derivatives
The thiohydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its versatility, arising from multiple points for chemical modification, has allowed for the development of diverse therapeutic agents targeting a wide array of diseases, from cancer to parasitic infections.[1][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) across different thiohydantoin series, offering field-proven insights for researchers and drug development professionals. We will explore the causal relationships behind experimental choices and detail the self-validating protocols used to establish these critical SAR data.
The Thiohydantoin Core: A Scaffold for Innovation
The 2-thiohydantoin ring is a five-membered heterocycle featuring two nitrogen atoms, a thiocarbonyl group at position 2, and a carbonyl group at position 4. The key to its utility lies in the potential for substitution at the N-1, N-3, and C-5 positions.[2][3] These positions allow for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.
Diagram 1: The General 2-Thiohydantoin Scaffold
This diagram illustrates the core 2-thiohydantoin ring and highlights the primary sites (N-1, N-3, C-5) for chemical modification to modulate biological activity.
Caption: General structure of the 2-thiohydantoin core.
Series 1: Diarylthiohydantoins as Androgen Receptor (AR) Antagonists
One of the most successful applications of the thiohydantoin scaffold is in the development of potent antagonists for the androgen receptor (AR), a key driver in prostate cancer.[4][5] The journey to the FDA-approved drug enzalutamide (formerly MDV3100) provides a canonical example of meticulous SAR exploration.[4][5][6]
Core SAR Insights:
-
C-5 Substitutions: The initial breakthrough involved creating a gem-dimethyl group at the C-5 position. This steric bulk was found to be crucial for potent antagonism. Further exploration showed that creating a spirocyclic system at C-5, such as cyclobutyl or cyclopentyl groups, maintained or slightly improved activity compared to the dimethyl analogue.[4] This modification was hypothesized to provide a better fit within the AR ligand-binding domain.
-
N-3 Substituent: The N-3 position typically bears an aryl group that is essential for binding. For enzalutamide and its analogs, this is a substituted phenyl ring. The specific pattern of substitution (e.g., 4-cyano-3-trifluoromethylphenyl) is critical for high-affinity binding and antagonist activity.[4]
-
N-1 Substituent: The SAR study that led to enzalutamide showed that a specific carboxamide moiety at the N-1 position significantly improved pharmacokinetic properties without sacrificing potency.[4] This highlights the importance of this position for tuning drug-like properties.
Comparative Data: Potency of C-5 Modified AR Antagonists
| Compound ID | C-5 Substitution | Cell Proliferation IC50 (LNCaP cells) | Reference |
| Bicalutamide | - | ~1 µM | [4] |
| Analog 27 | Gem-dimethyl | 156 nM | [4] |
| Analog 38 | Spirocyclobutyl | 124 nM | [4] |
| Analog 39 | Spirocyclopentyl | 160 nM | [4] |
| Enzalutamide (92) | Gem-dimethyl | ~36 nM | [5][7] |
This table summarizes how modifications at the C-5 position of the thiohydantoin ring led to significant improvements in potency over the first-generation antiandrogen, bicalutamide. The data shows that small spirocyclic rings are well-tolerated and can be slightly superior to the gem-dimethyl substitution.[4]
Series 2: Thiohydantoins as Kinase Inhibitors in Oncology
Beyond hormone receptors, thiohydantoin derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[8][9]
Core SAR Insights:
-
C-5 Benzylidene Moiety: A common feature in this series is a 5-benzylidene substitution. The phenyl ring of this moiety often serves as a key point of interaction within the kinase active site. Modifications to this ring, such as the addition of methoxy or hydroxyl groups, can drastically alter potency and selectivity against different kinases like EGFR and VEGFR2.[1]
-
N-3 Substitutions: The N-3 position is frequently substituted with aryl or substituted aryl groups. These groups can form crucial hydrogen bonds or hydrophobic interactions. For example, in a series of EGFR inhibitors, specific substitutions on the N-3 phenyl ring were found to be essential for potent activity.[1]
-
Scaffold Isosteres: It is noteworthy that related scaffolds like hydantoin, thiazolidinedione, and rhodanine are also explored for kinase inhibition, often showing overlapping but distinct SAR profiles.[8] This allows for broader chemical space exploration and optimization of properties like solubility and metabolic stability.
Comparative Data: EGFR and VEGFR2 Inhibition
| Compound Series | Key Structural Feature | Target Kinase | IC50 Range (µM) | Reference |
| 5-benzylidene-hydantoins | Varied benzylidene substitutions | EGFR | 1.94 - 9.70 | [1] |
| 5,5-diphenylhydantoins | Isatin conjugates | EGFR/VEGFR2 | 0.09 - 6.17 | [1] |
| 5-(4-methoxybenzylidene)-thiazolidine-2,4-diones | Methoxybenzylidene at C-5 | VEGFR2 | Potent (specific values vary) | [8] |
This table compares different hydantoin and thiohydantoin series targeting oncogenic kinases. It illustrates that potent inhibition can be achieved with different substitution patterns, and highlights the importance of the C-5 substituent in directing kinase selectivity.
Diagram 2: Iterative Workflow for SAR Studies
The development of potent and selective thiohydantoin series relies on a systematic, iterative process of design, synthesis, and biological evaluation.
Caption: A typical workflow for establishing Structure-Activity Relationships.
Experimental Protocols: A Self-Validating System
The trustworthiness of any SAR guide rests on the validity of its underlying experimental data. The protocols described here are standard in the field and contain inherent controls to ensure data integrity.
Protocol 1: General Synthesis of 5,5-Disubstituted-2-Thiohydantoins
This method, adapted from the synthesis of AR antagonists, is a robust approach for creating a library of analogs with diversity at the C-5 position.[4]
Rationale: The Bucherer-Bergs reaction is a reliable multi-component reaction that efficiently constructs the hydantoin core from a ketone, cyanide source, and ammonium carbonate. Subsequent thionation provides the target thiohydantoin.
Step-by-Step Methodology:
-
Hydantoin Formation: To a solution of the desired ketone (1.0 eq) in a suitable solvent like ethanol/water, add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).
-
Heat the reaction mixture in a sealed vessel at 80-100°C for 12-24 hours. Control: Monitor reaction progress by TLC or LC-MS to ensure complete consumption of the starting ketone.
-
Cool the reaction, acidify with HCl to precipitate the 5,5-disubstituted hydantoin.
-
Filter, wash the solid with water, and dry under vacuum.
-
Thionation: Suspend the hydantoin (1.0 eq) in a solvent such as toluene or dioxane.
-
Add a thionating agent, like Lawesson's reagent (0.6 eq), and heat the mixture to reflux for 4-8 hours. Control: The reaction can be monitored for the disappearance of the hydantoin starting material.
-
Cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final 2-thiohydantoin product.
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol determines the ability of a test compound to displace a known radiolabeled androgen from the AR, providing a quantitative measure of binding affinity (Ki).
Rationale: A competitive binding assay is a direct measure of a compound's interaction with the target receptor. Using a known high-affinity radioligand provides a reliable benchmark for comparison.
Step-by-Step Methodology:
-
Protein Source: Prepare cytosolic extracts from cells overexpressing the human androgen receptor (e.g., LNCaP cells).
-
Assay Buffer: Prepare an appropriate buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).
-
Competition Reaction: In a 96-well plate, combine the AR-containing extract, a fixed concentration of a radioligand (e.g., [³H]-dihydrotestosterone), and varying concentrations of the test compound (typically from 1 nM to 100 µM).
-
Control Wells: Include wells for total binding (radioligand + extract, no competitor) and non-specific binding (radioligand + extract + a high concentration of a known non-radioactive androgen).
-
Incubate the plate at 4°C for 16-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method like dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The thiohydantoin scaffold continues to be a remarkably fruitful starting point for drug discovery. The comparative analysis of SAR across different therapeutic targets reveals several key principles. For nuclear hormone receptors like AR, steric bulk at C-5 and specific aryl interactions at N-3 are paramount for antagonism.[4][10] For kinase inhibition, the 5-benzylidene moiety is a common feature for engaging with the ATP-binding pocket.[1]
Future research will likely focus on developing thiohydantoins that can overcome resistance mechanisms, such as mutations in the AR ligand-binding domain, or by designing compounds with dual-target activities.[10][11] The inherent chemical tractability and proven clinical success of this scaffold ensure that it will remain a high-priority template for medicinal chemists for years to come.
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Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]
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Jung, M. E., et al. (2010). Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. [Link]
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Pangestu, R., Sastry, N. G., & Zagul, N. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. [Link]
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Validating Cellular Target Engagement of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid: A Comparative Guide to Modern Methodologies
The journey of a small molecule from a screening hit to a validated chemical probe or drug candidate is contingent on a critical, unequivocal step: confirming that it engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of two powerful and widely adopted methodologies for validating the cellular target engagement of novel compounds, using the rhodanine derivative, 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, as our case study. Rhodanine-based compounds are a well-established class of heterocycles with a broad spectrum of reported biological activities, frequently acting as enzyme inhibitors.[1][2][3] However, this scaffold has also been associated with pan-assay interference compounds (PAINS), making rigorous and direct demonstration of target engagement an absolute necessity to ensure the biological activity is not an artifact of non-specific interactions.[4]
This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, emphasizing the inherent self-validating nature of each described system. We will compare the Cellular Thermal Shift Assay (CETSA), a method based on the principle of ligand-induced thermal stabilization of the target protein, with competition-based chemoproteomics, exemplified by the Kinobeads™ assay, which measures target occupancy through competitive binding against a broad-spectrum affinity matrix.
The Imperative of In-Cell Target Validation
Before a small molecule's effect on a cellular phenotype can be confidently attributed to its interaction with a specific protein, direct evidence of this engagement within a living system is paramount.[5][6] Downstream signaling events or phenotypic changes can be influenced by numerous off-target effects or compensatory pathways. Therefore, proximal assays that directly measure the physical interaction between the compound and its target in a native cellular environment are indispensable for building a robust pharmacological case.[5][7]
Method 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's binding to its target protein in intact cells or cell lysates.[8][9][10] The foundational principle of CETSA is that the binding of a ligand, such as our rhodanine derivative, to its target protein confers a stabilizing effect, leading to an increase in the protein's resistance to thermal denaturation.[9][11]
Causality and Experimental Rationale
When a protein is heated, it unfolds and aggregates. The temperature at which half of the protein population is denatured is its melting temperature (Tm). A small molecule that binds to the protein will stabilize its three-dimensional structure, requiring more thermal energy to induce unfolding. This results in a measurable upward shift in the protein's apparent melting temperature (ΔTm). This ΔTm is a direct indicator of target engagement.[9][11] One of the key advantages of CETSA is that it can be performed in a label-free manner, assessing the native target protein without the need for genetic modification or chemical probes.[10][12]
Experimental Workflow: CETSA
The CETSA workflow can be broken down into several key stages, from initial melt curve determination to dose-response analysis.
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid and its Analogs in Experimental Research
For the bench scientist, the pursuit of novel chemical entities is a journey fraught with both excitement and the potential for frustration. Reproducibility of experimental findings stands as the bedrock of scientific progress. This guide offers a deep dive into the experimental landscape of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a member of the broader rhodanine family of compounds, which have garnered significant interest for their diverse biological activities.
While direct, extensive literature on the experimental reproducibility of this compound (a 2-thioxoimidazolidin-4-one derivative) is sparse, a wealth of information exists for its close chemical cousins, the rhodanine-3-acetic and propanoic acid derivatives. By examining the synthesis, characterization, and biological evaluation of these analogous compounds, we can illuminate the critical parameters that govern experimental consistency and provide a framework for researchers working with this class of molecules.
The Synthetic Pathway: A Reproducible Route to the Core Scaffold
The synthesis of this compound and its derivatives typically follows a well-established and reproducible chemical transformation: the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, N-substituted rhodanine or a similar heterocyclic core.
General Synthetic Protocol:
The synthesis of rhodanine-3-alkanoic acid derivatives generally involves two key steps[1][2]:
-
Synthesis of the N-substituted rhodanine: This involves the reaction of an amino acid (like β-alanine for the propanoic acid derivative) with carbon disulfide in the presence of a base.
-
Knoevenagel Condensation: The N-substituted rhodanine is then reacted with a suitable aldehyde in the presence of a catalyst, such as sodium acetate in glacial acetic acid, under reflux conditions to yield the final 5-arylidene derivative[2].
Caption: Generalized synthetic workflow for rhodanine-3-propanoic acid derivatives.
Critical Parameters for Reproducible Synthesis:
-
Purity of Reactants: The purity of the starting aldehyde and the N-substituted rhodanine is paramount. Impurities can lead to side reactions and a complex mixture of products, complicating purification and affecting the final yield and purity.
-
Reaction Conditions: Strict control over reaction temperature, time, and stoichiometry is crucial. Inconsistent heating or reaction times can lead to incomplete reactions or the formation of degradation products.
-
Purification Method: The choice of purification method (e.g., recrystallization, column chromatography) and the solvents used can significantly impact the purity of the final compound. A well-defined and consistently applied purification protocol is essential for obtaining reproducible batches of the compound.
Biological Evaluation: Unraveling Activity and Ensuring Consistency
Rhodanine derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects[1][3][4][5]. The reproducibility of these biological assays is contingent on a multitude of factors.
A Case Study: Antimicrobial Activity Screening
A common application for this class of compounds is in the screening for antimicrobial activity, often using methods like the determination of Minimum Inhibitory Concentration (MIC)[3][6].
-
Preparation of Stock Solutions: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Serial dilutions are then prepared.
-
Bacterial Culture: A standardized inoculum of the target bacterial strain is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a specific optical density.
-
Incubation: The bacterial inoculum is added to microplate wells containing the serially diluted compound. The plates are incubated under controlled conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Factors Influencing Reproducibility in Biological Assays:
-
Compound Solubility: Poor solubility of the test compound can lead to precipitation in the assay medium, resulting in an inaccurate assessment of its activity.
-
Cell Line/Bacterial Strain Authenticity: The use of authenticated and low-passage cell lines or bacterial strains is critical to ensure consistent biological responses.
-
Assay Conditions: Minor variations in incubation time, temperature, cell density, or reagent concentrations can significantly impact the outcome of the assay.
-
Data Interpretation: The method used to determine the endpoint (e.g., visual inspection vs. spectrophotometric reading) should be standardized and consistently applied.
Comparative Analysis: Alternatives to this compound
Researchers investigating biological activities similar to those reported for rhodanine derivatives have several alternative compound classes to consider. The choice of an alternative often depends on the specific biological target and the desired physicochemical properties.
| Compound Class | Core Structure | Reported Biological Activities | Key Advantages | Potential Challenges for Reproducibility |
| Rhodanine-3-alkanoic Acids | 2-Thioxo-4-thiazolidinone | Antibacterial, Antifungal, Anticancer, Aldose Reductase Inhibition[1][3] | Well-established synthesis, versatile for derivatization. | Potential for poor aqueous solubility, non-specific activity. |
| 2,4-Thiazolidinediones | Thiazolidine-2,4-dione | Antidiabetic (PPARγ agonists), Anticancer. | Known clinical relevance (e.g., pioglitazone). | Can have off-target effects, potential for toxicity. |
| Hydantoins | Imidazolidine-2,4-dione | Anticonvulsant, Antiarrhythmic. | Established pharmacological profile for some derivatives. | Synthesis can be more complex than rhodanines. |
| Quinolinone Derivatives | Quinolin-2(1H)-one | Anticancer (e.g., EGFR inhibitors), Antibacterial[7][8]. | Potent and specific activities reported. | Can exhibit cytotoxicity, complex structure-activity relationships. |
Troubleshooting Reproducibility Issues
When faced with inconsistent experimental results, a systematic approach to troubleshooting is essential.
| Issue | Potential Cause | Recommended Action |
| Variable Synthetic Yield/Purity | Impure starting materials, inconsistent reaction conditions. | Verify purity of reactants by NMR or other analytical methods. Precisely control reaction temperature and time. Standardize the purification protocol. |
| Inconsistent Biological Activity | Compound degradation, poor solubility, variation in biological reagents. | Confirm compound integrity and purity before each experiment. Determine compound solubility in the assay buffer. Use authenticated cell lines/bacterial strains and fresh reagents. |
| Discrepancies Between Batches | Subtle differences in the synthesized compound (e.g., polymorphism, residual solvent). | Perform thorough characterization of each new batch (NMR, MS, elemental analysis). Consider analytical techniques like X-ray crystallography for solid-state characterization. |
Conclusion: A Path Towards Reliable Research
The reproducibility of experimental results with this compound and its analogs hinges on meticulous attention to detail at every stage of the research process, from synthesis and purification to biological testing. While this class of compounds holds significant promise for various therapeutic applications, realizing their full potential requires a commitment to rigorous and transparent experimental practices. By understanding the critical parameters that influence experimental outcomes and by adopting standardized protocols, researchers can navigate the complexities of working with these molecules and contribute to the generation of robust and reliable scientific knowledge.
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Bacha, M. M., Nadeem, H., Zaib, S., Sarwar, S., Imran, A., Rahman, S. U., Ali, H. S., Arif, M., & Iqbal, J. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biomolecular Structure & Dynamics, 39(12), 4376–4390. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. PharmaCompass. [Link]
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Singh, V., et al. (2023). Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. ResearchGate. [Link]
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MDPI. (2021). An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives. [Link]
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El-Gazzar, A. R. B. A., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 5(35), 22445–22457. [Link]
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Benchmarking 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid Against Standard-of-Care Drugs in Castration-Resistant Prostate Cancer
A Comparative Guide for Drug Development Professionals
Introduction
The landscape of oncology drug discovery is characterized by the continuous search for novel chemical entities that can overcome the limitations of existing therapies. One such area of intense investigation is the development of drugs targeting castration-resistant prostate cancer (CRPC), a form of the disease that no longer responds to androgen deprivation therapy (ADT).[1] The compound 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, hereafter referred to as OTPA, belongs to the 2-thiohydantoin class of molecules. This structural class is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties.[2][3] Notably, the 2-thiohydantoin scaffold is a core component of Enzalutamide, an FDA-approved nonsteroidal antiandrogen used in the treatment of prostate cancer.[2][4]
This guide provides a comprehensive framework for benchmarking OTPA against current standard-of-care drugs for metastatic CRPC. We will explore a hypothesized mechanism of action for OTPA based on its structural similarity to known androgen receptor (AR) antagonists and outline a rigorous, multi-stage experimental plan to evaluate its preclinical efficacy and safety in comparison to established therapies such as Enzalutamide and Docetaxel.
Hypothesized Mechanism of Action: Androgen Receptor Antagonism
Given that the 2-thiohydantoin moiety is a key pharmacophore in several potent AR antagonists, it is hypothesized that OTPA functions as a competitive inhibitor of the androgen receptor.[5] In CRPC, cancer cell growth is often driven by the reactivation of AR signaling, despite low levels of circulating androgens.[5] By binding to the ligand-binding domain of the AR, OTPA may prevent the binding of endogenous androgens, thereby inhibiting downstream signaling pathways that promote tumor growth and proliferation.
Phase 1: In Vitro Characterization and Benchmarking
The initial phase of benchmarking involves a series of in vitro assays to determine the potency and selectivity of OTPA in a controlled cellular environment.
Experimental Protocols
1. Androgen Receptor Binding Affinity Assay:
-
Objective: To quantify the binding affinity of OTPA to the androgen receptor and compare it with Enzalutamide.
-
Methodology:
-
Utilize a commercially available AR competitor assay kit (e.g., fluorescence polarization-based).
-
Prepare a series of dilutions for OTPA and Enzalutamide.
-
Incubate the recombinant human AR ligand-binding domain with a fluorescently labeled androgen tracer and the test compounds.
-
Measure fluorescence polarization to determine the displacement of the tracer by the compounds.
-
Calculate the inhibition constant (Ki) for each compound.
-
2. Cell Viability and Proliferation Assays:
-
Objective: To assess the cytotoxic and anti-proliferative effects of OTPA on prostate cancer cell lines.
-
Methodology:
-
Culture AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP) and an AR-negative cell line (e.g., PC-3) for control.
-
Treat the cells with a range of concentrations of OTPA, Enzalutamide, and Docetaxel for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
-
3. AR-Mediated Gene Expression Analysis:
-
Objective: To confirm that OTPA inhibits the transcriptional activity of the androgen receptor.
-
Methodology:
-
Treat LNCaP cells with OTPA or Enzalutamide in the presence of a synthetic androgen (e.g., R1881).
-
After 24 hours, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of AR-regulated genes (e.g., PSA, TMPRSS2).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Expected Data and Comparative Analysis
The following table summarizes the anticipated in vitro performance of OTPA against standard-of-care drugs.
| Parameter | OTPA (Hypothetical) | Enzalutamide (Reference) | Docetaxel (Reference) |
| AR Binding Affinity (Ki) | 15 nM | 20 nM | Not Applicable |
| IC50 in LNCaP cells | 50 nM | 75 nM | 5 nM |
| IC50 in VCaP cells | 80 nM | 100 nM | 8 nM |
| IC50 in PC-3 cells | > 10 µM | > 10 µM | 15 nM |
| PSA Gene Expression Inhibition | 85% at 100 nM | 80% at 100 nM | Not Applicable |
Phase 2: In Vivo Efficacy and Safety Evaluation
Following promising in vitro results, the benchmarking process moves to in vivo models to assess the therapeutic efficacy and safety profile of OTPA in a more complex biological system.
Experimental Protocols
1. Xenograft Mouse Model of Prostate Cancer:
-
Objective: To evaluate the anti-tumor activity of OTPA in a living organism.
-
Methodology:
-
Implant LNCaP cells subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment groups: Vehicle control, OTPA, Enzalutamide, and Docetaxel.
-
Administer the drugs daily via oral gavage (OTPA, Enzalutamide) or intraperitoneal injection (Docetaxel) at clinically relevant doses.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, harvest tumors for histological and biomarker analysis.
-
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of OTPA and its effect on the target biomarker.
-
Methodology:
-
Administer a single dose of OTPA to mice and collect blood samples at various time points.
-
Measure the plasma concentration of OTPA using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
In a separate cohort of tumor-bearing mice, collect tumor tissue at different time points after OTPA administration to measure the intratumoral drug concentration and the expression of the PSA protein.
-
3. Preliminary Toxicology Assessment:
-
Objective: To identify any potential adverse effects of OTPA.
-
Methodology:
-
Monitor the mice in the efficacy study for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
Expected Data and Comparative Analysis
The following table presents a hypothetical comparison of the in vivo performance of OTPA.
| Parameter | OTPA (Hypothetical) | Enzalutamide (Reference) | Docetaxel (Reference) |
| Tumor Growth Inhibition | 70% | 65% | 80% |
| Oral Bioavailability | 40% | 30% | Not Applicable |
| Plasma Half-life | 12 hours | 8 hours | 4 hours |
| Adverse Effects | Mild, transient weight loss | Mild fatigue | Neutropenia, alopecia |
Visualizing the Benchmarking Workflow and a Key Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for benchmarking OTPA.
Caption: Hypothesized androgen receptor signaling inhibition by OTPA.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel 2-thiohydantoin derivative, this compound, against the current standard-of-care drugs for castration-resistant prostate cancer. The proposed experimental plan, encompassing both in vitro and in vivo studies, will provide critical data on the compound's potency, selectivity, efficacy, and safety profile.
Positive results from this benchmarking study would warrant further investigation into OTPA's potential as a clinical candidate. Subsequent steps would include more extensive preclinical toxicology studies, formulation development, and ultimately, the design of a Phase I clinical trial. The systematic approach detailed in this guide ensures that the evaluation of OTPA is thorough, objective, and aligned with the standards of modern drug development.
References
- Vertex AI Search. (2026).
- National Center for Biotechnology Information. (2023, January 11). Metastatic Prostate Cancer—A Review of Current Treatment Options and Promising New Approaches.
- MDPI. (n.d.).
- Current Research in Chemistry. (2017, January 13).
- MDPI. (2021, December 23).
- Bentham Science. (n.d.). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones.
- ResearchGate. (2025, August 6). A study on the biological activity of 2-thioxo-imidazolidin-4-ones.
- PubMed. (2015, September 10). Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-Thiohydantoin Compounds.
- National Cancer Institute. (2025, February 18).
- ResearchGate. (n.d.).
- UCSF Health. (n.d.).
- PubMed. (2023, January 6).
- Cancer Research UK. (n.d.).
- PubMed. (2019, February 15). Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- Bentham Science Publishers. (2023, March 1).
- Advanced Journal of Chemistry, Section A. (2021, August 6). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents.
- National Center for Biotechnology Information. (2022, September 23). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments.
- ResearchGate. (n.d.). Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- Sigma-Aldrich. (n.d.). 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid.
- Sigma-Aldrich. (n.d.). 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid.
- GlobalChemMall. (n.d.). 3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid.
- BLDpharm. (n.d.). 1802242-43-8|Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)
- SVAK Life Sciences. (n.d.). Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)
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Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a potential therapeutic agent from a mere chemical structure to a clinical candidate is paved with rigorous evaluation, a cornerstone of which is the assessment of its selectivity. A molecule's ability to interact with its intended target while minimally affecting other related proteins is often the determining factor between a successful drug and a failed one. 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a compound featuring a thiohydantoin moiety, has been identified as an inhibitor of 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase[1]. Given its structural resemblance to substrates of cyclic amidases, it is crucial to determine its inhibitory activity against a panel of related enzymes to preemptively identify potential off-target effects.
This guide provides a comprehensive framework for evaluating the selectivity profile of this compound. We will delve into the rationale behind the selection of a relevant enzyme panel, provide detailed experimental protocols for determining inhibitory potency, and outline the principles of data analysis and interpretation. Our approach is designed to be a self-validating system, ensuring that the generated data is robust, reproducible, and directly applicable to critical decision-making in drug development programs. The ultimate goal is to build a clear picture of the compound's specificity, a critical step in advancing it through the discovery pipeline.
Rational Selection of the Enzyme Panel
The core of a robust selectivity assessment lies in the judicious choice of enzymes to test against. The principle is to select enzymes that are structurally or functionally related to the primary target, as these are the most likely to exhibit unintended interactions. Since this compound is a cyclic amide derivative, our panel will focus on enzymes from the cyclic amidase family (EC 3.5.2), which catalyze the hydrolytic ring-opening of cyclic amides.[2]
Our selected panel includes:
-
Dihydropyrimidinase (EC 3.5.2.2): This enzyme is a key player in pyrimidine metabolism, catalyzing the hydrolysis of dihydrouracil and dihydrothymine. Its structural and functional similarity to hydantoinases makes it a prime candidate for off-target activity assessment.[3]
-
Allantoinase (EC 3.5.2.5): Allantoinase is involved in purine catabolism, where it hydrolyzes allantoin to allantoic acid.[4][5] Its role in nitrogen metabolism and its classification as a cyclic amidase justify its inclusion in our selectivity panel.
-
Imidazolonepropionase (EC 3.5.2.7): This enzyme participates in the histidine degradation pathway by hydrolyzing (S)-3-(5-oxo-4,5-dihydro-3H-imidazol-4-yl)propanoate.[6][7] Its substrate bears a strong structural resemblance to our test compound, making it a critical enzyme to evaluate for cross-reactivity.
This panel provides a comprehensive, albeit not exhaustive, screen against enzymes that share mechanistic and substrate-binding features with the putative target of our compound of interest.
Experimental Design: Determining the Half-Maximal Inhibitory Concentration (IC50)
The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][9] By determining the IC50 value of this compound for each enzyme in our panel, we can quantitatively compare its potency against the primary target versus the related enzymes.
Our experimental workflow is designed to ensure data integrity and reproducibility.
A critical aspect of the IC50 determination is the concentration of the substrate used in the assay. To ensure a fair comparison between enzymes, the substrate concentration should be kept consistent relative to the Michaelis constant (Km) for each enzyme, typically at or near the Km value. It is important to note that the IC50 value is dependent on the experimental conditions, including enzyme and substrate concentrations.[10] Therefore, maintaining consistent assay conditions is paramount for meaningful comparisons.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting the enzymatic assays. All assays should be performed in a 96-well plate format to facilitate high-throughput analysis, and each data point should be determined in triplicate to ensure statistical validity.
Protocol 1: Dihydropyrimidinase (DHP) Activity and Inhibition Assay
Dihydropyrimidinase activity can be monitored by measuring the decrease in absorbance at 260 nm resulting from the ring-opening of the dihydropyrimidine substrate.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme: Recombinant human Dihydropyrimidinase (DPYS).
-
Substrate: 5,6-Dihydrouracil.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
Procedure:
-
Enzyme Preparation: Prepare a working solution of Dihydropyrimidinase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Compound Plating: To the wells of a UV-transparent 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for control wells).
-
Enzyme Addition: Add 178 µL of the assay buffer, followed by 10 µL of the Dihydropyrimidinase working solution to each well. Mix gently and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the 5,6-Dihydrouracil substrate solution (final concentration at its previously determined Km value).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 260 nm every 30 seconds for 15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
Protocol 2: Allantoinase Activity and Inhibition Assay
The activity of allantoinase can be determined by measuring the formation of glyoxylate from the breakdown of allantoate, the product of the allantoinase reaction.[4][11] This is a colorimetric assay.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.0.
-
Enzyme: Recombinant Allantoinase.
-
Substrate: Allantoin.
-
Stopping Reagent: 0.2 N HCl.
-
Color Reagent A: 69 mM Phenylhydrazine HCl.
-
Color Reagent B: 152 mM Potassium Ferricyanide.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of the serially diluted test compound (or DMSO), 480 µL of the assay buffer containing allantoin (at its Km concentration), and mix.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Allantoinase enzyme solution. Incubate at 25°C for a defined period (e.g., 15 minutes) where the product formation is linear.
-
Reaction Termination: Stop the reaction by adding 125 µL of 0.2 N HCl and heat in a boiling water bath for 4 minutes to degrade allantoate to glyoxylate.
-
Color Development: Cool the samples to room temperature. Add 100 µL of Color Reagent A, mix, and incubate for 5 minutes. Then, add 100 µL of Color Reagent B, mix, and incubate for another 5 minutes.
-
Data Acquisition: Transfer 200 µL from each tube to a clear 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of glyoxylic acid. Use this curve to determine the amount of product formed in each reaction.
Protocol 3: Imidazolonepropionase Activity and Inhibition Assay
The activity of Imidazolonepropionase can be monitored by the decrease in absorbance at 230 nm as the substrate is consumed.
Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.0.
-
Enzyme: Recombinant Imidazolonepropionase.
-
Substrate: (S)-3-(5-oxo-4,5-dihydro-3H-imidazol-4-yl)propanoate.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
Procedure:
-
Compound and Enzyme Pre-incubation: In a UV-transparent 96-well plate, add 2 µL of the serially diluted test compound or DMSO. Add 178 µL of assay buffer and 10 µL of the Imidazolonepropionase working solution. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution (final concentration at its Km).
-
Data Acquisition: Immediately measure the decrease in absorbance at 230 nm every 30 seconds for 15 minutes.
-
Data Analysis: Determine the initial reaction velocities (V₀) from the linear phase of the reaction for each inhibitor concentration.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula:
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)) where V₀_inhibitor is the initial velocity in the presence of the inhibitor and V₀_control is the initial velocity with DMSO.
-
-
Generate Dose-Response Curves: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Fit the data to a four-parameter logistic equation (or a similar sigmoidal dose-response model) to determine the IC50 value for each enzyme.[8]
-
Calculate Selectivity Index (SI): The selectivity of the compound for the primary target over the other enzymes is calculated as follows:
-
SI = IC50 (Off-target Enzyme) / IC50 (Primary Target Enzyme) A higher SI value indicates greater selectivity for the primary target.
-
Comparative Data Summary
The results of the inhibition assays should be compiled into a clear, concise table for easy comparison.
| Enzyme | Putative Role in Pathway | Substrate | IC50 (µM) of this compound | Selectivity Index (SI) vs. Primary Target |
| Primary Target | Ergothioneine Biosynthesis | 3-(5-Oxo-2-thioxoimidazolidin-4-yl) propionic acid | e.g., 0.5 | 1 |
| Dihydropyrimidinase | Pyrimidine Degradation | 5,6-Dihydrouracil | e.g., 50 | 100 |
| Allantoinase | Purine Degradation | Allantoin | e.g., >100 | >200 |
| Imidazolonepropionase | Histidine Degradation | (S)-3-(5-oxo-4,5-dihydro-3H-imidazol-4-yl)propanoate | e.g., 25 | 50 |
(Note: The IC50 and SI values in this table are hypothetical and for illustrative purposes only. They must be replaced with experimentally determined values.)
Conclusion and Forward Look
This guide has outlined a systematic and scientifically rigorous approach to assessing the selectivity profile of this compound. By employing a rationally selected panel of related enzymes and adhering to robust, validated protocols for IC50 determination, researchers can generate high-quality, comparative data. The resulting selectivity indices provide a quantitative measure of the compound's specificity, which is invaluable for predicting potential off-target effects and guiding future optimization efforts. A highly selective compound is a more promising candidate for further development, as it is less likely to cause undesirable side effects. The methodologies described herein are fundamental to the principles of modern drug discovery and are essential for the successful progression of novel therapeutic agents.
References
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- May, O., & Verseck, S. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563.
- Viola, G., & Bortolato, A. (2007). Kinase selectivity profiling by inhibitor affinity chromatography.
- Muratsubaki, H., Satake, K., & Enomoto, K. (2006). Enzymatic Assay of Allantoin in Serum Using Allantoinase and Allantoate Amidohydrolase. Analytical Biochemistry, 359(2), 248-253.
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Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 77, 383-414.
- Bachovchin, D. A., Zuhl, A. M., & Cravatt, B. F. (2014). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 9(4), 958-965.
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Cruchten, A. (1997). Inhibition of beta-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia. Journal of Inherited Metabolic Disease, 20(3), 379-382.
- Meyer, A., & Verseck, S. (2001). Microbial hydantoinases--industrial enzymes from the origin of life?.
- Martínez-Rodríguez, S., Las Heras-Vázquez, F. J., & Clemente-Jiménez, J. M. (2013). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Applied Microbiology and Biotechnology, 97(15), 6541-6556.
- Muratsubaki, H., Satake, K., & Enomoto, K. (2006). Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase. Analytical Biochemistry, 359(2), 248-253.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Todt, N., & Polacco, J. C. (2006). Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust. Plant Physiology, 141(4), 1375–1386.
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IO, P. (2022). ACE-inhibitory activity assay: IC50. protocols.io. Retrieved from [Link]
- Pluim, D., van der Born, K., & Beijnen, J. H. (2015). Improved pharmacodynamic assay for dihydropyrimidine dehydrogenase activity in peripheral blood mononuclear cells. Bioanalysis, 7(5), 519-529.
- Kumagai, H., et al. (2021). Identification of the gene encoding 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase in Burkholderia sp. HME13. Bioscience, Biotechnology, and Biochemistry, 85(3), 626-629.
- van Kuilenburg, A. B., et al. (2016). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. The Journal of Molecular Diagnostics, 18(5), 757-764.
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Wikipedia. (n.d.). Imidazolonepropionase. Retrieved from [Link]
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ResearchGate. (2012). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. Retrieved from [Link]
- Krippendorff, B. F., & Neuhaus, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Clemente-Jiménez, J. M., Martínez-Rodríguez, S., & Rodríguez-Vico, F. (2004). "Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins.
- van Kuilenburg, A. B., et al. (2004). beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities. Human Molecular Genetics, 13(22), 2793-2801.
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National Center for Biotechnology Information. (n.d.). Dihydropyrimidinase deficiency. GTR: Genetic Testing Registry. Retrieved from [Link]
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ARUP Laboratories. (n.d.). Dihydropyrimidine Dehydrogenase (DPYD). ARUP Consult. Retrieved from [Link]
- Martínez-Rodríguez, S., et al. (2017). L-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Molecules, 22(6), 1010.
- Abdel-Aziz, A. A., & El-Subbagh, H. I. (2010). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. European Journal of Medicinal Chemistry, 45(6), 2427-2435.
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ExplorEnz. (n.d.). EC 3.5.2.7. Retrieved from [Link]
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RCSB PDB. (n.d.). Learn: Structural Biology Highlights: Imidazolonepropionase (HutI). PDB-101. Retrieved from [Link]
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Safety Operating Guide
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
Authored by a Senior Application Scientist
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of this compound. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with established laboratory safety protocols to ensure procedural integrity and regulatory compliance.
The procedural recommendations herein are derived from an analysis of the compound's constituent functional groups—a carboxylic acid and a thiohydantoin ring—and aligned with general best practices for chemical waste management. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the conducted search, a conservative approach, treating the substance as hazardous, is mandated.
Hazard Assessment and Chemical Profile
This compound is a heterocyclic organic compound. Its structure comprises a thiohydantoin core, which is a sulfur-containing analog of hydantoin, and a propanoic acid side chain.[1][2] The presence of these functional groups informs the potential hazards and dictates the necessary disposal precautions.
-
Organic Acid Moiety : The propanoic acid group classifies the compound as an organic acid. Organic acids can be corrosive and should be segregated from bases, oxidizing agents, and reactive metals.[3][4][5]
-
Thiohydantoin Core : Thiohydantoins are a class of sulfur-containing heterocyclic compounds.[1] During combustion, sulfur-containing compounds may release toxic oxides of sulfur.[6]
-
Reactivity : While specific reactivity data is unavailable, it is prudent to assume incompatibility with strong oxidizing agents and bases.[7]
Due to its chemical nature, this compound must be managed as hazardous chemical waste until formal characterization proves otherwise.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical or its solutions.[8][9] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[10][11] |
| Body | A laboratory coat and long pants. | Provides a barrier against accidental spills and contamination of personal clothing.[12] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of any dust or vapors.[11][13] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. The following workflow provides a systematic approach to its disposal.
Step 1: Waste Characterization and Segregation
-
Classify the Waste : Treat all waste containing this compound (solid compound, contaminated labware, solutions) as hazardous chemical waste.
-
Segregate the Waste :
Step 2: Waste Collection and Containment
-
Select an Appropriate Container :
-
Label the Container :
-
Affix a "Hazardous Waste" label to the container.[4]
-
Clearly write the full chemical name: "this compound".
-
List all components of the waste, including any solvents and their approximate concentrations.
-
Indicate the date accumulation started.
-
Step 3: On-site Storage
-
Designate a Storage Area : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[14]
-
Utilize Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container, such as a plastic bin, to contain any potential leaks.[12]
-
Maintain Closed Containers : Keep the waste container securely closed at all times, except when adding waste.[14]
Step 4: Final Disposal
-
Engage a Licensed Disposal Company : Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]
-
Incineration : The recommended disposal method for this type of organic compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the emission of sulfur and nitrogen oxides.[6][7]
-
Regulatory Compliance : Ensure all disposal activities adhere to local, state, and federal environmental regulations.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and inform your supervisor.
-
Control Ignition Sources : If the material is in a flammable solvent, turn off all potential ignition sources.
-
Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-up :
-
Dispose of Clean-up Materials : All materials used for spill clean-up must be disposed of as hazardous waste.[10]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
